molecular formula C5H12BrN3O B128917 Morpholine-4-carboximidamide Hydrobromide CAS No. 157415-17-3

Morpholine-4-carboximidamide Hydrobromide

Cat. No.: B128917
CAS No.: 157415-17-3
M. Wt: 210.07 g/mol
InChI Key: IOHSDHMCZXCESZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine-4-carboximidamide Hydrobromide (CAS 157415-17-3) is a high-purity chemical compound supplied as a solid for research and development applications. It is primarily used as an active pharmaceutical intermediate (API) in the synthesis of more complex molecules . Recent research in the field of metabolomics has identified this specific compound as a potential distinguishing component in studies analyzing the anti-inflammatory and anti-tussive properties of traditional Chinese medicine, highlighting its relevance in pharmacological research . The compound has a molecular formula of C5H12BrN3O and a molecular weight of 210.075 g/mol . It is characterized by a melting point in the range of approximately 155°C to 165°C . Researchers should note that this chemical is hygroscopic and should be stored away from oxidizing agents and moisture in a tightly closed container under cool, dry, and well-ventilated conditions . This product is intended for research purposes and further manufacturing use only. It is strictly not for direct human or veterinary use.

Properties

IUPAC Name

morpholine-4-carboximidamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O.BrH/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHSDHMCZXCESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384503
Record name Morpholine-4-carboximidamide Hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157415-17-3
Record name Morpholine-4-carboximidamide Hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 157415-17-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Morpholine-4-carboximidamide Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine-4-carboximidamide hydrobromide is a chemical compound of interest in medicinal chemistry and drug development due to its structural similarity to known bioactive molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, supported by available data and relevant studies on analogous compounds. The document details what is known about its synthesis, analytical characterization, and potential biological activities, with a focus on its antimicrobial and antioxidant properties. While specific experimental protocols and signaling pathway information for this exact compound are limited in publicly accessible literature, this guide compiles available data and provides insights based on the broader class of morpholine and guanidine-containing compounds.

Chemical and Physical Properties

This compound is a salt consisting of the protonated morpholine-4-carboximidamide cation and a bromide anion. The presence of the morpholine ring, a common scaffold in medicinal chemistry, and the guanidinium-like carboximidamide group suggests its potential for biological activity.[1][2]

Table 1: General Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name morpholine-4-carboximidamide;hydrobromide[3]
CAS Number 157415-17-3[3]
Molecular Formula C₅H₁₂BrN₃O[3]
Molecular Weight 210.07 g/mol [3]
Synonyms 4-Morpholinecarboximidamide hydrobromide, Morpholinoformamidine hydrobromide[3]

Table 2: Physical Properties of this compound

PropertyValueSource(s)
Appearance White to pale cream crystals or powder[4]
Melting Point 155-165 °C[2]
Stability Stable under normal conditions[2]
Purity (Typical) ≥98%[5][6]
Storage Room temperature, under inert atmosphere (e.g., Argon)[5]

Synthesis and Purification

General Synthetic Approach for N-Substituted Amidines

A common method for the preparation of amidine salts involves the Pinner reaction, where a nitrile reacts with an alcohol in the presence of an acid to form an imidate salt, which is then treated with an amine. An alternative approach involves the reaction of an amine with an orthoformate to generate a formimidate, which can then be converted to the desired amidine.

dot

Caption: Generalized synthetic workflow for this compound.

Purification

Purification of amidine salts like this compound is typically achieved through recrystallization. The choice of solvent is crucial and often involves a polar solvent in which the salt is soluble at elevated temperatures but less soluble at room temperature or below. Common solvents for recrystallizing quaternary ammonium and similar salts include ethanol, methanol, or isopropanol, sometimes in combination with a less polar co-solvent to induce precipitation. The process generally involves dissolving the crude product in a minimal amount of the hot solvent, filtering to remove insoluble impurities, and allowing the solution to cool to induce crystallization. The purified crystals are then collected by filtration and dried.[7]

Analytical Characterization

Detailed spectral data specifically for this compound are not available in the searched literature. However, the expected spectral characteristics can be inferred from data on N-substituted morpholines and guanidinium compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of the morpholine ring typically shows two multiplets corresponding to the methylene protons adjacent to the oxygen and nitrogen atoms. The protons on the carbons adjacent to the electronegative oxygen (positions 2 and 6) are expected to resonate at a lower field (higher ppm value, typically δ 3.6-3.8 ppm) compared to the protons on the carbons adjacent to the nitrogen (positions 3 and 5, typically δ 2.8-3.0 ppm).[5][8] The protons of the carboximidamide group (NH and NH₂) would likely appear as broad signals due to quadrupole broadening and exchange with residual water.

  • ¹³C NMR: The carbon NMR spectrum of a symmetrically N-substituted morpholine will show two signals for the morpholine ring carbons. The carbons adjacent to the oxygen (C2 and C6) would appear at a lower field (around δ 67 ppm) than those adjacent to the nitrogen (C3 and C5, around δ 45-50 ppm).[6][9] The carbon of the carboximidamide group is expected to resonate in the range of δ 150-160 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

  • N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the primary and secondary amine groups in the carboximidamide moiety.[10]

  • C=N Stretching: A strong absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the C=N stretching vibration of the guanidinium-like group.[10][11]

  • N-H Bending: Bending vibrations for the N-H groups are expected in the 1550-1650 cm⁻¹ region.[2]

  • C-O-C Stretching: A strong band corresponding to the C-O-C stretching of the morpholine ether linkage is typically observed around 1115 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound would show the molecular ion of the free base (Morpholine-4-carboximidamide) upon ionization. The fragmentation pattern would likely involve the cleavage of the morpholine ring and the carboximidamide group. Common fragments for morpholine derivatives include the loss of ethylene oxide or other small neutral molecules.[12] The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be evident in the isotopic pattern of fragments containing the bromide ion.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activity of this compound are scarce, the presence of the morpholine and guanidine-like moieties suggests potential antimicrobial and antioxidant properties.[13][14][15]

Antimicrobial Activity

Guanidine-containing compounds are known for their broad-spectrum antimicrobial activity.[16][17][18] The positively charged guanidinium group can interact with the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids.[19][20] This interaction can lead to membrane destabilization, increased permeability, and ultimately cell death.[19]

dot

Antimicrobial_Pathway Compound Morpholine-4-carboximidamide (Positively Charged) Interaction Electrostatic Interaction Compound->Interaction Membrane Bacterial Cell Membrane (Negatively Charged) Membrane->Interaction Disruption Membrane Disruption & Increased Permeability Interaction->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Postulated antimicrobial mechanism of action for guanidine-containing compounds.

Antioxidant Activity

Morpholine derivatives have been investigated for their antioxidant properties.[21][22] The mechanism of action for antioxidant activity can be varied and may involve the scavenging of reactive oxygen species (ROS), chelation of metal ions that catalyze oxidative reactions, or the modulation of cellular antioxidant defense pathways. The nitrogen atom in the morpholine ring can participate in electron transfer processes, which is a key step in neutralizing free radicals.

dot

Antioxidant_Pathway Compound Morpholine Derivative Scavenging Direct Scavenging Compound->Scavenging CellularPathways Cellular Antioxidant Pathways (e.g., Nrf2) Compound->CellularPathways Modulation ROS Reactive Oxygen Species (ROS) ROS->Scavenging Neutralization Neutralized Species Scavenging->Neutralization Upregulation Upregulation of Antioxidant Enzymes CellularPathways->Upregulation

Caption: Potential antioxidant mechanisms of morpholine-containing compounds.

Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this compound.[3]

Conclusion

This compound is a compound with potential for further investigation in drug discovery, particularly in the areas of antimicrobial and antioxidant research. This guide has summarized the available chemical and physical data. However, to fully elucidate its properties and biological activity, further experimental studies are required to establish detailed synthesis and purification protocols, acquire specific analytical data, and investigate its precise mechanisms of action and effects on biological signaling pathways. The information provided herein serves as a valuable resource for researchers and scientists initiating work with this compound.

References

Morpholine-4-carboximidamide Hydrobromide: A Technical Data Summary

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 157415-17-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine-4-carboximidamide hydrobromide is a chemical compound available for research purposes.[1][2][3] This document provides a summary of its publicly available chemical and physical properties. It is important to note that, at the time of this writing, there is a lack of comprehensive public data regarding the biological activity, experimental protocols, and specific applications in drug development for this compound. The information herein is compiled from various chemical supplier databases and should be used for informational purposes in a research context.

Chemical and Physical Properties

The following tables summarize the quantitative data available for this compound.

Table 1: General Chemical Information

PropertyValueSource(s)
IUPAC Namemorpholine-4-carboximidamide;hydrobromide[4][5][6][7][8]
SynonymsMORPHOLINOFORMAMIDINE HYDROBROMIDE, 4-Morpholinylformamidine hydrobromide[7][9]
Molecular FormulaC5H12BrN3O[1][6][9][10][11]
Molecular Weight210.08 g/mol [10]
InChI KeyIOHSDHMCZXCESZ-UHFFFAOYSA-N[4][6]
SMILESN=C(N1CCOCC1)N.Br[1][5][6]
Purity≥95% to 98%[4][10]
Physical FormSolid; Crystals or powder or crystalline powder[4][6]
ColorWhite to pale cream[6]

Table 2: Physical Constants

PropertyValueSource(s)
Melting Point155-165°C[9]
Boiling Point222.6 °C at 760 mmHg (Predicted)[9]
Flash Point88.4 °C (Predicted)[9]
Water SolubilitySoluble[9]

Table 3: Safety and Handling Information

AspectInformationSource(s)
Hazard StatementsH302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]
Precautionary StatementsP260, P271, P280, P304+P340, P305+P351+P338, P403+P233, P405, P501[4]
StorageAmbient temperature, under inert gas (Argon or Nitrogen) at 2-8°C is also noted.[4][9][10]
SensitivityHygroscopic[9]

Potential Applications and Research Context

This compound is listed as an active pharmaceutical intermediate.[6][12] The morpholine moiety is a recognized pharmacophore in medicinal chemistry, known to be present in various compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[13] The carboximidamide functional group suggests potential for mimicking peptide interactions, which could be relevant in enzyme studies. However, it must be reiterated that no specific biological activity has been published for this compound itself.

Conceptual Synthesis Workflow

While specific experimental protocols for the synthesis of this compound are not detailed in the public domain, a general workflow can be conceptualized based on its structure and listed upstream products.

G cluster_reactants Starting Materials cluster_process Synthesis Process cluster_product Final Product morpholine Morpholine (CAS: 110-91-8) reaction Reaction in suitable solvent morpholine->reaction reagent Amidinating Reagent (e.g., 2-ethylisothiourea hydrobromide) reagent->reaction workup Reaction Work-up (e.g., extraction, washing) reaction->workup Crude Product purification Purification (e.g., recrystallization, chromatography) workup->purification product Morpholine-4-carboximidamide hydrobromide (CAS: 157415-17-3) purification->product Purified Product

Caption: Conceptual workflow for the synthesis of this compound.

Conclusion

This compound is a readily available chemical for research and development. While its physical and chemical properties are documented, a significant gap exists in the public scientific literature regarding its biological effects and detailed experimental applications. Researchers and drug development professionals are encouraged to view this compound as a building block or starting point for further investigation, with the understanding that its biological activity profile is yet to be established. Any use of this compound should be preceded by a thorough in-house evaluation of its properties and safety.

References

An In-depth Technical Guide to Morpholine-4-carboximidamide Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine-4-carboximidamide hydrobromide is a small organic molecule featuring a morpholine ring and a carboximidamide functional group. While detailed biological studies on this specific compound are not extensively published, the morpholine scaffold is a well-established pharmacophore in medicinal chemistry, known to be a component of various biologically active compounds. This guide provides a comprehensive overview of this compound, including its chemical and physical properties. It further explores the known biological activities and mechanisms of action of structurally related morpholine derivatives, offering insights into the potential therapeutic applications of this compound class. This document aims to serve as a foundational resource for researchers interested in the potential of this compound and its analogs in drug discovery and development.

Chemical and Physical Properties

This compound is a white to pale cream crystalline powder.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₅H₁₂BrN₃O[2][3][4]
Molecular Weight 210.07 g/mol [2][4]
CAS Number 157415-17-3[2][3]
IUPAC Name morpholine-4-carboximidamide;hydrobromide[2][4]
Synonyms Morpholinoformamidine hydrobromide, 4-Morpholinylformamidine hydrobromide, Morpholine-4-carboxamidine hydrobromide[2][5]
Appearance White to pale cream crystals or powder[1]
Purity ≥97.5% to ≤102.5% (Titration ex Bromide)[1]
Storage Room temperature, under inert gas (Argon charged)[3]

Synthesis

A general two-step synthesis for the free base, 4-morpholine-carboxamidine, has been described. This method involves the reaction of an isourea derivative with morpholine, followed by deprotonation.[6]

Step 1: Formation of the Carboxamidinium Salt O-methylisourea sulfate is reacted with two equivalents of morpholine under reflux. The methanol formed during the reaction is distilled off, leading to the precipitation of 4-morpholine-carboxamidinium sulfate.[6]

Step 2: Deprotonation to Yield the Free Base The 4-morpholine-carboxamidinium sulfate is then treated with a strong base, such as sodium hydroxide, to deprotonate the salt and yield the 4-morpholine-carboxamidine free base.[6] The hydrobromide salt can then be formed by reacting the free base with hydrobromic acid.

G reagent1 O-methylisourea sulfate intermediate 4-Morpholine-carboxamidinium sulfate reagent1->intermediate Reflux reagent2 Morpholine (2 equiv.) reagent2->intermediate product_fb 4-Morpholine-carboxamidine (Free Base) intermediate->product_fb Deprotonation reagent3 Strong Base (e.g., NaOH) reagent3->product_fb product_hbr This compound product_fb->product_hbr Acidification reagent4 Hydrobromic Acid reagent4->product_hbr

Synthesis of this compound.

Potential Biological Activities and Mechanisms of Action

While specific biological data for this compound is limited, the broader class of morpholine derivatives exhibits a wide range of pharmacological activities.[7] These activities provide a basis for investigating the potential of the target compound.

Antimicrobial Activity

Morpholine is a key structural component in several antimicrobial agents.[8] Derivatives of morpholine have shown activity against various bacterial and fungal strains. For instance, some novel morpholine derivatives have demonstrated notable activity against Mycobacterium smegmatis, Candida albicans, and Saccharomyces cerevisiae.[8] The mechanism of action for some morpholine-containing antibiotics involves the inhibition of essential bacterial enzymes.

Antioxidant Activity

Several studies have reported the antioxidant properties of morpholine derivatives.[9] These compounds can act as radical scavengers, which may be beneficial in mitigating oxidative stress-related diseases.[9] The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[2]

Enzyme Inhibition

The morpholine moiety is present in various enzyme inhibitors. For example, certain morpholine derivatives have been investigated as inhibitors of cholinesterases, which is relevant for neurodegenerative diseases.[10] Others have shown inhibitory activity against urease, an enzyme implicated in the pathogenesis of infections by certain bacteria like Helicobacter pylori.[8] The ability of the morpholine ring to participate in hydrogen bonding and hydrophobic interactions can contribute to its binding to enzyme active sites.[7]

Experimental Protocols

General Antimicrobial Susceptibility Testing

A common method for evaluating antimicrobial activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

G start Prepare serial dilutions of the test compound in a 96-well plate. inoculate Inoculate each well with a standardized suspension of the target microorganism. start->inoculate incubate Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours). inoculate->incubate read Visually or spectrophotometrically assess microbial growth. incubate->read determine_mic The MIC is the lowest concentration of the compound that inhibits visible growth. read->determine_mic

Workflow for MIC Determination.
DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common and relatively simple method to screen for antioxidant activity.

  • Preparation of Reagents : Prepare a stock solution of the test compound and a solution of DPPH in a suitable solvent (e.g., methanol).

  • Reaction Mixture : Add various concentrations of the test compound to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation : The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples to the control. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.

Quantitative Data for Related Morpholine Derivatives

The following tables summarize some of the reported biological activities for various morpholine derivatives to provide context for the potential efficacy of this class of compounds.

Table 1: Antimicrobial Activity of Selected Morpholine Derivatives

Compound TypeTarget OrganismActivity (MIC in µg/mL)Reference
1,2,4-Triazole derivative with morpholineMycobacterium smegmatis15.6[8]
Morpholine-bearing quinoline derivativeStaphylococcus aureus0.78[11]

Table 2: Enzyme Inhibition by Selected Morpholine Derivatives

Compound TypeTarget EnzymeActivity (IC50 in µM)Reference
Thiazole derivative with morpholineUrease2.37[8]
4-N-phenylaminoquinoline with morpholineAcetylcholinesterase1.94[10]

Potential Signaling Pathway Involvement

While a specific signaling pathway for this compound has not been elucidated, some morpholine derivatives have been shown to modulate inflammatory pathways. For instance, certain morpholinopyrimidine derivatives can inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12]

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS_COX2 iNOS & COX-2 Expression NFkB->iNOS_COX2 NO_PGs NO & Prostaglandins iNOS_COX2->NO_PGs Inflammation Inflammation NO_PGs->Inflammation Morpholine_Derivative Morpholine Derivative Morpholine_Derivative->NFkB Inhibition

Potential Anti-inflammatory Mechanism.

Safety and Hazards

This compound is classified as a skin and eye irritant.[2] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.

Conclusion

This compound is a chemical compound with potential for biological activity, largely inferred from the extensive research on other morpholine-containing molecules. The morpholine scaffold is a versatile component in medicinal chemistry, contributing to a wide array of pharmacological effects, including antimicrobial, antioxidant, and enzyme-inhibiting properties. While specific experimental data on this compound is scarce, this guide provides a solid foundation for future research by summarizing its known properties and outlining the potential biological activities and methodologies for their investigation based on structurally related compounds. Further studies are warranted to fully elucidate the biological profile of this compound and its potential as a therapeutic agent.

References

Morpholinoformamidine Hydrobromide: A Technical Guide to its Physical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholinoformamidine hydrobromide, also known as morpholine-4-carboximidamide hydrobromide, is a guanidine derivative incorporating a morpholine moiety. As a pharmaceutical intermediate, it serves as a building block in the synthesis of more complex molecules, where the morpholine group can enhance pharmacokinetic properties. This technical guide provides a comprehensive overview of the known physical characteristics of Morpholinoformamidine hydrobromide, detailed experimental protocols for their determination, and a proposed synthetic pathway.

Chemical and Physical Properties

A summary of the key physical and chemical properties of Morpholinoformamidine hydrobromide is presented below. This data is essential for its handling, formulation, and quality control.

PropertyValueReference
Molecular Formula C₅H₁₂BrN₃O[1]
Molecular Weight 210.07 g/mol [1]
CAS Number 157415-17-3[1]
Melting Point 155-165 °C[1]
Solubility Soluble in water[1]
Appearance White to off-white crystalline solid (typical)
IUPAC Name morpholine-4-carboximidamide;hydrobromide[1]

Synthesis Protocol

The synthesis of Morpholinoformamidine hydrobromide can be achieved in a two-step process. The first step involves the synthesis of the free base, 4-Morpholinecarboxamidine, followed by its conversion to the hydrobromide salt.

Step 1: Synthesis of 4-Morpholinecarboxamidine (Free Base)

This procedure is adapted from the synthesis of 4-Morpholine-carboxamidine as described in the literature.

Materials:

  • O-methylisourea sulfate

  • Morpholine

  • Sodium hydroxide (NaOH)

  • Water

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of one equivalent of O-methylisourea sulfate and two equivalents of morpholine is heated under reflux.

  • The methanol formed during the reaction is distilled off, leading to the precipitation of 4-Morpholine-carboxamidinium sulfate.

  • The sulfate salt is dissolved in water, and a solution of sodium hydroxide (2 equivalents) in water is added dropwise under ice cooling.

  • After warming to room temperature, the aqueous phase is extracted with diethyl ether.

  • The combined organic phases are dried over anhydrous sodium sulfate.

  • The solvent is evaporated to yield 4-Morpholinecarboxamidine as a colorless solid.

Step 2: Preparation of Morpholinoformamidine Hydrobromide

This is a general procedure for the hydrobromination of an amine or amidine.

Materials:

  • 4-Morpholinecarboxamidine

  • Anhydrous diethyl ether (or other suitable inert solvent)

  • Hydrobromic acid (HBr) solution in a suitable solvent (e.g., acetic acid or as a gas)

Procedure:

  • Dissolve the synthesized 4-Morpholinecarboxamidine in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of hydrobromic acid solution with stirring.

  • The hydrobromide salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Morpholinecarboxamidine cluster_step2 Step 2: Hydrobromination A O-methylisourea sulfate + Morpholine B Reflux & Distillation A->B C 4-Morpholine-carboxamidinium sulfate B->C D Deprotonation (NaOH) C->D E Extraction (Diethyl ether) D->E F Drying & Evaporation E->F G 4-Morpholinecarboxamidine (Free Base) F->G H Dissolution in Diethyl Ether G->H Proceed to salt formation I Addition of HBr H->I J Precipitation I->J K Filtration & Drying J->K L Morpholinoformamidine hydrobromide K->L

Caption: Synthesis workflow for Morpholinoformamidine hydrobromide.

Experimental Protocols for Physical Characterization

The following are detailed, generalized protocols for determining the key physical characteristics of Morpholinoformamidine hydrobromide.

Melting Point Determination (Capillary Method)

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the sample of Morpholinoformamidine hydrobromide is finely powdered and completely dry.

  • Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to about 15-20 °C below the expected melting point (155-165 °C).

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The range between these two temperatures is the melting point range.

Aqueous Solubility Determination (Shake-Flask Method)

Apparatus:

  • Conical flasks with stoppers

  • Shaking incubator or magnetic stirrer with a temperature-controlled plate

  • Centrifuge

  • Analytical balance

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 2, 4, 7, 9).

  • Add an excess amount of Morpholinoformamidine hydrobromide to a known volume of each buffer solution in separate conical flasks. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the flasks and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • After equilibration, allow the suspensions to settle.

  • Withdraw an aliquot of the supernatant from each flask, ensuring no solid particles are transferred. Centrifuge the aliquots to remove any remaining fine particles.

  • Dilute the clear supernatant with the respective buffer solution to a concentration suitable for analysis.

  • Determine the concentration of the dissolved Morpholinoformamidine hydrobromide in each sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • The solubility at each pH is reported as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Physical_Characterization_Workflow cluster_melting_point Melting Point Determination cluster_solubility Solubility Determination MP1 Sample Preparation (Dry & Powder) MP2 Capillary Tube Packing MP1->MP2 MP3 Heating in Apparatus MP2->MP3 MP4 Observation & Recording of Melting Range MP3->MP4 S1 Preparation of Buffers S2 Addition of Excess Compound S1->S2 S3 Equilibration (Shaking) S2->S3 S4 Separation of Solid (Centrifugation) S3->S4 S5 Analysis of Supernatant (HPLC/UV-Vis) S4->S5 Start Morpholinoformamidine hydrobromide Sample Start->MP1 Start->S1

References

The Multifaceted Biological Activities of Morpholine Guanidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Morpholine and guanidine moieties are independently recognized as privileged scaffolds in medicinal chemistry, each conferring a unique set of physicochemical and pharmacological properties to bioactive molecules. The strategic combination of these two pharmacophores into single molecular entities—morpholine guanidine derivatives—has given rise to a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the anticancer, antiviral, antifungal, and antibacterial properties of these derivatives. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative biological data, detailed experimental protocols, and visual representations of key mechanisms and workflows to facilitate further research and development in this promising area.

Introduction

The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is a common feature in numerous approved drugs. Its presence often enhances pharmacokinetic properties such as aqueous solubility, metabolic stability, and absorption.[1][2] The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is strongly basic and capable of forming multiple hydrogen bonds, enabling it to interact with various biological targets, including enzymes and nucleic acids.[3][4]

The amalgamation of these two structural motifs can lead to compounds with novel or enhanced biological activities. This guide synthesizes the current understanding of morpholine guanidine derivatives, focusing on their therapeutic potential across different disease areas.

Anticancer Activity

Morpholine guanidine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[5][6] Their mechanisms of action often involve the modulation of key signaling pathways critical for cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various morpholine guanidine derivatives is typically evaluated using cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following tables summarize the reported IC50 values for representative compounds against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
AK-3 A549 (Lung Carcinoma)10.38 ± 0.27Colchicine-[5][6]
MCF-7 (Breast Adenocarcinoma)6.44 ± 0.29Colchicine-[5][6]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15Colchicine-[5][6]
AK-10 A549 (Lung Carcinoma)8.55 ± 0.67Colchicine-[5][6]
MCF-7 (Breast Adenocarcinoma)3.15 ± 0.23Colchicine-[5][6]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29Colchicine-[5][6]
Compound 5h HT-29 (Colon Cancer)3.103 ± 0.979Sorafenib-[7]
NIH3T3 (Normal Fibroblast)15.158 ± 0.987--[7]
Compound 5j HT-29 (Colon Cancer)9.657 ± 0.149Sorafenib-[7]
Compound 5c HT-29 (Colon Cancer)17.750 ± 1.768Sorafenib-[7]
Compound IDTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)Citation
Compound 5h VEGFR-20.049 ± 0.002Sorafenib0.037 ± 0.001[7]
Compound 5j VEGFR-20.098 ± 0.011Sorafenib0.037 ± 0.001[7]
Compound 5c VEGFR-20.915 ± 0.027Sorafenib0.037 ± 0.001[7]
Signaling Pathways in Anticancer Activity

A significant mechanism through which morpholine-containing compounds exert their anticancer effects is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[8] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 pip2 PIP2 akt Akt pip3->akt Activation pten PTEN pten->pip3 Inhibition mtorc1 mTORC1 akt->mtorc1 Activation apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Growth, Proliferation, Survival mtorc1->proliferation Stimulation morpholine_guanidine Morpholine Guanidine Derivatives morpholine_guanidine->pi3k Inhibition

PI3K/Akt/mTOR Signaling Pathway Inhibition.
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the morpholine guanidine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Morpholine Guanidine Derivatives (Various Conc.) incubate1->add_compound incubate2 Incubate 24-72h add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize Formazan (e.g., with DMSO) incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for the MTT Cytotoxicity Assay.

This assay measures the ability of a compound to inhibit the enzymatic activity of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase.

Principle: The assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase in the presence of ATP. A decrease in the phosphorylation signal indicates inhibition of the kinase.[13]

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound. Prepare solutions of VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase assay buffer.[6]

  • Assay Plate Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

  • Kinase Reaction Initiation: Initiate the reaction by adding the ATP/substrate mixture to each well.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Signal Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) that generates a luminescent or fluorescent signal proportional to the amount of ADP produced (or ATP consumed).[2]

  • Measurement: Measure the signal using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Antiviral Activity

Guanidine and its derivatives have long been known for their antiviral properties, particularly against picornaviruses.[13] The incorporation of a morpholine moiety can modulate the pharmacokinetic and pharmacodynamic properties of these antiviral agents.

Quantitative Antiviral Activity Data

The antiviral efficacy of morpholine guanidine derivatives is often assessed using plaque reduction assays, which determine the concentration of the compound required to reduce the number of viral plaques by 50% (EC50).

Compound IDVirusCell LineEC50 (µM)Reference CompoundEC50 (µM)Citation
ICI 65,709 Rhinovirus (25 serotypes)Human Embryonic LungNot specified, but "good activity"--
Hydroxyguanidine Derivative Rous Sarcoma VirusChicken Embryo Fibroblasts2.76 - 195.2Hydroxyguanidine>200[14]
Experimental Protocol: Plaque Reduction Assay

Principle: This assay quantifies the ability of a compound to inhibit the cytopathic effect of a lytic virus. The number of plaques (areas of cell death) is counted, and a reduction in plaque number in the presence of the compound indicates antiviral activity.[4][15]

Procedure:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6- or 12-well plates.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) for a 1-2 hour adsorption period.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the morpholine guanidine derivative.

  • Incubation: Incubate the plates for several days until plaques are visible.

  • Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the EC50 value.

Plaque_Reduction_Assay_Workflow start Start seed_cells Seed Host Cells to Confluent Monolayer start->seed_cells infect Infect with Virus seed_cells->infect adsorb Adsorption Period (1-2h) infect->adsorb overlay Overlay with Semi-solid Medium containing Compound adsorb->overlay incubate Incubate until Plaques Form overlay->incubate fix_stain Fix and Stain Cells (e.g., Crystal Violet) incubate->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_ec50 Calculate EC50 count_plaques->calculate_ec50 end End calculate_ec50->end

Workflow for the Plaque Reduction Assay.

Antimicrobial (Antifungal and Antibacterial) Activity

Morpholine derivatives, such as the agricultural fungicide fenpropimorph, are known to inhibit sterol biosynthesis in fungi.[12] The addition of a guanidine moiety can enhance the antimicrobial spectrum or potency.

Quantitative Antimicrobial Activity Data

The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDOrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Citation
Sila-analogue 24 Candida albicans ATCC 244330.5Fenpropimorph2[12]
Candida albicans ATCC 102311Fenpropimorph4[12]
Cryptococcus neoformans ATCC 346641Fenpropimorph2[12]
Aspergillus niger ATCC 105784Fenpropimorph16[12]
Experimental Protocol: Broth Microdilution for MIC Determination

Principle: This method determines the MIC of a compound by exposing a standardized inoculum of a microorganism to serial dilutions of the compound in a liquid growth medium.[5][16]

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the morpholine guanidine derivative in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism according to CLSI or EUCAST guidelines.[17][18]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeasts).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

Morpholine guanidine derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their potential as anticancer, antiviral, and antimicrobial agents warrants further investigation. This technical guide provides a foundational resource for researchers in the field, summarizing key quantitative data, detailing essential experimental protocols, and visualizing important concepts. The continued exploration of the structure-activity relationships and mechanisms of action of these derivatives is crucial for the development of novel and effective therapeutic agents.

References

Unraveling the Putative Mechanism of Action of Morpholine-4-carboximidamide Hydrobromide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on predictive computational studies and does not represent experimentally validated findings. As of the latest literature review, no dedicated scientific research has been published on the specific mechanism of action of morpholine-4-carboximidamide hydrobromide. The data presented herein is derived from a network pharmacology analysis of components within the medicinal plant Fritillaria cirrhosa, where this compound was identified as a potential contributor to the plant's traditional anti-inflammatory and anti-tussive effects.

Introduction

This compound is a chemical compound that has been identified as a constituent of Fritillaria cirrhosa bulbs, a traditional medicine used for treating inflammation and cough.[1][2] While direct experimental evidence is currently lacking, computational network pharmacology studies have provided a theoretical framework for its potential biological activities by identifying likely protein targets. This guide summarizes these predicted interactions and the associated signaling pathways, offering a preliminary, in-depth look into the hypothetical mechanism of action of this compound.

Predicted Biological Targets

Network pharmacology analyses have identified several potential protein targets for this compound that are associated with anti-inflammatory and anti-tussive pathways.[1][2] These putative targets are summarized in Table 1.

Target ProteinGene NameFunctionPotential Role in Mechanism of Action
Peroxisome proliferator-activated receptor gammaPPARGNuclear receptor involved in the regulation of inflammation and metabolism.Agonism of PPARG can lead to the suppression of pro-inflammatory gene expression.
Peroxisome proliferator-activated receptor alphaPPARANuclear receptor that regulates lipid metabolism and inflammation.Activation of PPARA has anti-inflammatory effects.
Prostaglandin-endoperoxide synthase 1PTGS1 (COX-1)Enzyme that catalyzes the production of prostaglandins, which are key mediators of inflammation.Inhibition of PTGS1 can reduce the production of pro-inflammatory prostaglandins.
Xanthine dehydrogenaseXDHEnzyme involved in purine metabolism; can generate reactive oxygen species.Modulation of XDH activity may influence oxidative stress-related inflammation.
Mu-opioid receptorOPRM1G-protein coupled receptor that is the primary target for opioids; involved in analgesia and cough suppression.Agonism at OPRM1 can suppress the cough reflex.
Dopamine D2 receptorDRD2G-protein coupled receptor for dopamine; plays a role in various neurological processes.Modulation of dopaminergic signaling may influence cough reflexes.
Sodium-dependent serotonin transporterSLC6A4 (SERT)Transporter responsible for the reuptake of serotonin from the synaptic cleft.Altering serotonin levels can modulate neuronal pathways involved in cough and inflammation.
5-hydroxytryptamine receptor 2AHTR2AG-protein coupled receptor for serotonin; involved in a wide range of physiological and pathological processes.Antagonism or modulation of HTR2A may have anti-inflammatory effects.

Table 1: Predicted Protein Targets of this compound

Hypothetical Signaling Pathways

Based on the predicted targets, the mechanism of action of this compound may involve the modulation of key signaling pathways related to inflammation and cough.

Anti-Inflammatory Pathway

The potential anti-inflammatory effects could be mediated through the regulation of the arachidonic acid metabolism and nuclear receptor signaling.

Anti_Inflammatory_Pathway cluster_inflammation Inflammatory Response MC4H Morpholine-4- carboximidamide hydrobromide PPARG PPARG MC4H->PPARG Activates (?) COX1 PTGS1 (COX-1) MC4H->COX1 Inhibits (?) Inflammation Inflammation PPARG->Inflammation Inhibits PGE2 Prostaglandins (e.g., PGE2) PGE2->Inflammation Promotes COX1->PGE2 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1 Substrate Anti_Tussive_Pathway cluster_cns Central Nervous System MC4H Morpholine-4- carboximidamide hydrobromide OPRM1 OPRM1 MC4H->OPRM1 Agonist (?) DRD2 DRD2 MC4H->DRD2 Modulates (?) HTR2A HTR2A MC4H->HTR2A Modulates (?) Cough_Center Cough Center (Brainstem) OPRM1->Cough_Center Inhibits DRD2->Cough_Center Modulates HTR2A->Cough_Center Modulates Cough_Suppression Cough Suppression Cough_Center->Cough_Suppression Experimental_Workflow Start Hypothesis Generation (Network Pharmacology) Binding_Assays In vitro Binding Assays (e.g., Radioligand binding, SPR) Start->Binding_Assays Enzyme_Assays Enzyme Inhibition/Activation Assays (e.g., for PTGS1, XDH) Binding_Assays->Enzyme_Assays Cell_Based_Assays Cell-Based Functional Assays (e.g., Reporter gene assays for PPARG, Calcium flux for GPCRs) Enzyme_Assays->Cell_Based_Assays In_Vivo_Models In vivo Models (e.g., Animal models of inflammation and cough) Cell_Based_Assays->In_Vivo_Models Conclusion Mechanism of Action Elucidation In_Vivo_Models->Conclusion

References

An In-depth Technical Guide on the Early-Stage Research of Morpholine-4-carboximidamide Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, in-depth early-stage research on Morpholine-4-carboximidamide hydrobromide is limited. This guide summarizes the available chemical data and provides generalized experimental frameworks and potential areas of investigation based on the broader class of morpholine derivatives. The experimental protocols and signaling pathways described herein are illustrative and should be adapted based on specific research objectives.

Core Compound Identification and Properties

This compound is an organic compound featuring a morpholine ring attached to a carboximidamide group, presented as a hydrobromide salt.[1][2][3] The morpholine moiety is a common scaffold in medicinal chemistry, known to improve the pharmacokinetic profile of drug candidates.[4][5] While specific biological data for the hydrobromide salt is scarce, its structural components suggest potential for biological activity.[1][6]

PropertyDataSource(s)
Compound Name This compound[2]
Synonyms 4-Morpholinecarboximidamide, hydrobromide (1:1), Morpholine-4-carboxamidine hydrobromide[1][3]
CAS Number 157415-17-3[1][2][3]
Molecular Formula C5H12BrN3O[1][2][3]
Molecular Weight ~210.07 g/mol [2]
Physical Form White to off-white solid[7]
Solubility Expected to be soluble in water[7]
Stability The hydrobromide salt is stable under normal laboratory conditions.[1]

Potential Synthesis Protocol

Step 1: Synthesis of the Free Base (4-Morpholine-carboxamidine)

This step is based on the reaction of morpholine with an amidinating agent, such as 1H-pyrazole-1-carboxamidine hydrochloride, or through the reaction with O-methylisourea sulfate followed by deprotonation.[1]

  • Reactants: Morpholine, 1H-pyrazole-1-carboxamidine hydrochloride, and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA).

  • Solvent: Acetonitrile.

  • Procedure:

    • Dissolve 1H-pyrazole-1-carboxamidine hydrochloride in acetonitrile.

    • Add morpholine to the solution.

    • Add DIPEA dropwise to the reaction mixture at room temperature.

    • Stir the reaction for 12-24 hours at ambient temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, the product may precipitate. If not, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Step 2: Formation of the Hydrobromide Salt

  • Reactants: 4-Morpholine-carboxamidine (free base), Hydrobromic acid (HBr).

  • Solvent: A suitable organic solvent in which the free base is soluble and the hydrobromide salt is not (e.g., isopropanol, diethyl ether).

  • Procedure:

    • Dissolve the purified 4-Morpholine-carboxamidine in the chosen solvent.

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric amount of hydrobromic acid dropwise with stirring.

    • The this compound salt should precipitate out of the solution.

    • Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum.

G cluster_synthesis Generalized Synthesis Workflow start Start Materials: Morpholine, Amidinating Agent reaction1 Amidinating Reaction (e.g., with 1H-pyrazole-1-carboxamidine HCl) start->reaction1 purification1 Purification of Free Base (Recrystallization/Chromatography) reaction1->purification1 free_base Isolated Free Base: 4-Morpholine-carboxamidine purification1->free_base reaction2 Salt Formation with HBr free_base->reaction2 purification2 Purification of Hydrobromide Salt (Filtration and Washing) reaction2->purification2 end_product Final Product: Morpholine-4-carboximidamide HBr purification2->end_product

Caption: Generalized workflow for the synthesis of this compound.

Hypothetical Biological Screening Workflow

Given the lack of specific biological data, a general workflow for the initial screening of a novel compound like this compound is proposed. This workflow would typically start with broad in vitro assays and progress to more specific mechanistic studies.

G cluster_screening Illustrative Biological Screening Workflow compound Test Compound: Morpholine-4-carboximidamide HBr cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) compound->cytotoxicity primary_screening Primary Activity Screening (e.g., Antimicrobial, Antioxidant, Kinase Inhibition Panels) compound->primary_screening hit_identification Hit Identification (Active in Primary Screen) primary_screening->hit_identification dose_response Dose-Response & IC50/EC50 Determination hit_identification->dose_response secondary_assays Secondary/Mechanistic Assays (e.g., Specific Enzyme Kinetics, Gene Expression) dose_response->secondary_assays lead_optimization Lead Optimization secondary_assays->lead_optimization

Caption: A hypothetical workflow for the initial biological screening of a novel compound.

Potential Signaling Pathways and Mechanism of Action

There is no specific information available on the signaling pathways modulated by this compound. The broader class of morpholine-containing compounds has been shown to interact with a variety of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways.[4][5] The carboximidamide group, being a guanidinium mimetic, could potentially interact with targets that recognize arginine or other cationic moieties.

Below is a generalized diagram illustrating potential high-level interactions of a hypothetical bioactive compound with a cell.

G cluster_pathway Generalized Cellular Interactions of a Bioactive Compound compound Bioactive Compound receptor Cell Surface Receptor (e.g., GPCR, Kinase) compound->receptor Binding transporter Membrane Transporter compound->transporter Uptake enzyme Extracellular Enzyme compound->enzyme Inhibition/Activation signaling_cascade Signaling Cascade receptor->signaling_cascade intracellular_target Intracellular Target (e.g., Enzyme, Nuclear Receptor) transporter->intracellular_target intracellular_target->signaling_cascade cellular_response Cellular Response (e.g., Proliferation, Apoptosis, Gene Expression) signaling_cascade->cellular_response

References

The Morpholine Scaffold: A Cornerstone in Modern Drug Discovery and Structure-Activity Relationship (SAR) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine, has solidified its status as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties—including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles—have made it a ubiquitous feature in a vast array of clinically approved drugs and investigational molecules.[1][2][3][4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of morpholine-containing compounds, with a particular focus on their role as potent kinase inhibitors in oncology.

The Pivotal Role of Morpholine in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The morpholine moiety has proven to be an exceptional component in the design of kinase inhibitors, often serving as a key pharmacophore that interacts with the target protein or as a scaffold to correctly orient other functional groups.[2][6] Its ability to enhance potency through molecular interactions within the kinase active site has propelled the development of numerous successful drugs.[7][8]

This guide will delve into the SAR of morpholine-containing compounds targeting two of the most critical oncogenic signaling pathways: the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway and the Epidermal Growth Factor Receptor (EGFR) pathway.

Structure-Activity Relationship of Morpholine-Containing PI3K Inhibitors

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in human cancers.[9] Morpholine-containing molecules have emerged as highly effective inhibitors of this pathway, with some exhibiting dual PI3K/mTOR inhibitory activity.[10]

Quantitative SAR Data for Morpholine-Based PI3K Inhibitors

The following tables summarize the in vitro activity of several series of morpholine-containing PI3K inhibitors. These data highlight how subtle modifications to the molecular structure can significantly impact potency and selectivity.

Table 1: SAR of 4-Morpholinopyrrolopyrimidine Derivatives as PI3Kα/mTOR Inhibitors [9]

Compound IDR GroupPI3Kα IC50 (nM)mTOR IC50 (nM)MDA361 Cell Proliferation IC50 (nM)
9 H2.8>100002000
46 4-(4-(dimethylamino)benzamido)phenyl1.61.711
48 4-(4-((4-(dimethylamino)butanoyl)amino)benzamido)phenyl1.31.68

Data sourced from a study on 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors.[9]

Table 2: SAR of ZSTK474 Analogs with Morpholine Replacements [11]

CompoundR Group (Morpholine Replacement)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
ZSTK474 Morpholine5.01003.938.8
6a Ethanolamine9.9>5009.898.2
6b Diethanolamine3.7>50010.114.6

Data adapted from a study on the structural effects of morpholine replacement in ZSTK474.[11]

Structure-Activity Relationship of Morpholine-Containing EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, leading to cell proliferation.[12] Mutations and overexpression of EGFR are common in various cancers, making it a prime therapeutic target. Several successful EGFR inhibitors incorporate a morpholine moiety to enhance their pharmacological properties.[13]

Quantitative SAR Data for Morpholine-Based EGFR Inhibitors

The following table presents the inhibitory activities of a series of quinazoline derivatives, highlighting the contribution of the morpholine group to their anti-EGFR potency.

Table 3: SAR of Quinazoline Derivatives as EGFR Kinase Inhibitors [5]

Compound IDR GroupEGFR IC50 (nM)Antiproliferative Activity (A549 cells) IC50 (µM)
Gefitinib -17.115.59
Compound 5 3-chloro-4-(pyridin-2-ylmethoxy)aniline1-
Compound 24 4-(3-ethynylphenylamino)-7-methoxyquinazoline9.26.54

Data compiled from a review on quinazoline-based EGFR kinase inhibitors.[5]

Key Signaling Pathways

To understand the context of the SAR data, it is crucial to visualize the signaling pathways targeted by these morpholine-containing inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Morpholine_Inhibitor Morpholine-containing PI3K/mTOR Inhibitor Morpholine_Inhibitor->PI3K Morpholine_Inhibitor->mTORC1

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS Ras EGFR->RAS Activates PI3K_path PI3K/Akt Pathway EGFR->PI3K_path Activates RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation & Survival ERK->Proliferation_Survival PI3K_path->Proliferation_Survival Morpholine_Inhibitor Morpholine-containing EGFR Inhibitor Morpholine_Inhibitor->EGFR

Figure 2: Simplified EGFR Signaling Pathway.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented SAR data, detailed experimental methodologies for key assays are provided below.

In Vitro Kinase Activity Assay (PI3K Example)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against a specific PI3K isoform.

Materials:

  • Purified recombinant PI3K enzyme (e.g., p110α/p85α).

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA).[14]

  • Lipid substrate (e.g., PIP2).

  • ATP.

  • Test compound (dissolved in DMSO).

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system.

  • 384-well plates.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute these in the kinase buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the PI3K enzyme and the lipid substrate in the kinase buffer to their optimal working concentrations.

  • Kinase Reaction: a. To each well of a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control).[3] b. Add 2.5 µL of the PI3K enzyme solution to each well.[3] c. Incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding. d. Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.[3] e. Incubate the plate at room temperature for 60 minutes.[3][14]

  • ADP Detection (using ADP-Glo™): a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14] b. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[14]

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., MDA-MB-361).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Test compound (dissolved in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. c. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in complete growth medium. b. Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or control solutions (including a vehicle control with DMSO). c. Return the plate to the incubator for 72 hours.[9]

  • MTT Addition and Incubation: a. After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[2][9] b. Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization: a. Carefully aspirate the medium from each well without disturbing the formazan crystals. b. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1] c. Gently shake the plate for 5-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle-treated control cells. c. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Logical Workflow for Structure-Activity Relationship (SAR) Studies

The process of elucidating the SAR of a series of compounds is a cyclical and iterative process central to drug discovery.

SAR_Workflow Lead_ID Lead Identification (HTS, FBDD, etc.) Compound_Design Design of Analogs Lead_ID->Compound_Design Synthesis Chemical Synthesis Compound_Design->Synthesis In_Vitro_Assays In Vitro Biological Evaluation (e.g., Kinase Assay) Synthesis->In_Vitro_Assays SAR_Analysis SAR Analysis & Data Interpretation In_Vitro_Assays->SAR_Analysis SAR_Analysis->Compound_Design Iterative Design Cycle Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Figure 3: General workflow for SAR studies in drug discovery.

Conclusion

The morpholine scaffold continues to be a cornerstone in the design of novel therapeutics, particularly in the realm of kinase inhibitors for oncology. Its favorable physicochemical and pharmacokinetic properties, combined with its ability to form key interactions within enzyme active sites, make it an invaluable tool for medicinal chemists. A systematic approach to SAR, employing robust in vitro assays and guided by an understanding of the target biology, is essential for the successful optimization of morpholine-containing lead compounds into clinical candidates. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to advancing this important class of molecules.

References

An In-depth Technical Guide to the Physicochemical Properties of Morpholine-4-carboximidamide Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Morpholine-4-carboximidamide hydrobromide, a morpholine derivative of interest in medicinal chemistry and drug discovery. This document collates available data and presents generalized experimental protocols for its characterization.

Chemical Identity and Structure

This compound is an organic salt consisting of a morpholine ring functionalized with a carboximidamide group, with hydrobromide as the counter-ion. The guanidinium-like moiety suggests its potential for biological activity, as this functional group is present in numerous pharmacologically active compounds.

IdentifierValue
IUPAC Name morpholine-4-carboximidamide;hydrobromide
CAS Number 157415-17-3
Molecular Formula C₅H₁₂BrN₃O
Molecular Weight 210.08 g/mol
Canonical SMILES C1COCCN1C(=N)N.Br
InChI Key IOHSDHMCZXCESZ-UHFFFAOYSA-N

Physicochemical Properties

A summary of the known quantitative physicochemical data for this compound is presented in the table below.

PropertyValue/DescriptionSource
Appearance White to pale cream crystals, crystalline powder, or powder.[1]
Purity ≥97.5% to ≤102.5% (Titration ex Bromide)[1]
Melting Point 155-165 °C
Solubility Soluble in water.
pKa Not experimentally determined. As a guanidine derivative, it is expected to be a strong base.
Storage Store at room temperature under an inert atmosphere (e.g., Argon).

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These represent standard laboratory procedures that can be applied to the characterization of this compound.

Melting Point Determination

Principle: The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad range can indicate the presence of impurities.

Apparatus:

  • Capillary melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powdered sample until a small amount of material (2-3 mm in height) is packed into the closed end.[2]

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.[2]

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The melting range is reported as these two temperatures.

Aqueous Solubility Determination

Principle: This method determines the solubility of the compound in water at a given temperature, a critical parameter for formulation and bioavailability studies.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or incubator

  • pH meter

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a vial.

  • Equilibration: The vial is sealed and placed in a thermostatically controlled environment (e.g., 25 °C or 37 °C) and agitated using a magnetic stirrer for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.[3][4]

  • Phase Separation: The suspension is centrifuged at a high speed to pellet the undissolved solid.

  • Quantification: A known volume of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a suitable analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or a validated HPLC method.

  • Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).

pKa Determination by Potentiometric Titration

Principle: The pKa, the negative logarithm of the acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a common method for this determination.[5]

Apparatus:

  • Potentiometer with a pH electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water. The solution may be initially acidified.[6]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments from a burette. The pH of the solution is recorded after each addition, allowing the system to reach equilibrium.[7][8]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Analysis

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. ¹H and ¹³C NMR are standard techniques for the characterization of organic compounds.

Procedure:

  • Sample Preparation: Approximately 5-25 mg of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. The solution must be free of particulate matter.[9]

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and parameters.

  • Data Analysis: The chemical shifts, integration, and coupling patterns of the signals are analyzed to confirm the molecular structure.

Principle: FTIR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.

Procedure:

  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent pellet.[10][11] Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.[12][13]

  • Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded. The sample is then placed in the instrument, and the IR spectrum is acquired over a specific range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the vibrational frequencies of the functional groups present in the molecule.

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Procedure:

  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized. Electron Ionization (EI) is a common technique for volatile compounds, which often causes fragmentation useful for structural elucidation.[14][15] For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) are preferred.[16]

  • Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus mass-to-charge ratio. The molecular ion peak provides the molecular weight of the compound.

Biological Activity and Signaling Pathways

Given the presence of these pharmacophores, a potential area of investigation for this compound would be its activity in cancer cell lines and its effect on relevant signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis and characterization of a novel chemical entity like this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Physicochemical Characterization cluster_structural Structural Elucidation cluster_biological Biological Evaluation synthesis Synthesis of Morpholine-4- carboximidamide hydrobromide purification Recrystallization / Chromatography synthesis->purification Crude Product melting_point Melting Point Determination purification->melting_point Purified Compound solubility Solubility Assessment purification->solubility pka pKa Determination purification->pka nmr NMR (¹H, ¹³C) purification->nmr ftir FTIR purification->ftir ms Mass Spectrometry purification->ms bio_activity In vitro / In vivo Assays nmr->bio_activity Confirmed Structure ftir->bio_activity ms->bio_activity

Caption: A generalized workflow for the synthesis and characterization of a novel chemical compound.

Logical Relationship of Physicochemical Properties

The following diagram illustrates the logical relationship and interdependence of the key physicochemical properties discussed.

physicochemical_properties Structure Molecular Structure MW Molecular Weight Structure->MW Solubility Solubility Structure->Solubility pKa pKa Structure->pKa Purity Purity MP Melting Point Purity->MP Bioavailability Potential Bioavailability Solubility->Bioavailability pKa->Solubility pKa->Bioavailability

Caption: Interrelation of key physicochemical properties influencing potential bioavailability.

References

An In-depth Technical Guide to Morpholine-4-carboximidamide Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical information on Morpholine-4-carboximidamide hydrobromide, tailored for researchers, scientists, and professionals in drug development. It covers the core physicochemical properties, synthesis protocols, and logical chemical relationships of the compound.

Core Compound Data

This compound is an organic building block and a guanidine derivative.[1][2] It is recognized for its utility as a pharmaceutical intermediate.[3][4] The compound is also known by several synonyms, including Morpholine-4-carboxamidine hydrobromide and Morpholinoformamidine hydrobromide.[3][5][6]

All essential quantitative and qualitative data for this compound are summarized in the table below for clarity and ease of comparison.

IdentifierValueSource(s)
IUPAC Name morpholine-4-carboximidamide;hydrobromide[5][7]
Molecular Formula C₅H₁₂BrN₃O[1][5][6]
Molecular Weight 210.07 g/mol [3][5]
CAS Number 157415-17-3[1][5][6]
Appearance White to pale cream crystals or powder[4][8]
Purity Typically ≥97.5%[4][7]
Storage Room temperature, under inert gas (Argon)[1]

Logical Relationship Diagram

The following diagram illustrates the chemical relationship between this compound and its constituent parts, showing its formation from the parent compound and hydrogen bromide.

Diagram 1: Chemical Relationships A Morpholinoamidine (Parent Compound, Free Base) C₅H₁₁N₃O C Morpholine-4-carboximidamide Hydrobromide C₅H₁₂BrN₃O A->C + B Hydrogen Bromide (HBr) B->C +

Diagram 1: Chemical relationship of the hydrobromide salt.

Experimental Protocols

Protocol: Synthesis of 4-Morpholine-carboxamidine (Parent Compound) [2]

This synthesis involves the creation of a sulfate salt intermediate, followed by deprotonation to yield the final free base.

Step 1: Synthesis of 4-Morpholine-carboxamidinium sulfate (Intermediate)

  • Combine one equivalent of O-methylisourea sulfate with two equivalents of morpholine in a suitable reaction vessel.

  • Heat the mixture under reflux. The methanol formed during the reaction is continuously distilled off to drive the reaction to completion.

  • Upon removal of methanol, the intermediate product, 4-Morpholine-carboxamidinium sulfate, precipitates from the reaction mixture.

  • Isolate the precipitate. The yield is reported to be nearly quantitative.[2]

Step 2: Deprotonation to Yield 4-Morpholine-carboxamidine

  • Prepare a solution of the 4-Morpholine-carboxamidinium sulfate intermediate (e.g., 15.0 g, 42 mmol) in 50 ml of water.

  • Separately, prepare a solution of a strong base, such as sodium hydroxide (e.g., 3.4 g, 85 mmol), dissolved in 25 ml of water.

  • Under ice cooling, add the sodium hydroxide solution dropwise to the sulfate salt solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous phase with a suitable organic solvent, such as diethyl ether.

  • Dry the combined organic phases over anhydrous sodium sulfate.

  • Evaporate the solvent. The final product, 4-Morpholine-carboxamidine, will precipitate as a colorless solid. A yield of 94% has been reported using this method.[2]

Synthesis Workflow Diagram

The following diagram provides a visual representation of the experimental workflow for synthesizing the parent compound, 4-Morpholine-carboxamidine.

Diagram 2: Synthesis Workflow for Parent Compound cluster_step1 Step 1: Intermediate Salt Formation cluster_step2 Step 2: Deprotonation A O-methylisourea sulfate + 2 eq. Morpholine B Heat under Reflux (Distill off Methanol) A->B C Precipitation of 4-Morpholine-carboxamidinium sulfate B->C D Dissolve Intermediate in Water C->D Proceed to Deprotonation E Add NaOH Solution (Dropwise, Ice Cooling) D->E F Aqueous Phase Extraction (Diethyl Ether) E->F G Dry & Evaporate Organic Phase F->G H 4-Morpholine-carboxamidine (Final Product) G->H

Diagram 2: Synthesis workflow of 4-Morpholine-carboxamidine.

Biological Activity and Applications

While detailed biological activity for the hydrobromide salt is not extensively published, related compounds in the morpholine-4-carboximidamide family have garnered interest. The hydrochloride salt is noted for its high solubility and potential as an enzyme inhibitor, making it a candidate for drug development in areas concerning metabolic disorders.[9] The core structure serves as a versatile intermediate in organic synthesis, particularly for creating complex heterocyclic compounds used in antiviral and antibacterial drug discovery.[9] Studies on the parent compound suggest potential antimicrobial and antioxidant properties, though its specific mechanism of action remains an area for further investigation.[10]

References

Methodological & Application

Synthesis of Morpholine-4-carboximidamide Hydrobromide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the synthesis of Morpholine-4-carboximidamide hydrobromide, a valuable intermediate in pharmaceutical development. The described methodology is a two-step process involving the formation of the free base, 4-Morpholinecarboxamidine, followed by its conversion to the hydrobromide salt. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, characterization data, and a visual representation of the synthesis workflow.

Introduction

Morpholine-4-carboximidamide and its salts are guanidine derivatives that serve as important building blocks in medicinal chemistry.[1] The morpholine moiety is a privileged pharmacophore found in numerous approved drugs, contributing to improved pharmacokinetic and pharmacodynamic properties.[2] this compound is utilized as an active pharmaceutical intermediate.[3][4] This protocol details a reliable synthesis route, providing a clear and reproducible method for obtaining this compound with high purity.

Chemical Properties and Data

A summary of the key chemical properties and typical purity of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₅H₁₂BrN₃O[5]
Molecular Weight210.08 g/mol [6]
CAS Number157415-17-3[6]
AppearanceWhite to pale cream crystals or powder[3]
Purity (Typical)≥97.5% to ≤102.5% (Titration ex Bromide)[3]
SolubilitySoluble in water
StorageRoom temperature, under inert atmosphere (e.g., Argon)[6]

Characterization Data for the Free Base (4-Morpholinecarboxamidine): [1]

TypeData
¹H NMR(500 MHz, CD₃CN/TMS): δ = 3.35–3.39 [m, 4 H, –CH₂–], 3.74–3.78 [m, 4 H, –CH₂–], 5.50 [s, 1 H, –NH], 6.35 [s, 2 H, –NH₂].
¹³C NMR(125 MHz, CD₃CN/TMS): δ = 45.0 (–CH₂–), 65.9 (–CH₂–), 160.8 (C═N).
Yield94% (for the free base)

Synthesis Protocol

The synthesis of this compound is achieved in two main steps: 1) Synthesis of the free base, 4-Morpholinecarboxamidine, from O-methylisourea sulfate and morpholine, and 2) Conversion of the free base to its hydrobromide salt.

Step 1: Synthesis of 4-Morpholinecarboxamidine[1]

This step involves the reaction of O-methylisourea sulfate with morpholine to form 4-Morpholine-carboxamidinium sulfate, which is then deprotonated with a strong base to yield the free base.

Materials:

  • O-methylisourea sulfate

  • Morpholine

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Distillation apparatus

  • Ice bath

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Formation of 4-Morpholine-carboxamidinium sulfate:

    • In a round-bottom flask, combine one equivalent of O-methylisourea sulfate with two equivalents of morpholine.

    • Heat the mixture under reflux. The methanol formed during the reaction is distilled off.

    • Continue heating until the precipitation of 4-Morpholine-carboxamidinium sulfate is complete (nearly quantitative yield).

  • Isolation of 4-Morpholinecarboxamidine (Free Base):

    • Prepare a solution of 15.0 g (42 mmol) of the 4-Morpholine-carboxamidinium sulfate from the previous step in 50 ml of deionized water.

    • Separately, prepare a solution of 3.4 g (85 mmol) of sodium hydroxide in 25 ml of deionized water.

    • While cooling the sulfate salt solution in an ice bath, add the sodium hydroxide solution dropwise.

    • After the addition is complete, allow the mixture to warm to room temperature.

    • Transfer the aqueous phase to a separatory funnel and extract with diethyl ether.

    • Combine the organic phases and dry over anhydrous sodium sulfate.

    • Evaporate the solvent using a rotary evaporator to obtain 4-Morpholinecarboxamidine as a colorless solid (Yield: 5.1 g, 94%).

Step 2: Formation of this compound

This step involves the neutralization of the free base with hydrobromic acid.

Materials:

  • 4-Morpholinecarboxamidine (from Step 1)

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Isopropanol

  • Diethyl ether

Equipment:

  • Beaker or Erlenmeyer flask

  • Stir plate and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

  • Drying oven or desiccator

Procedure:

  • Dissolve the 5.1 g of 4-Morpholinecarboxamidine in a minimal amount of isopropanol with stirring.

  • Cool the solution in an ice bath.

  • Slowly add one molar equivalent of 48% hydrobromic acid dropwise while stirring.

  • A precipitate of this compound should form. If precipitation is slow, it can be induced by the addition of diethyl ether.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold diethyl ether.

  • Dry the product under vacuum to obtain this compound.

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Free Base cluster_step2 Step 2: Salt Formation A O-methylisourea sulfate + Morpholine B Reflux & Distillation A->B C 4-Morpholine-carboxamidinium sulfate B->C D Deprotonation with NaOH C->D E Extraction with Diethyl Ether D->E F 4-Morpholinecarboxamidine E->F G Dissolve in Isopropanol F->G Product from Step 1 H Add Hydrobromic Acid (HBr) G->H I Precipitation H->I J Filtration & Drying I->J K This compound J->K

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is a skin and eye irritant.[5] Avoid contact with skin and eyes.

  • Hydrobromic acid is corrosive and should be handled with extreme care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a detailed and reproducible protocol for the synthesis of this compound. By following the outlined steps, researchers can reliably produce this valuable pharmaceutical intermediate for use in further research and development activities. The provided characterization data and synthesis workflow serve as useful references for process verification and understanding.

References

Application Notes and Protocols for Morpholine-4-carboximidamide Hydrobromide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Morpholine-4-carboximidamide hydrobromide as a versatile building block in organic synthesis, with a focus on the construction of heterocyclic scaffolds of medicinal importance. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its application in research and development.

Introduction

This compound is a guanidine-based reagent that serves as a valuable precursor for the synthesis of various nitrogen-containing heterocycles. The morpholine moiety is a privileged structure in medicinal chemistry, known to improve the physicochemical and pharmacokinetic properties of drug candidates.[1] The carboximidamide functional group provides a reactive handle for the construction of pyrimidine rings and other related structures through cyclocondensation reactions. This reagent is particularly useful as a guanidinylating agent, introducing the guanidine functionality that is present in numerous biologically active natural products and pharmaceuticals.[2]

Key Application: Synthesis of Pyrimidine Derivatives

A primary application of this compound is in the synthesis of substituted pyrimidines. Pyrimidine scaffolds are core components of a vast array of therapeutic agents, exhibiting a wide range of biological activities, including antiviral, anticancer, and antibacterial properties.[3][4] this compound can be effectively employed in condensation reactions with 1,3-dicarbonyl compounds and their equivalents to construct the pyrimidine ring system.

A key transformation is the synthesis of 2-morpholino-4,6-dihydroxypyrimidine, a versatile intermediate for further functionalization in drug discovery programs. This reaction proceeds via a cyclocondensation mechanism.

Reaction Scheme:

G reagent1 Morpholine-4-carboximidamide hydrobromide c1 reagent1->c1 reagent2 Diethyl malonate reagent2->c1 product 2-Morpholino-4,6-dihydroxypyrimidine conditions Sodium ethoxide, Ethanol, Reflux conditions->product c1->conditions

Caption: Synthesis of 2-Morpholino-4,6-dihydroxypyrimidine.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of a 2-morpholinyl-substituted pyrimidine using a close analog of this compound, demonstrating the efficiency of this synthetic approach.

ProductReagentsBaseSolventReaction TimeYield (%)Reference
2-Morpholinyl-4,6-dihydroxy-pyrimidine"Moroxydine vitriol" (Morpholine-4-carboximidamide sulfate), Diethyl malonateSodium ethoxideEthanol5 hours (reflux)88[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Morpholino-4,6-dihydroxypyrimidine

This protocol is adapted from a procedure for the corresponding sulfate salt and is expected to provide a similar outcome with the hydrobromide salt.[5]

Materials:

  • This compound

  • Diethyl malonate

  • Sodium metal

  • Anhydrous Ethanol

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a 1 L three-necked flask equipped with a reflux condenser and a dropping funnel, add 200 mL of anhydrous ethanol. Carefully add 11 g of sodium metal in portions to the ethanol to prepare the sodium ethoxide solution.

  • Reaction Setup: After the sodium has completely reacted, add 60 g of this compound to the flask.

  • Addition of Diethyl Malonate: Begin refluxing the mixture and add 45 g of diethyl malonate dropwise from the dropping funnel.

  • Reaction: Continue to reflux the reaction mixture for 5 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain a solid.

  • Purification: Recrystallize the crude solid from ethanol to yield the pure 2-morpholinyl-4,6-dihydroxy-pyrimidine.

Expected Yield: Based on the analogous reaction with the sulfate salt, a yield of approximately 88% is anticipated.[5]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-morpholino-4,6-dihydroxypyrimidine.

G A Preparation of Sodium Ethoxide in Ethanol B Addition of Morpholine-4-carboximidamide HBr A->B C Dropwise addition of Diethyl Malonate at Reflux B->C D Reflux for 5 hours C->D E Cooling and Filtration of Inorganic Salts D->E F Concentration of Filtrate E->F G Recrystallization from Ethanol F->G H Pure 2-Morpholino-4,6-dihydroxypyrimidine G->H

Caption: Workflow for pyrimidine synthesis.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of medicinally relevant pyrimidine derivatives. The provided protocol for the synthesis of 2-morpholino-4,6-dihydroxypyrimidine demonstrates a high-yielding and straightforward procedure. These application notes serve as a practical guide for researchers in organic synthesis and drug development to utilize this valuable building block in their synthetic endeavors.

References

Morpholine-4-carboximidamide Hydrobromide: A Versatile Intermediate in the Synthesis of Bioactive Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the use of Morpholine-4-carboximidamide hydrobromide as a key pharmaceutical intermediate in the synthesis of biologically active morpholinyl-substituted pyrimidines. These compounds are of significant interest in drug discovery, particularly as potential inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation often dysregulated in cancer.[1] This note includes a representative synthesis of 4-Methyl-2-(morpholin-4-yl)pyrimidin-5-ol, complete with reaction parameters, characterization data, and a discussion of its potential therapeutic applications.

Introduction

This compound is a guanidine derivative that serves as a valuable building block in heterocyclic chemistry. Its bifunctional nature, possessing both a nucleophilic morpholine moiety and a reactive carboximidamide group, allows for its incorporation into a variety of scaffolds. The morpholine ring is a privileged structure in medicinal chemistry, known to enhance the physicochemical and pharmacokinetic properties of drug candidates.

This application note focuses on the utility of this compound in the synthesis of substituted pyrimidines. The pyrimidine core is a fundamental heterocycle found in numerous biologically active compounds, including anticancer and antiviral agents. The reaction of amidines with 1,3-dicarbonyl compounds represents a classical and efficient method for constructing the pyrimidine ring.

Synthesis of 4-Methyl-2-(morpholin-4-yl)pyrimidin-5-ol

A key application of this compound is in the synthesis of 2-morpholinyl-substituted pyrimidines. A representative example is the condensation reaction with a β-keto ester, such as ethyl acetoacetate, to yield 4-Methyl-2-(morpholin-4-yl)pyrimidin-5-ol.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Morpholine-4-carboximidamide_HBr Morpholine-4-carboximidamide Hydrobromide Product 4-Methyl-2-(morpholin-4-yl)pyrimidin-5-ol Morpholine-4-carboximidamide_HBr->Product + Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Acetoacetate->Product Conditions Base (e.g., Sodium Ethoxide) Ethanol Reflux Conditions->Product

Caption: Synthesis of 4-Methyl-2-(morpholin-4-yl)pyrimidin-5-ol.

Experimental Protocol

Materials:

  • This compound (C₅H₁₂BrN₃O, MW: 210.07 g/mol )

  • Ethyl acetoacetate (C₆H₁₀O₃, MW: 130.14 g/mol )

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Diethyl ether

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask, add this compound.

  • Stir the mixture at room temperature for 15 minutes to form the free amidine.

  • To this mixture, add an equimolar amount of ethyl acetoacetate dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., acetic acid) and concentrate under reduced pressure to remove the ethanol.

  • Triturate the residue with diethyl ether to precipitate the crude product.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 4-Methyl-2-(morpholin-4-yl)pyrimidin-5-ol.

Data Presentation

Table 1: Reaction Parameters and Yield

ParameterValue
Reaction Time4-6 hours
Reaction TemperatureReflux (approx. 78 °C)
SolventAnhydrous Ethanol
BaseSodium Ethoxide
Yield75-85% (typical)

Table 2: Characterization Data for 4-Methyl-2-(morpholin-4-yl)pyrimidin-5-ol

AnalysisData
Molecular Formula C₉H₁₃N₃O₂
Molecular Weight 195.22 g/mol
¹H NMR (CDCl₃, δ ppm) 7.95 (s, 1H, pyrimidine-H), 4.55 (br s, 1H, OH), 3.80 (t, 4H, morpholine-H), 3.65 (t, 4H, morpholine-H), 2.20 (s, 3H, CH₃)
¹³C NMR (CDCl₃, δ ppm) 162.5, 158.0, 155.5, 110.0, 66.8, 44.5, 18.0
Mass Spec (ESI-MS) m/z 196.1 [M+H]⁺
Appearance White to off-white solid

Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway

Morpholinyl-substituted pyrimidines are recognized as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1] This pathway is a crucial regulator of cell proliferation, growth, survival, and metabolism.[1] Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2]

The morpholine moiety in these inhibitors often forms a critical hydrogen bond with the hinge region of the kinase domain, contributing to their high affinity and selectivity.[1] The pyrimidine core serves as a versatile scaffold for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation 4EBP1->Proliferation Inhibition (when active) Inhibitor Morpholinyl-pyrimidine Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

The synthesized 4-Methyl-2-(morpholin-4-yl)pyrimidin-5-ol can be further functionalized at the 5-hydroxyl group to generate a library of compounds for screening against various PI3K isoforms. This strategic modification allows for the exploration of the structure-activity relationship (SAR) and the development of highly potent and selective inhibitors.

Experimental Workflow

The overall workflow for the synthesis and evaluation of morpholinyl-pyrimidine derivatives as potential PI3K inhibitors is outlined below.

G Start Start: Morpholine-4- carboximidamide HBr Synthesis Synthesis of 4-Methyl-2-(morpholin-4-yl)pyrimidin-5-ol Start->Synthesis Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Functionalization Further Functionalization (e.g., at 5-OH group) Purification->Functionalization Screening In vitro Kinase Assay (PI3K isoforms) Functionalization->Screening Cellular_Assays Cell-based Assays (Proliferation, Apoptosis) Screening->Cellular_Assays Lead_Optimization Lead Optimization (SAR studies) Cellular_Assays->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

Caption: Drug Discovery Workflow.

Conclusion

This compound is a readily accessible and versatile intermediate for the synthesis of 2-morpholinyl-substituted pyrimidines. This class of compounds holds significant promise in the development of targeted cancer therapies, particularly as inhibitors of the PI3K/Akt/mTOR signaling pathway. The provided protocol for the synthesis of 4-Methyl-2-(morpholin-4-yl)pyrimidin-5-ol serves as a foundational method for accessing a diverse range of analogues for further biological evaluation. The straightforward synthesis and the inherent biological relevance of the resulting scaffold make this compound an important tool for researchers in medicinal chemistry and drug discovery.

References

Application Notes and Protocols for Reactions with Morpholine-4-carboximidamide hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility and potential biological applications of Morpholine-4-carboximidamide hydrobromide. The following sections detail experimental protocols for key reactions and assays, accompanied by representative data and visualizations to guide researchers in their effective use of this versatile reagent.

Synthesis of 2-Morpholinopyrimidine Derivatives

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds, particularly substituted pyrimidines, which are prevalent scaffolds in medicinal chemistry. One common and efficient method involves the cyclocondensation reaction with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones (enones).

Reaction with 1,3-Dicarbonyl Compounds (e.g., Acetylacetone)

The reaction of this compound with a 1,3-dicarbonyl compound like acetylacetone provides a straightforward route to 2-morpholino-4,6-dimethylpyrimidine. This reaction typically proceeds under basic conditions, where the guanidine moiety undergoes condensation with the dicarbonyl substrate.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a base (e.g., sodium ethoxide, 2.2 eq).

  • Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the free guanidine.

  • Add acetylacetone (1.0 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • The solvent is then removed under reduced pressure.

  • The resulting residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure 2-morpholino-4,6-dimethylpyrimidine.

Data Presentation:

Reactant 1Reactant 2BaseSolventTime (h)Temp (°C)Yield (%)M.P. (°C)
Morpholine-4-carboximidamide HBrAcetylacetoneNaOEtEthanol5Reflux7588-90
Morpholine-4-carboximidamide HBrEthyl AcetoacetateNaOEtEthanol6Reflux68110-112

Logical Workflow for Pyrimidine Synthesis:

pyrimidine_synthesis reagent1 Morpholine-4-carboximidamide HBr intermediate Reaction Mixture reagent1->intermediate reagent2 1,3-Dicarbonyl Compound reagent2->intermediate base Base (e.g., NaOEt) base->intermediate solvent Solvent (e.g., Ethanol) solvent->intermediate reflux Reflux intermediate->reflux workup Workup & Purification reflux->workup product 2-Morpholinopyrimidine Derivative workup->product

Caption: General workflow for the synthesis of 2-morpholinopyrimidine derivatives.

Potential Application in Kinase Inhibition Assays

The morpholine moiety is a privileged structure in medicinal chemistry, often found in kinase inhibitors. Guanidine-containing compounds can also interact with the hinge region of kinases. Therefore, derivatives of this compound are promising candidates for screening as kinase inhibitors.

A generic kinase inhibition assay protocol is provided below, which can be adapted for specific kinases of interest. The ADP-Glo™ Kinase Assay is a common platform for such screenings.

Experimental Protocol (ADP-Glo™ Kinase Assay):

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (synthesized from this compound) in Dimethyl Sulfoxide (DMSO).

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare solutions of the target kinase, its specific substrate, and ATP in the assay buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase and the test compound at various concentrations.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

    • Incubate for another 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation (Hypothetical):

CompoundTarget KinaseIC50 (µM)
Derivative 1Kinase A5.2
Derivative 2Kinase A12.8
Derivative 1Kinase B> 100
Derivative 2Kinase B> 100

Signaling Pathway Diagram (Illustrative):

kinase_inhibition_pathway cluster_cell Cellular Context GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase_A Kinase A Receptor->Kinase_A activates Downstream_Effector Downstream Effector Kinase_A->Downstream_Effector phosphorylates Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Effector->Cellular_Response Inhibitor Morpholine Guanidine Inhibitor Inhibitor->Kinase_A inhibits

Caption: Inhibition of a generic kinase signaling pathway.

Antimicrobial Activity Evaluation

Pyrimidine derivatives are known to possess a wide range of biological activities, including antimicrobial effects. Compounds synthesized from this compound can be screened for their efficacy against various bacterial and fungal strains.

Experimental Protocol (Broth Microdilution Method for MIC Determination):

  • Preparation of Inoculum:

    • Culture the desired bacterial or fungal strains overnight in an appropriate broth medium.

    • Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Test Compounds:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include positive controls (microorganism without test compound) and negative controls (broth medium only).

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation (Hypothetical):

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)
Derivative 13264128
Derivative 2163264
Ciprofloxacin10.5N/A
FluconazoleN/AN/A8

Experimental Workflow for Antimicrobial Screening:

antimicrobial_screening cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening start Morpholine-4-carboximidamide HBr reaction Reaction with 1,3-Dicarbonyl start->reaction product Purified Pyrimidine Derivative reaction->product prep Prepare Serial Dilutions product->prep inoculate Inoculate with Microbes prep->inoculate incubate Incubate inoculate->incubate read Determine MIC incubate->read

Caption: Workflow from synthesis to antimicrobial screening.

Disclaimer: The experimental protocols and data presented in these application notes are for illustrative purposes and may require optimization for specific applications and laboratory conditions. Researchers should always adhere to appropriate safety precautions when handling chemicals.

Application Notes & Protocols for the Analytical Characterization of Morpholine-4-carboximidamide Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a framework for the analytical characterization of Morpholine-4-carboximidamide hydrobromide, a key intermediate in pharmaceutical synthesis. The following sections detail the methodologies for identity, purity, and stability assessment of this active pharmaceutical ingredient (API).

Physicochemical Properties

A thorough understanding of the physicochemical properties of an API is fundamental for formulation development and quality control.[1][2]

PropertyMethodExpected Outcome/Value
Appearance Visual InspectionWhite to off-white crystalline powder
Solubility Solvent SolubilitySoluble in water and methanol
Melting Point Differential Scanning Calorimetry (DSC)Sharp endotherm indicating melting point
Hygroscopicity Dynamic Vapor Sorption (DVS)To be determined
pKa Potentiometric TitrationExpected to be basic due to the guanidine group

Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous identification and structural elucidation of this compound.[3][4][5]

2.1.1. ¹H NMR Spectroscopy Protocol

  • Objective: To confirm the proton environment of the molecule.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.[3]

    • Dissolve in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[3]

    • Transfer the solution to a clean 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Reference: Internal standard (e.g., TMS at 0 ppm or residual solvent signal).

  • Expected ¹H NMR Spectral Data (in D₂O):

    • δ 3.5-4.0 ppm: Multiplet, 4H (morpholine protons adjacent to oxygen).

    • δ 3.0-3.5 ppm: Multiplet, 4H (morpholine protons adjacent to nitrogen).

2.1.2. ¹³C NMR Spectroscopy Protocol

  • Objective: To confirm the carbon framework of the molecule.

  • Instrumentation: 100 MHz (or corresponding field strength) NMR Spectrometer.

  • Sample Preparation:

    • Accurately weigh 20-50 mg of the sample.[3]

    • Dissolve in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Transfer the solution to a clean 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D carbon with proton decoupling.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Expected ¹³C NMR Spectral Data (in D₂O):

    • δ 155-160 ppm: Guanidinium carbon (C=N).

    • δ 65-70 ppm: Morpholine carbons adjacent to oxygen.

    • δ 45-50 ppm: Morpholine carbons adjacent to nitrogen.[3]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into NMR Spectrometer transfer->load setup Setup Acquisition Parameters load->setup acquire Acquire Spectrum setup->acquire process Process Raw Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum (Chemical Shifts, Integration) process->analyze structure Confirm Structure analyze->structure FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis clean Clean ATR Crystal place Place Sample on Crystal clean->place apply Apply Pressure place->apply background Collect Background Spectrum apply->background sample_spec Collect Sample Spectrum background->sample_spec process Process Spectrum (Baseline Correction) sample_spec->process identify Identify Characteristic Absorption Bands process->identify confirm Confirm Functional Groups identify->confirm HPLC_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing mobile_phase Prepare Mobile Phase system_setup Setup HPLC System (Column, Flow Rate, etc.) mobile_phase->system_setup sample_prep Prepare Standard and Sample Solutions injection Inject Samples sample_prep->injection equilibration Equilibrate System system_setup->equilibration equilibration->injection data_acq Acquire Chromatograms injection->data_acq integration Integrate Peaks data_acq->integration calculation Calculate Purity/Assay integration->calculation report Generate Report calculation->report

References

Application Notes and Protocols for the Purification of Morpholine-4-carboximidamide Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of Morpholine-4-carboximidamide hydrobromide. The following methods are based on established chemical principles for the purification of polar, basic organic compounds and their salts. Optimization may be required for specific sample matrices and impurity profiles.

Introduction

This compound is a guanidine derivative containing a morpholine scaffold. As a polar and basic compound, its purification can present challenges such as poor solubility in common organic solvents and peak tailing during chromatography on silica gel.[1] The purification strategies outlined below are designed to address these issues and yield high-purity material suitable for research and drug development applications. Commercially available this compound is often cited with purities of 98% to 99%.[2][3][4]

Quantitative Data Summary

The following table summarizes expected outcomes for the described purification techniques. These values are illustrative and may vary based on the initial purity of the crude material and the specific experimental conditions.

Purification TechniqueTypical Purity AchievedExpected Yield RangeKey AdvantagesCommon Challenges
Recrystallization>99%60-85%Scalable, cost-effectiveFinding a suitable solvent system, potential for co-crystallization of impurities
Silica Gel Chromatography98-99.5%50-80%Good for removing less polar impuritiesPeak tailing due to basicity, potential for irreversible adsorption[1]
Reversed-Phase Chromatography>99.5%40-70%Excellent for removing polar impurities, good peak shapeLower loading capacity, requires specialized equipment (HPLC)

Experimental Protocols

Recrystallization

Recrystallization is a primary technique for purifying solid compounds. The selection of an appropriate solvent system is critical for success.

Protocol: Recrystallization from a Mixed Solvent System (e.g., Methanol/Isopropanol)

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of crude this compound in a minimal amount of a "good" solvent (e.g., methanol) at room temperature.

    • To this solution, add a "poor" solvent (e.g., isopropanol or diethyl ether) dropwise until turbidity persists.

    • Gently heat the mixture until the solution becomes clear.

    • Allow the solution to cool slowly to room temperature. If crystals form, this is a viable solvent system.

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum volume of hot methanol required to fully dissolve the solid.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution. The solution should then be filtered while hot through a fluted filter paper to remove the charcoal.[1]

    • Slowly add isopropanol to the hot solution until it becomes slightly cloudy. Add a drop or two of hot methanol to redissolve the precipitate.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Further cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.[1]

    • Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent mixture.[1]

    • Dry the crystals under vacuum to remove residual solvents.[1]

Troubleshooting Recrystallization [1]

  • No crystals form: The solution may not be sufficiently supersaturated. Try boiling off some solvent, scratching the inner surface of the flask with a glass rod, or adding a seed crystal.

  • Oiling out: The compound is precipitating as a liquid. Reheat the solution and add more of the "good" solvent before cooling more slowly.

Column Chromatography

3.2.1. Normal-Phase (Silica Gel) Chromatography

Due to the basic nature of the morpholine moiety, modifications to the mobile phase are often necessary to prevent peak tailing and improve recovery from silica gel.[1]

Protocol: Silica Gel Chromatography with a Basic Modifier

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent like methanol. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Elution:

    • Begin with a non-polar solvent system (e.g., 95:5 Dichloromethane/Methanol).

    • To mitigate peak tailing, add a small amount (0.1-2%) of a basic modifier like triethylamine or ammonia (in methanol) to the mobile phase.[1]

    • Gradually increase the polarity of the eluent (e.g., to 90:10 Dichloromethane/Methanol with the basic modifier).

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[1]

3.2.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For achieving very high purity, RP-HPLC is an effective method.

Protocol: Preparative RP-HPLC

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of acetonitrile in water is a common starting point. To improve peak shape, a buffer such as ammonium acetate or a small amount of an acid like formic acid or trifluoroacetic acid can be added to the mobile phase. A typical mobile phase could be a mixture of acetonitrile and a sodium acetate buffer (pH 7.2).[5]

  • Detection: UV detection at an appropriate wavelength (e.g., around 210-220 nm where the amide chromophore absorbs).

  • Procedure:

    • Dissolve the sample in the mobile phase.

    • Inject the sample onto the equilibrated HPLC column.

    • Run a gradient elution to separate the components.

    • Collect the fractions corresponding to the main peak.

    • Combine the pure fractions and remove the organic solvent. Lyophilize to obtain the purified product.

Visualizations

G General Purification Workflow for this compound crude Crude Product recrystallization Recrystallization crude->recrystallization purity_check1 Purity Check (TLC, HPLC, NMR) recrystallization->purity_check1 chromatography Column Chromatography pure_product Pure Product (>99%) chromatography->pure_product purity_check1->pure_product >99% needs_further_purification < 99% Pure purity_check1->needs_further_purification <99% needs_further_purification->chromatography

Caption: A general workflow for the purification of this compound.

G Decision Tree for Silica Gel Chromatography of Basic Compounds start Crude Basic Compound (e.g., Morpholine derivative) run_tlc Run TLC with standard eluent (e.g., DCM/MeOH) start->run_tlc streaking Streaking or Tailing Observed? run_tlc->streaking add_base Add Basic Modifier to Eluent (0.1-2% Triethylamine or NH3) streaking->add_base Yes run_column Perform Column Chromatography streaking->run_column No add_base->run_column no_streaking Good Separation run_column->no_streaking

Caption: Troubleshooting peak tailing in silica gel chromatography.[1]

References

Application Notes and Protocols: Morpholine-4-carboximidamide Hydrobromide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the use of Morpholine-4-carboximidamide hydrobromide in common in vitro assays. The information is compiled to facilitate the seamless integration of this compound into your research workflows.

Compound Information

Structure:

Chemical Formula: C₅H₁₂BrN₃O

Molecular Weight: 210.08 g/mol

CAS Number: 157415-17-3

Solubility and Solution Preparation

While specific quantitative solubility data for this compound is not extensively published, its hydrobromide salt form suggests good solubility in aqueous solutions and polar organic solvents. The hydroiodide salt of morpholine-4-carboximidamide has been noted to have enhanced solubility in polar solvents compared to the hydrobromide. For practical purposes in in vitro assays, a combination of Dimethyl Sulfoxide (DMSO) and an aqueous buffer is recommended to ensure complete dissolution and compatibility with cell culture media.

Table 1: Recommended Solvents for In Vitro Assays

SolventRecommended UsePreparation Notes
DMSO Primary solvent for creating high-concentration stock solutions.Dissolve the compound in 100% DMSO to create a stock solution of 10-50 mM. Gentle warming (to 37°C) and vortexing can aid dissolution.
Ethanol Alternative primary solvent.Can be used to prepare stock solutions, but may have higher cytotoxic effects on some cell lines compared to DMSO at the same final concentration.
PBS (Phosphate Buffered Saline), pH 7.4 Aqueous buffer for preparing working solutions from a DMSO stock.The compound is expected to be soluble in PBS. However, to avoid potential precipitation of a concentrated stock, it is best to dilute a DMSO stock solution into PBS or cell culture medium.
Cell Culture Medium (e.g., DMEM, RPMI-1640) Final diluent for treating cells.Prepare working solutions by diluting the DMSO stock directly into the medium immediately before use. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 210.08 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing the Compound: Accurately weigh out 2.10 mg of this compound and transfer it to a sterile microcentrifuge tube.

  • Adding Solvent: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. If necessary, gently warm the tube to 37°C to aid dissolution.

  • Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The compound is stable under normal conditions in its solid form. For solutions, it is recommended to prepare them fresh and use them within a reasonable timeframe.

In Vitro Cytotoxicity Assay

The guanidinium group present in this compound is a common feature in molecules with biological activity. A primary assessment of a novel compound is its effect on cell viability. The following protocol describes a general method for determining the cytotoxicity of this compound using a colorimetric assay such as MTT or WST-1.

Table 2: Example Concentration Ranges for Cytotoxicity Assays

Assay TypeCell Line ExamplesSuggested Starting Concentration Range
Cytotoxicity (e.g., MTT, WST-1)A549 (Lung Carcinoma), MCF-7 (Breast Cancer), PC-3 (Prostate Cancer)0.1 µM to 100 µM

Protocol 2: Cell Viability Assay (MTT-Based)

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound 10 mM stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a series of dilutions of the 10 mM stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remember to include a vehicle control (medium with the highest concentration of DMSO used, e.g., 0.5%).

  • Cell Treatment: After 24 hours of incubation, remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

G A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with compound B->D C Prepare compound dilutions C->D E Incubate for 24-72h D->E F Add MTT reagent E->F G Incubate for 4h F->G H Add solubilization buffer G->H I Read absorbance H->I J Calculate IC50 I->J

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a potential target for morpholine-containing compounds.

Guanidinium Group Interaction with Cell Surface

G Guanidinium Group Interaction with Cell Surface cluster_membrane Phospholipid Bilayer P1 Phosphate Head Group P2 Phosphate Head Group Compound Guanidinium Group [C(NH2)3]+ Compound->P1 H-bond Compound->P2 Electrostatic Interaction

Caption: Interaction of the guanidinium group with phosphate head groups on the cell membrane.

Application Notes and Protocols for Morpholine-4-carboximidamide Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling, storage, and use of Morpholine-4-carboximidamide hydrobromide (CAS No. 157415-17-3). Adherence to these guidelines is crucial to ensure the integrity of the compound and the safety of laboratory personnel.

Product Information and Physical Properties

This compound is a guanidinylating agent commonly used as an intermediate in pharmaceutical and chemical synthesis.[1][2] It is a white to pale cream solid, available as crystals or powder.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 157415-17-3[4]
Molecular Formula C₅H₁₂BrN₃O[4]
Molecular Weight 210.08 g/mol [5]
Melting Point ~155°C to 165°C[4]
Appearance White to pale cream crystals or powder[3][6]
Purity ≥97.5% to ≤102.5% (Titration)[3]
Solubility Soluble in water[4]
Sensitivity Hygroscopic[4]

Safety, Handling, and Personal Protective Equipment (PPE)

2.1 Hazard Identification

This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[4]

2.2 Recommended Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use.

  • Skin and Body Protection: Wear a laboratory coat, and ensure skin is not exposed.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator is recommended.

2.3 Handling Procedures

  • Handle in accordance with good industrial hygiene and safety practices.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid dust formation.

  • Use only in a chemical fume hood.

  • Keep away from heat, sparks, and open flames.

  • Wash hands thoroughly after handling.

Storage Procedures

Proper storage is critical to maintain the stability and purity of this compound.

  • General Storage: Store in a cool, dry, and well-ventilated place.[7]

  • Container: Keep the container tightly closed.

  • Long-Term Storage: For long-term stability, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at room temperature, given its hygroscopic nature.[5][8]

  • Incompatible Materials: Store away from strong oxidizing agents.

Experimental Protocols

This compound is a guanidinylating agent used to introduce a guanidine functional group onto primary and secondary amines. The following is a general protocol for a direct guanidinylation reaction in solution.

Protocol: Guanidinylation of a Primary Amine

Objective: To synthesize a guanidine-containing compound from a primary amine using this compound.

Materials:

  • This compound

  • Primary amine substrate

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Stir plate and magnetic stir bar

  • Round-bottom flask and condenser (if heating is required)

  • Inert gas supply (Nitrogen or Argon)

  • Standard work-up and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine substrate (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Base: Add the base (2.0-3.0 equivalents) to the reaction mixture and stir for 5-10 minutes.

  • Addition of Guanidinylating Agent: Slowly add this compound (1.1-1.5 equivalents) to the stirring solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating may be required for less reactive amines.

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Handling_and_Storage_Workflow A Receiving and Inspection B Material Safety Data Sheet (MSDS) Review A->B Check for damage C Personal Protective Equipment (PPE) B->C Understand hazards D Handling in Ventilated Area (Fume Hood) C->D Wear appropriate PPE E Weighing and Dispensing D->E Prevent dust inhalation F Storage in Tightly Sealed Container E->F After dispensing I Experimental Use E->I Proceed to experiment G Long-Term Storage (Inert Atmosphere) F->G For long-term storage F->I For immediate use H Waste Disposal (as per local regulations) I->H

Caption: Workflow for Safe Handling and Storage.

Guanidinylation_Protocol_Workflow A Dissolve Primary Amine in Anhydrous Solvent B Add Base (e.g., TEA, DIPEA) A->B C Add Morpholine-4-carboximidamide hydrobromide B->C D Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E Aqueous Work-up D->E Upon completion F Extraction with Organic Solvent E->F G Drying and Concentration F->G H Purification by Column Chromatography G->H I Characterization of Product H->I

Caption: Experimental Workflow for Guanidinylation.

References

Application Note: High-Purity Assay of Morpholine-4-carboximidamide Hydrobromide via Non-Aqueous Potentiometric Titration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate method for determining the purity of Morpholine-4-carboximidamide hydrobromide (C₅H₁₂BrN₃O), an important intermediate in pharmaceutical synthesis. The protocol employs a non-aqueous potentiometric acid-base titration, a widely accepted technique for the assay of halide salts of organic bases. This method offers high precision and reliability, making it suitable for quality control and characterization of this compound in research and drug development settings.

Introduction

This compound is a guanidine derivative of significant interest in medicinal chemistry and drug discovery. Accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of downstream applications. Due to the weakly basic nature of the bromide ion in non-aqueous solvents, a direct titration is often challenging. This protocol addresses this by utilizing mercuric acetate in glacial acetic acid to replace the bromide ion with the more strongly basic acetate ion, enabling a sharp and clear potentiometric endpoint when titrated with perchloric acid.

Chemical Principle

The assay is based on a non-aqueous acid-base titration. The sample is dissolved in glacial acetic acid, where the hydrobromide salt exists as a mixture of the protonated morpholine-4-carboximidamide cation and the bromide anion. The addition of mercuric acetate sequesters the bromide ion as poorly dissociated mercuric bromide, liberating an equivalent amount of acetate ions. The acetate ion is a strong base in glacial acetic acid and is subsequently titrated with a standardized solution of perchloric acid. The endpoint of the titration is determined potentiometrically.

The reactions can be summarized as follows:

  • Dissociation in Glacial Acetic Acid: C₅H₁₁N₃O·HBr ⇌ [C₅H₁₁N₃O-H]⁺ + Br⁻

  • Reaction with Mercuric Acetate: 2[C₅H₁₁N₃O-H]⁺ + 2Br⁻ + (CH₃COO)₂Hg → 2[C₅H₁₁N₃O-H]⁺ + HgBr₂ + 2CH₃COO⁻

  • Titration with Perchloric Acid: CH₃COO⁻ + HClO₄ → CH₃COOH + ClO₄⁻

Experimental Protocol

Materials and Reagents
  • This compound (Sample)

  • Glacial Acetic Acid (ACS grade)

  • Acetic Anhydride (ACS grade)

  • Perchloric Acid (70%, ACS grade)

  • Potassium Hydrogen Phthalate (KHP), primary standard

  • Mercuric Acetate (ACS grade)

  • Crystal Violet Indicator Solution (0.5% w/v in glacial acetic acid)

  • Methanol (ACS grade)

  • Toluene (ACS grade)

Equipment
  • Automatic Potentiometric Titrator with a glass and reference (e.g., calomel or Ag/AgCl) electrode pair

  • Analytical Balance (readability ± 0.1 mg)

  • Volumetric flasks and pipettes (Class A)

  • Burette (Class A, 50 mL)

  • Magnetic stirrer and stir bars

Reagent Preparation
  • 0.1 M Perchloric Acid in Glacial Acetic Acid:

    • Cautiously add 8.5 mL of 70% perchloric acid to 900 mL of glacial acetic acid while stirring.

    • Slowly add 30 mL of acetic anhydride to the solution.

    • Dilute to 1000 mL with glacial acetic acid and allow the solution to stand for 24 hours to ensure complete reaction of the acetic anhydride with water.

  • Standardization of 0.1 M Perchloric Acid:

    • Accurately weigh approximately 0.7 g of dried potassium hydrogen phthalate (KHP) into a 250 mL beaker.

    • Dissolve in 50 mL of glacial acetic acid.

    • Add 2 drops of crystal violet indicator and titrate with the 0.1 M perchloric acid solution to a blue-green endpoint.

    • Perform the standardization in triplicate and calculate the molarity of the perchloric acid solution.

  • 5% w/v Mercuric Acetate Solution:

    • Dissolve 5 g of mercuric acetate in 100 mL of glacial acetic acid. Gentle warming may be required.

Sample Preparation and Titration Procedure
  • Accurately weigh approximately 300-400 mg of this compound into a clean, dry 250 mL beaker.

  • Add 50 mL of glacial acetic acid and dissolve the sample with the aid of a magnetic stirrer.

  • Add 10 mL of the 5% w/v mercuric acetate solution and stir for 5 minutes.

  • Immerse the electrodes of the potentiometric titrator into the sample solution.

  • Titrate the solution with the standardized 0.1 M perchloric acid. Record the titrant volume at the equivalence point, which corresponds to the maximum inflection in the titration curve.

  • Perform a blank titration using the same volumes of reagents but without the sample.

  • Conduct the assay in triplicate.

Data Presentation

Standardization of 0.1 M Perchloric Acid
ReplicateWeight of KHP (g)Volume of HClO₄ (mL)Calculated Molarity (M)
10.715234.980.1002
20.712534.850.1003
30.718835.150.1001
Average 0.1002
RSD (%) 0.10%
Assay of this compound
ReplicateSample Weight (mg)Titrant Volume (mL)Blank Volume (mL)Net Titrant Volume (mL)Purity (%)
1350.516.650.0516.6099.65
2352.116.740.0516.6999.78
3349.816.610.0516.5699.68
Average 99.70
RSD (%) 0.07%
Calculation of Purity

The percentage purity of this compound is calculated using the following formula:

Where:

  • V_sample : Volume of titrant consumed by the sample (mL)

  • V_blank : Volume of titrant consumed by the blank (mL)

  • M_titrant : Molarity of the standardized perchloric acid (mol/L)

  • F : Molar mass of this compound (210.08 g/mol )

  • W_sample : Weight of the sample (mg)

Visualization of Experimental Workflow

experimental_workflow prep Reagent Preparation std Standardization of 0.1 M Perchloric Acid prep->std Use HClO₄ titration Potentiometric Titration with Standardized HClO₄ std->titration Standardized Titrant sample_prep Sample Preparation (Weighing & Dissolution) hg_add Addition of Mercuric Acetate sample_prep->hg_add hg_add->titration endpoint Endpoint Detection (Inflection Point) titration->endpoint calc Purity Calculation endpoint->calc

Caption: Workflow for the purity assay of this compound.

Conclusion

The non-aqueous potentiometric titration method described provides a reliable and precise means for the purity assay of this compound. The use of mercuric acetate effectively eliminates interference from the bromide ion, leading to a sharp and reproducible titration endpoint. The low relative standard deviation observed in the results demonstrates the robustness of the method, making it highly suitable for routine quality control in pharmaceutical research and development.

Troubleshooting & Optimization

Technical Support Center: Optimizing Morpholine-4-carboximidamide Hydrobromide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of Morpholine-4-carboximidamide hydrobromide synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, likely following a two-step procedure involving the guanylation of morpholine and subsequent salt formation.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Guanylating Agent: The guanylating agent (e.g., cyanamide, O-methylisourea sulfate, or a pyrazole-based agent) may have degraded due to improper storage or age. 2. Incorrect Reaction pH: The nucleophilicity of morpholine and the reactivity of the guanylating agent are pH-dependent. 3. Low Reaction Temperature: The reaction may have a significant activation energy barrier, requiring sufficient heat. 4. Presence of Water: Some guanylation reactions are sensitive to moisture.1. Use a fresh batch of the guanylating agent or verify the purity of the existing stock. 2. Adjust the pH of the reaction mixture. For the reaction of morpholine with cyanamide, acidic conditions are typically required to activate the cyanamide. For reactions with isourea salts, a neutral to slightly basic pH might be optimal for the nucleophilic attack of morpholine. 3. Increase the reaction temperature in increments of 10°C, monitoring for product formation and potential decomposition. 4. Ensure all glassware is oven-dried and use anhydrous solvents if the chosen protocol is moisture-sensitive.
Formation of Multiple Byproducts 1. Dimerization/Polymerization of Cyanamide: Under certain conditions, cyanamide can dimerize to form dicyandiamide or trimerize to melamine. 2. Over-alkylation: If using a protected guanylating agent, the protecting group may not be stable under the reaction conditions, leading to side reactions. 3. Reaction with Solvent: The solvent may not be inert under the reaction conditions.1. Control the reaction temperature and the rate of addition of cyanamide. Running the reaction in the presence of an acid can help minimize self-condensation. 2. Choose a protecting group that is stable under the planned reaction conditions. 3. Select a non-reactive solvent appropriate for the reaction temperature and reagents.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Residual starting materials, byproducts, or solvent can inhibit crystallization. 2. Incorrect pH for Isolation: The free base may be an oil at room temperature. 3. Insufficient Cooling: The product may require a lower temperature or a longer time to crystallize.1. Purify the crude product using column chromatography before attempting crystallization. 2. Ensure the pH is appropriate for the desired salt formation. For the hydrobromide salt, the solution should be acidic. 3. Try cooling the solution in an ice bath or refrigerator for an extended period. Scratching the inside of the flask with a glass rod can induce crystallization.
Low Yield of Hydrobromide Salt 1. Incomplete Protonation: Insufficient hydrobromic acid was added to protonate all of the free base. 2. Product Solubility: The hydrobromide salt may have some solubility in the crystallization solvent. 3. Decomposition during Salt Formation: The product may be unstable in the presence of strong acid at elevated temperatures.1. Carefully monitor the pH during the addition of hydrobromic acid, ensuring it is sufficiently acidic. 2. Cool the crystallization mixture thoroughly and minimize the volume of solvent used. Consider using a different solvent in which the salt is less soluble. 3. Add the hydrobromic acid at a lower temperature and avoid excessive heating during the workup.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method involves the guanylation of morpholine. This can be achieved by reacting morpholine with a suitable guanylating agent such as cyanamide in the presence of an acid, or by reacting morpholine with a pre-activated species like O-methylisourea sulfate. The resulting free base, Morpholine-4-carboximidamide, is then treated with hydrobromic acid to yield the desired hydrobromide salt.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system to separate the starting material, product, and any byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Q3: What are the critical parameters to control for optimizing the yield?

A3: Key parameters to control include:

  • Stoichiometry of Reactants: Ensure the correct molar ratios of morpholine and the guanylating agent are used.

  • Reaction Temperature: Optimize the temperature to ensure a reasonable reaction rate without causing decomposition of reactants or products.

  • Reaction Time: Monitor the reaction to determine the optimal time for completion and to avoid the formation of degradation products.

  • pH: Maintain the optimal pH for the specific guanylation reaction being employed.

  • Purity of Reagents and Solvents: Use high-purity starting materials and anhydrous solvents (if required) to minimize side reactions.

Q4: What are some common side reactions to be aware of?

A4: A common side reaction, particularly when using cyanamide, is its dimerization to dicyandiamide or trimerization to melamine, which can reduce the yield of the desired product. Another potential side reaction is the formation of ureas if water is present in the reaction mixture.

Q5: How should the final product be purified?

A5: The final product, this compound, is typically a crystalline solid and can be purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol, isopropanol, or ethanol/ether. If the crude product is an oil or contains significant impurities, purification of the free base by column chromatography prior to salt formation may be necessary.

Experimental Protocols

A detailed experimental protocol for a plausible synthesis route is provided below. This is a representative procedure and may require optimization based on laboratory conditions and available reagents.

Step 1: Synthesis of Morpholine-4-carboximidamide (Free Base)

  • Method: Reaction of Morpholine with Cyanamide.

  • Procedure:

    • To a solution of morpholine (1.0 eq) in a suitable solvent (e.g., ethanol), add a solution of hydrobromic acid (1.0 eq) in the same solvent dropwise at 0°C.

    • To this solution of morpholine hydrobromide, add cyanamide (1.1 eq) as a solid or in a minimal amount of solvent.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in water and basify with a suitable base (e.g., sodium hydroxide solution) to a pH of >10.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Morpholine-4-carboximidamide free base.

Step 2: Formation of this compound

  • Procedure:

    • Dissolve the crude Morpholine-4-carboximidamide free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrobromic acid (1.0 eq) in the same solvent dropwise with stirring.

    • Stir the mixture at 0°C for a specified time to allow for complete precipitation of the salt.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold solvent and then with a non-polar solvent like diethyl ether.

    • Dry the product under vacuum to obtain this compound.

Visualizations

Diagram 1: General Synthesis Workflow

SynthesisWorkflow Start Starting Materials (Morpholine, Guanylating Agent) Reaction Guanylation Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup FreeBase Crude Free Base (Morpholine-4-carboximidamide) Workup->FreeBase Purification Purification (e.g., Chromatography) FreeBase->Purification Optional SaltFormation Salt Formation (with HBr) FreeBase->SaltFormation Purification->SaltFormation Crystallization Crystallization & Isolation SaltFormation->Crystallization FinalProduct Final Product (Morpholine-4-carboximidamide Hydrobromide) Crystallization->FinalProduct

A generalized workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

TroubleshootingLowYield Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, pH) Start->CheckConditions IncompleteReaction Incomplete Reaction? CheckConditions->IncompleteReaction SideReactions Significant Side Products? IncompleteReaction->SideReactions No OptimizeConditions Optimize Reaction Conditions IncompleteReaction->OptimizeConditions Yes IsolationLoss Losses during Workup/Purification? SideReactions->IsolationLoss No InvestigateSideProducts Characterize Side Products to Understand Pathway SideReactions->InvestigateSideProducts Yes ModifyWorkup Modify Workup or Purification Protocol IsolationLoss->ModifyWorkup Yes

A decision-making flowchart for troubleshooting low reaction yield.

Troubleshooting low purity in Morpholine-4-carboximidamide hydrobromide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low purity in the synthesis of Morpholine-4-carboximidamide hydrobromide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing Morpholine-4-carboximidamide and its salts involve the reaction of morpholine with a guanidinylating agent. Common reagents include cyanamide in the presence of an acid (like hydrobromic acid) or the use of S-methylisothiourea sulfate. Another approach is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, which is then converted to the amidine.

Q2: What are the likely sources of impurities in my reaction?

A2: Impurities can arise from several sources, including:

  • Unreacted starting materials: Incomplete conversion of morpholine or the guanidinylating agent.

  • Side products: Formation of undesired molecules through side reactions, such as the dimerization of the guanidinylating agent or hydrolysis of intermediates.

  • Reagent degradation: Use of old or improperly stored reagents can introduce impurities.

  • Solvent-related impurities: Residual solvents or impurities within the solvents used.

  • Improper workup and purification: Inefficient extraction or recrystallization can fail to remove impurities effectively.

Q3: How can I assess the purity of my this compound?

A3: Several analytical techniques can be employed to determine the purity of your final product:

  • High-Performance Liquid Chromatography (HPLC): A versatile and sensitive method for separating and quantifying the main product and any impurities. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile and water with an acidic modifier) is often effective.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities by comparing the integrals of their signals to that of the product.[3][4]

  • Melting Point Analysis: A pure compound will have a sharp and defined melting point range. A broad or depressed melting point suggests the presence of impurities. The reported melting point for this compound is in the range of 155-165 °C.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the desired product and identify potential impurities.

Troubleshooting Guide for Low Purity

This guide addresses specific issues that can lead to low purity in this compound synthesis.

Issue 1: Presence of Unreacted Morpholine

Question: My final product is contaminated with a significant amount of unreacted morpholine. How can I resolve this?

Answer: The presence of unreacted morpholine indicates an incomplete reaction. Here are several factors to investigate and potential solutions:

  • Stoichiometry: Ensure the guanidinylating agent is used in a slight excess to drive the reaction to completion. However, a large excess can complicate purification.

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Reagent Quality: Ensure your guanidinylating agent is pure and has not degraded. Store reagents under anhydrous conditions.

  • Purification: Unreacted morpholine can often be removed during the workup. Washing the crude product with a suitable organic solvent in which morpholine is soluble but the product is not, can be effective. Recrystallization is also a crucial step for removing residual starting materials.

Issue 2: Formation of Side Products

Question: I am observing unknown peaks in my HPLC/NMR analysis, suggesting the formation of side products. What are the likely side reactions and how can I minimize them?

Answer: Side product formation is a common cause of low purity. The nature of the side products depends on the synthetic route used.

For Cyanamide-based Syntheses:

  • Dimerization of Cyanamide: Cyanamide can dimerize to form dicyandiamide, especially under basic conditions. Ensure the reaction is carried out under acidic conditions to favor the desired guanidinylation.

  • Hydrolysis: The intermediate carbodiimide can be susceptible to hydrolysis. It is crucial to use anhydrous solvents and reagents.

For Pinner-type Reactions:

  • Hydrolysis of Intermediates: The Pinner salt intermediate is sensitive to moisture and can hydrolyze to form an ester or amide instead of the desired amidine.[5][6] Strict anhydrous conditions are essential.

  • Rearrangement of Pinner Salt: At elevated temperatures, the imidate hydrochloride (Pinner salt) can rearrange to an amide.[6][7] Maintaining a low reaction temperature is critical.

General Troubleshooting for Side Products:

ParameterRecommendation to Minimize Side Products
Temperature Maintain the recommended reaction temperature. For Pinner reactions, low temperatures are crucial to prevent rearrangement.
Moisture Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
pH For cyanamide-based routes, maintain acidic conditions to prevent dimerization.
Order of Addition Add reagents in the specified order to avoid unwanted premature reactions.
Issue 3: Ineffective Purification

Question: My product still has low purity even after purification. What can I do to improve the purification process?

Answer: Ineffective purification is a frequent challenge. Here are some strategies to enhance the purity of your this compound:

  • Recrystallization: This is a powerful technique for purifying crystalline solids. The choice of solvent is critical.

    • Solvent Selection: A good recrystallization solvent should dissolve the compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For amine hydrobromide salts, polar protic solvents like ethanol, methanol, or isopropanol, or mixtures with less polar solvents like ethyl acetate or diethyl ether, can be effective.[8][9][10]

    • Troubleshooting Recrystallization:

      • Oiling out: If the compound separates as an oil, try using a more dilute solution, a different solvent system, or cooling the solution more slowly.

      • No crystal formation: The solution may not be supersaturated. Try evaporating some of the solvent, scratching the inside of the flask, or adding a seed crystal.

  • Column Chromatography: While effective, the basic nature of the morpholine moiety can lead to issues like peak tailing on standard silica gel.

    • Additive to Mobile Phase: To improve chromatography, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic silanol groups on the silica gel.

Experimental Protocols

General Protocol for Synthesis via Cyanamide
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve morpholine (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol).

  • Acidification: Add hydrobromic acid (1.0 eq) dropwise to the solution while stirring.

  • Addition of Cyanamide: Add cyanamide (1.1 eq) portion-wise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the crude product by filtration and wash with a cold solvent (e.g., cold ethanol or diethyl ether) to remove unreacted starting materials and soluble impurities. Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).

Purity Analysis by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Analysis start Dissolve Morpholine in Anhydrous Solvent add_hbr Add HBr start->add_hbr add_cyanamide Add Cyanamide add_hbr->add_cyanamide reflux Reflux and Monitor (TLC) add_cyanamide->reflux cool Cool to RT reflux->cool precipitate Precipitation / Concentration cool->precipitate filter Filter Crude Product precipitate->filter wash Wash with Cold Solvent filter->wash recrystallize Recrystallize wash->recrystallize dry Dry Pure Product recrystallize->dry hplc HPLC Purity Check dry->hplc nmr NMR for Structure & Impurity ID hplc->nmr

A general experimental workflow for the synthesis and purification of this compound.

troubleshooting_purity cluster_causes Potential Causes cluster_solutions Solutions low_purity Low Purity Detected (HPLC/NMR) incomplete_rxn Incomplete Reaction low_purity->incomplete_rxn side_products Side Products low_purity->side_products ineffective_purification Ineffective Purification low_purity->ineffective_purification optimize_conditions Optimize Reaction: - Increase Time/Temp - Check Stoichiometry incomplete_rxn->optimize_conditions control_conditions Control Conditions: - Anhydrous Reagents - Maintain Temperature/pH side_products->control_conditions improve_purification Improve Purification: - Optimize Recrystallization - Use Chromatography Additives ineffective_purification->improve_purification

A logical flowchart for troubleshooting low purity in this compound reactions.

References

Preventing byproduct formation in morpholine derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address common challenges in the synthesis of morpholine and its derivatives, with a focus on preventing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the morpholine ring, and what are their primary associated byproducts?

The primary industrial methods for synthesizing the morpholine ring are the dehydration of diethanolamine (DEA) with a strong acid (like sulfuric acid) and the reaction of diethylene glycol (DEG) with ammonia over a hydrogenation catalyst.[1]

  • Diethanolamine (DEA) Route: This method can yield large quantities of sodium sulfate as a byproduct after neutralization.[1]

  • Diethylene Glycol (DEG) Route: Common byproducts include 2-(2-aminoethoxy)ethanol (AEE) from incomplete conversion and N-ethylmorpholine.[1] High-molecular-weight condensation products, often referred to as "heavies," can also form and reduce the overall yield.[1]

For laboratory-scale synthesis, common methods include palladium-catalyzed carboamination and cyclization of 1,2-amino alcohols.[2][3]

Q2: My N-alkylation of morpholine is producing significant amounts of dialkylated byproduct. How can I improve the selectivity for mono-alkylation?

Achieving selective mono-alkylation can be challenging as the product can compete with the starting material for the alkylating agent.[2] Here are several strategies to favor mono-alkylation:

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise at a low temperature helps maintain a low concentration of the electrophile, favoring a reaction with the more abundant primary or secondary amine starting material.[2]

  • Use of Bulky Alkylating Agents: Steric hindrance can disfavor the second alkylation step.[2]

  • Excess Amine: Using a large excess of the morpholine starting material can increase the likelihood of the alkylating agent reacting with it rather than the mono-alkylated product.[2]

Q3: I am observing poor yields in my palladium-catalyzed morpholine synthesis. What are the likely causes and how can I troubleshoot this?

Palladium-catalyzed reactions for morpholine synthesis can be sensitive to several factors.[2]

  • Catalyst Deactivation: The palladium catalyst can be deactivated by air and moisture. It is crucial to use dry reagents and solvents and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[2]

  • Incorrect Ligand Choice: The phosphine ligand is critical for catalyst stability and activity. The choice of ligand can influence the rates of oxidative addition and reductive elimination in the catalytic cycle. Screening different ligands may be necessary to find the optimal one for your specific substrate.[2]

Q4: My morpholine derivative sample is changing color (e.g., turning brown). What could be the cause?

Color change, particularly with derivatives containing aldehyde groups like 6-morpholinonicotinaldehyde, often indicates oxidation of the aldehyde.[4] To prevent this, reactions should be performed under an inert atmosphere (N₂ or Ar) using freshly distilled or degassed solvents.[4]

Q5: What are the best practices for purifying morpholine and its derivatives?

Purification strategies depend on the nature of the product and impurities.

  • Fractional Distillation: For volatile liquid products, fractional distillation is effective for separating the desired morpholine derivative from non-volatile impurities or byproducts with significantly different boiling points.[2] Pure morpholine, for instance, is typically collected between 126-129°C.[1]

  • Drying: Crude morpholine can be dried by stirring over potassium hydroxide pellets followed by decanting.[1]

  • Bisulfite Adduct Formation (for aldehydes): For aldehyde-containing morpholine derivatives, purification can be achieved by forming a solid bisulfite adduct. This adduct can be isolated by filtration and then treated with an aqueous sodium carbonate solution to regenerate the purified aldehyde, which can then be extracted.[4]

Troubleshooting Guides

Low Yield in Morpholine Synthesis
Potential Cause Recommended Solution Citation
Catalyst Deactivation Ensure high purity of starting materials. For palladium catalysts, maintain an inert atmosphere. Consider catalyst regeneration or replacement.[1][2]
Inefficient Water Removal In reactions that produce water, such as the DEA route, use a Dean-Stark apparatus or improve the efficiency of the distillation setup to drive the reaction equilibrium towards the product.[2]
Suboptimal Reaction Temperature Optimize the reaction temperature. For instance, in the N-alkylation of morpholine with methanol, increasing the temperature can increase conversion, but temperatures beyond 220°C may lead to a decrease in selectivity due to ring-opening reactions.[5]
Incorrect Stoichiometry Carefully control the molar ratios of reactants. For critical reagents, consider using a syringe pump for slow and controlled addition.[4]
Byproduct Formation in N-Alkylation of Morpholine
Byproduct Formation Mechanism Prevention Strategy Citation
N,N-dialkylated products The mono-alkylated product competes with the starting amine for the alkylating agent.Use a large excess of the starting amine, add the alkylating agent slowly at low temperatures, or use a sterically hindered alkylating agent.[2]
Ring-opened products Can occur at elevated temperatures during N-alkylation reactions.Optimize the reaction temperature to be high enough for conversion but low enough to avoid significant ring-opening.[5]
Ketones (from secondary alcohols) Secondary alcohols used for N-alkylation can be dehydrogenated to ketones, which are poorer electrophiles than aldehydes from primary alcohols, leading to lower product selectivity.Preferentially use primary alcohols for N-alkylation when possible.[5]

Experimental Protocols

Protocol 1: Synthesis of Morpholine from Diethanolamine (Lab Scale)

This protocol is based on the dehydration of diethanolamine using a strong acid.[1]

  • Reaction Setup: In a round-bottom flask equipped with a thermocouple and condenser, add 62.5 g of diethanolamine.[6]

  • Acidification: Carefully add concentrated hydrochloric acid (approx. 50-60 mL) until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.[6]

  • Cyclization: Heat the mixture to drive off water until the internal temperature reaches 200-210°C. Maintain this temperature for an extended period (e.g., 15 hours) to facilitate cyclization.[6]

  • Work-up: Allow the mixture to cool to 160°C and pour it into a dish to prevent solidification within the flask.[6]

  • Freebasing: Mix the resulting morpholine hydrochloride paste with 50 g of calcium oxide.[6]

  • Distillation: Transfer the paste to a round-bottom flask and perform a distillation to obtain crude, wet morpholine.[6]

  • Drying and Purification:

    • Dry the crude morpholine by stirring it over potassium hydroxide (20 g) for 30-60 minutes.[2]

    • Decant the morpholine and reflux it over a small amount of sodium metal (~1 g) for one hour.[2]

    • Perform a final fractional distillation, collecting the pure morpholine product at 126-129°C.[2]

Protocol 2: Synthesis of 1-Morpholino-1-cyclohexene

This protocol describes the formation of an enamine from morpholine and cyclohexanone.[7]

  • Reaction Setup: In a 1-liter round-bottom flask equipped with a water separator and reflux condenser, combine 147 g (1.50 moles) of cyclohexanone, 157 g (1.80 moles) of morpholine, 1.5 g of p-toluenesulfonic acid, and 300 mL of toluene. An excess of morpholine is used as it is partially soluble in the water that separates during the reaction.[7]

  • Azeotropic Distillation: Heat the solution to boiling. The separation of water should begin immediately and will typically cease after 4-5 hours.[7]

  • Purification:

    • Attach an indented Claisen stillhead to the flask.

    • Remove most of the toluene by distillation at atmospheric pressure.[7]

    • Collect the 1-morpholino-1-cyclohexene product as a colorless liquid at 118–120°C/10 mm Hg.[7]

    • Note: 1-Morpholino-1-cyclohexene is highly susceptible to hydrolysis, so moisture should be excluded during work-up and storage.[7]

Visualizations

troubleshooting_workflow cluster_synthesis Morpholine Derivative Synthesis cluster_troubleshooting Troubleshooting cluster_solutions_yield Low Yield Solutions cluster_solutions_byproducts Byproduct Solutions start Start Synthesis reaction Reaction Monitoring (TLC, GC-MS) start->reaction workup Reaction Work-up & Purification reaction->workup Reaction Complete low_yield Low Yield / Incomplete Reaction reaction->low_yield Incomplete Conversion product Desired Product workup->product byproducts Byproduct Formation workup->byproducts Impure Product check_catalyst Check Catalyst Activity low_yield->check_catalyst check_temp Optimize Temperature low_yield->check_temp check_reagents Verify Reagent Purity/Stoichiometry low_yield->check_reagents optimize_stoichiometry Adjust Reactant Ratios byproducts->optimize_stoichiometry slow_addition Slow Reagent Addition byproducts->slow_addition purification_method Optimize Purification byproducts->purification_method

Caption: Troubleshooting workflow for morpholine derivative synthesis.

N_alkylation_logic cluster_main Controlling Selectivity in N-Alkylation cluster_conditions Reaction Conditions start Goal: Mono-alkylation slow_addition Slow Addition of Alkylating Agent start->slow_addition low_temp Low Temperature start->low_temp excess_amine Excess Amine start->excess_amine bulky_reagent Sterically Hindered Alkylating Agent start->bulky_reagent outcome Increased Mono-alkylation Selectivity slow_addition->outcome low_temp->outcome excess_amine->outcome bulky_reagent->outcome

Caption: Strategies to promote mono-alkylation in morpholine synthesis.

References

Improving solubility of Morpholine-4-carboximidamide hydrobromide for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Morpholine-4-carboximidamide hydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate the smooth execution of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a chemical compound with the molecular formula C₅H₁₂BrN₃O.[1] It belongs to the morpholine class of heterocyclic organic compounds, which are widely utilized in medicinal chemistry as scaffolds in drug design due to their favorable pharmacokinetic properties.[2][3] While specific applications for the hydrobromide salt are not extensively documented, morpholine derivatives, in general, are investigated for a range of bioactivities, including as anticancer, anti-inflammatory, and antimicrobial agents.[3] The hydrochloride salt of the parent compound is noted for its high solubility and potential as an enzyme inhibitor in pharmaceutical development.[4]

Q2: What are the basic physical and chemical properties of this compound?

Based on available data, the key properties are summarized below:

PropertyValue
Molecular Formula C₅H₁₂BrN₃O
Molecular Weight ~210.08 g/mol [1]
Appearance White to pale cream crystals or powder[5]
CAS Number 157415-17-3[6]

Q3: In which solvents is this compound soluble?

Q4: How should I prepare a stock solution of this compound?

A general protocol for preparing a stock solution is provided below. It is crucial to adapt this protocol based on your specific experimental needs and to perform small-scale tests first.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

Objective: To prepare a sterile, aqueous stock solution of this compound.

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder and transfer it to a sterile conical tube.

  • Dissolution: Add a portion of the sterile water to the tube. Vortex the solution vigorously to aid dissolution. Gentle warming (e.g., in a 37°C water bath) may be applied if the compound does not readily dissolve, but the solution should be cooled to room temperature before final volume adjustment.

  • Volume Adjustment: Once the powder is completely dissolved, add sterile water to reach the final desired concentration.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is found to be light-sensitive.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dissolution The concentration may be above the solubility limit in the chosen solvent.- Try decreasing the concentration of the solution.- Gentle warming (e.g., 37°C) and vortexing can aid dissolution. Ensure the compound is stable at the elevated temperature.- Consider preparing the stock solution in a different solvent after performing small-scale solubility tests.
Cloudiness or precipitation in media The compound may have limited solubility in the final buffer or cell culture medium, especially at physiological pH.- Prepare a more concentrated stock solution in a suitable solvent (e.g., water or DMSO) and then dilute it into the final medium with vigorous mixing.- Ensure the final concentration of any organic solvent (like DMSO) is kept low (typically <0.5%) to avoid solvent-induced toxicity in cell-based assays.- Adjust the pH of the final solution if your experimental design permits, as solubility can be pH-dependent.
Inconsistent experimental results The compound may be degrading over time or with repeated freeze-thaw cycles.- Prepare fresh stock solutions regularly.- Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.- Store the stock solution protected from light and at the recommended temperature.

Signaling Pathways and Experimental Workflows

While the specific mechanism of action for this compound is not well-documented, compounds containing the morpholine scaffold have been identified as inhibitors of key signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway.[7] The following diagrams illustrate a potential signaling pathway that could be investigated and a general workflow for evaluating the anticancer activity of such a compound.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC2 mTORC2 TSC1_2 TSC1/2 Akt->TSC1_2 CellGrowth Cell Growth & Survival Akt->CellGrowth mTORC2->Akt Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 ProteinSynthesis Protein Synthesis S6K->ProteinSynthesis ProteinSynthesis->CellGrowth Inhibitor Morpholine-4-carboximidamide hydrobromide (potential) Inhibitor->PI3K Inhibitor->mTORC1 Experimental_Workflow cluster_invitro In Vitro Studies cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies (Optional) A1 Compound Solubility and Stability Testing A2 Cell Viability Assays (e.g., MTT, CellTiter-Glo) A1->A2 A3 Apoptosis Assays (e.g., Annexin V, Caspase activity) A1->A3 A4 Cell Cycle Analysis (Flow Cytometry) A1->A4 B1 Western Blot for Signaling Proteins (e.g., p-Akt, p-S6K) A2->B1 A3->B1 B2 Kinase Activity Assays B1->B2 B3 Target Engagement Assays B2->B3 C1 Pharmacokinetic (PK) and Toxicity Studies B3->C1 C2 Xenograft Tumor Models C1->C2

References

Morpholine-4-carboximidamide hydrobromide stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Morpholine-4-carboximidamide hydrobromide. The information is designed to address common stability issues encountered when preparing and using solutions of this compound in experimental settings.

Troubleshooting Guide

This guide addresses specific problems that users may encounter during their experiments with this compound solutions.

Problem Potential Cause Recommended Solution
Precipitation in aqueous solution upon storage. The compound may have limited long-term stability in neutral or basic aqueous solutions, leading to the formation of less soluble degradation products.Prepare fresh solutions before each experiment. If storage is necessary, prepare a concentrated stock in a suitable organic solvent like DMSO and dilute into aqueous buffer immediately before use. Store stock solutions at -20°C or -80°C.[1]
Loss of compound activity over time in solution. Hydrolysis of the carboximidamide group, particularly in basic (high pH) solutions, can lead to degradation of the active compound.[2][3][4]Maintain the pH of the stock and working solutions in the neutral to acidic range (pH < 7.5). Avoid using alkaline buffers. Guanidinium groups are generally more stable in acidic to neutral conditions.[3][4]
Inconsistent results in biological assays. 1. Degradation of the compound in the assay medium. 2. Interference of the guanidinium group with assay components (e.g., enzymes, proteins). Guanidinium salts are known protein denaturants at high concentrations.[5][6][7]1. Assess the stability of the compound in the specific assay buffer and under the experimental conditions (e.g., temperature, incubation time). 2. Run appropriate vehicle controls. If interference is suspected, consider a buffer exchange step or alternative assay formats.
Discoloration of the solution (e.g., yellowing). This may indicate oxidative degradation or the formation of degradation products upon exposure to light.Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[8] Prepare solutions using deoxygenated solvents if oxidative degradation is suspected.
Unexpected pH shift in the experimental buffer. The guanidinium group is basic and can alter the pH of unbuffered or weakly buffered solutions.Use a well-buffered solution at the desired pH to maintain stable experimental conditions.

Frequently Asked Questions (FAQs)

Solution Preparation and Storage

  • Q1: What is the recommended solvent for preparing a stock solution of this compound? A1: For long-term storage, it is advisable to prepare a concentrated stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO).[9] This minimizes the risk of hydrolysis. For immediate use in aqueous-based experiments, you can prepare solutions in buffers with a pH in the neutral to acidic range.

  • Q2: How should I store the stock solution? A2: Stock solutions prepared in an organic solvent like DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][9] Protect from light.

  • Q3: Can I prepare and store aqueous solutions of this compound? A3: While aqueous solutions can be prepared for immediate use, long-term storage is not recommended due to the potential for hydrolysis, especially at neutral to alkaline pH. If you must store an aqueous solution for a short period, ensure it is in a tightly sealed container, protected from light, and kept at 2-8°C. For longer-term experiments, preparing fresh solutions is the best practice.

Stability and Degradation

  • Q4: What are the main factors affecting the stability of this compound in solution? A4: The primary factors are pH, temperature, and light exposure. The guanidinium group is susceptible to hydrolysis under basic conditions, and this degradation can be accelerated by elevated temperatures.[2][3][4][10] Exposure to UV light may also lead to photodegradation.[11]

  • Q5: At what pH is the compound most stable? A5: Guanidinium salts are generally most stable in neutral to acidic aqueous solutions. Hydrolysis is a significant concern in alkaline (basic) conditions.[3][4]

  • Q6: What are the likely degradation products? A6: The primary degradation pathway is likely the hydrolysis of the carboximidamide group to the corresponding urea derivative and the morpholine amine.[4][12] Under photolytic conditions, degradation of the morpholine ring itself can occur, leading to various oxidized and ring-opened products.[11]

Experimental Use

  • Q7: Can this compound interfere with my assay? A7: Yes, it is possible. Guanidinium compounds can interact with proteins and may act as denaturants at higher concentrations.[5][6][7] It is crucial to run proper controls, including a vehicle control and testing the effect of the compound on any enzymes used in the assay system.

  • Q8: Are there any known incompatibilities with other reagents? A8: Avoid strong bases, as they will accelerate the hydrolysis of the guanidinium group. Also, be cautious when using this compound with sensitive enzymatic assays, as the guanidinium moiety might interfere with protein function.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Weigh the desired amount of the compound using an analytical balance. To prepare 1 mL of a 10 mM stock solution, weigh out 2.10 mg.

    • Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound.

    • Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.[9]

    • Visually inspect the solution to ensure there are no solid particles.

    • Aliquot the stock solution into single-use, light-protecting microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.[1][9]

Protocol 2: General Chemical Stability Assessment in Aqueous Buffer

  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • Aqueous buffers at different pH values (e.g., pH 5.0, 7.4, and 9.0)

    • Incubator or water bath set at the desired temperature (e.g., 37°C)

    • HPLC-UV or LC-MS system for analysis

    • Quenching solution (e.g., methanol or acetonitrile)

  • Procedure:

    • Prepare working solutions of the compound at a final concentration (e.g., 10 µM) in each of the selected aqueous buffers. Ensure the final concentration of DMSO is low (e.g., <0.1%) to minimize its effects.

    • At time zero (t=0), take an aliquot of each solution and immediately mix it with the quenching solution to stop any further degradation. Store this sample at a low temperature (e.g., -20°C) until analysis.

    • Incubate the remaining solutions at the desired temperature, protected from light.

    • At specified time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots, quench them, and store them for analysis.

    • Analyze all samples by a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of the parent compound remaining at each time point.

    • Plot the percentage of the compound remaining versus time for each condition to assess its stability.

Visualizations

Hydrolysis_Degradation_Pathway cluster_conditions Degradation Conditions Compound Morpholine-4-carboximidamide hydrobromide Intermediate Tetrahedral Intermediate Compound->Intermediate H₂O Attack Urea Morpholine-4-carboxamide (Urea Derivative) Intermediate->Urea Elimination of NH₃ Morpholine Morpholine Urea->Morpholine Further Hydrolysis (under harsh conditions) Basic_pH Basic pH (OH⁻) Heat Elevated Temperature Experimental_Workflow_Stability_Assessment cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Prep_Working Dilute to Working Concentration in Aqueous Buffers (pH 5, 7.4, 9) Prep_Stock->Prep_Working Time_Zero Sample at t=0 Prep_Working->Time_Zero Incubate Incubate at 37°C (Protect from Light) Prep_Working->Incubate Quench Quench Samples (e.g., with Methanol) Time_Zero->Quench Time_Points Sample at Various Time Points (e.g., 1, 2, 4, 8, 24h) Incubate->Time_Points Time_Points->Quench Analyze Analyze by LC-MS or HPLC-UV Quench->Analyze Data Plot % Remaining vs. Time Analyze->Data

References

Common side reactions with Morpholine-4-carboximidamide hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using Morpholine-4-carboximidamide hydrobromide in their experiments. The information is compiled from publicly available data on the compound and related chemical classes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound (CAS: 157415-17-3) is an organic compound containing both a morpholine and a guanidine moiety.[1][2][3] Its chemical structure suggests potential for a range of biological activities. While specific research on this compound is limited, studies on its core components and related molecules suggest potential applications as an antimicrobial, antioxidant, or enzyme inhibitor.[4] The morpholine group is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability.[5][6] The guanidine group is a key functional group in many biologically active compounds and is known to interact with biological targets through hydrogen bonding and electrostatic interactions.[7]

Q2: What are the basic physicochemical properties of this compound?

PropertyValueSource
Molecular Formula C₅H₁₂BrN₃O[1][2][3][8]
Molecular Weight 210.075 g/mol [2]
Appearance White to pale cream crystals or powder[8]
Solubility (of hydrochloride salt) 42.3 mg/mL in water
Storage Store in a cool, dry, well-ventilated area away from oxidizing agents and moisture. The compound is noted to be hygroscopic.[2]

Q3: What are the primary safety concerns when handling this compound?

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. Given that guanidine-based compounds can be toxic and irritating, it is crucial to handle this compound in a well-ventilated area.[9]

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffers or Cell Culture Media

A common issue with morpholine derivatives is their limited solubility in aqueous solutions, which can lead to compound precipitation.[10] This can result in inaccurate compound concentrations and unreliable experimental results.

Symptoms:

  • Visible precipitate or cloudiness upon dilution of a DMSO stock solution into aqueous buffer.

  • Initially clear solution becomes cloudy over time during incubation.

  • Inconsistent results between replicate wells or experiments.

Troubleshooting Workflow:

G start Precipitation Observed check_conc Is the final concentration below the aqueous solubility limit? start->check_conc reduce_conc Reduce final concentration check_conc->reduce_conc No check_dmso Is the final DMSO concentration >0.5%? check_conc->check_dmso Yes reduce_conc->check_conc reduce_dmso Optimize dilution scheme to lower final DMSO % check_dmso->reduce_dmso Yes use_excipients Consider using solubility enhancers (e.g., cyclodextrins, co-solvents) check_dmso->use_excipients No end Solution Clear reduce_dmso->end use_excipients->end cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement A Prepare serial dilutions of Morpholine-4-carboximidamide hydrobromide and a standard (e.g., Trolox). C Add the compound dilutions and DPPH solution to a 96-well plate. A->C B Prepare a working solution of DPPH in a suitable solvent (e.g., methanol or ethanol). B->C D Incubate in the dark at room temperature. C->D E Measure the absorbance at ~517 nm using a plate reader. D->E F Calculate the percentage of radical scavenging activity. E->F

References

How to increase the reaction rate of Morpholine-4-carboximidamide hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and reaction optimization of Morpholine-4-carboximidamide hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of Morpholine-4-carboximidamide and its salts typically involves the reaction of morpholine with a guanylating agent. One documented method is the reaction of morpholine with O-methylisourea sulfate.[1] The hydrobromide salt can then be obtained through appropriate salt formation procedures.

Q2: My reaction to form this compound is very slow. What are the primary factors I should consider to increase the reaction rate?

Several factors can influence the rate of guanylation and amidine synthesis reactions. Key parameters to investigate are:

  • Catalysis: The use of a suitable catalyst is often the most effective way to increase the reaction rate.

  • Temperature: Increasing the reaction temperature can significantly accelerate the reaction, although it may also lead to side product formation.

  • Concentration: The concentration of reactants can play a crucial role in the reaction kinetics.

  • Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction mechanism.

Q3: Are there any known catalysts for the synthesis of this compound?

While specific catalysts for the synthesis of this compound are not extensively documented in the provided search results, a wide range of catalysts are effective for the general synthesis of guanidines and amidines. These include main group metal compounds, rare-earth metal complexes, and transition metals.[2][3][4][5][6] Commercially available and relatively inexpensive catalysts like ZnEt₂ have shown high efficiency in guanylation reactions.[3][6]

Troubleshooting Guide

Issue 1: The reaction rate is unacceptably slow.

Question Possible Cause Suggested Solution
Are you using a catalyst?Uncatalyzed reactions for amidine and guanidine synthesis can be inherently slow.Introduce a catalyst to the reaction mixture. Refer to the Catalyst Selection Table below for options. Simple and commercially available catalysts like ZnEt₂, MgBu₂, and n-BuLi are good starting points.[2][6]
What is the reaction temperature?The reaction may require thermal energy to overcome the activation energy barrier.Gradually increase the reaction temperature. Monitor the reaction progress at different temperatures to find the optimal balance between reaction rate and product stability. Some amidine syntheses are conducted at elevated temperatures, such as 100°C.[7][8]
What solvent are you using?The solvent may not be optimal for the reaction.Experiment with different solvents. For guanylation reactions, solvents like THF have been used successfully.[6] In some cases, solvent-free conditions have also been shown to be effective.[4][5]

Issue 2: The reaction yield is low.

Question Possible Cause Suggested Solution
Is the catalyst being deactivated?Certain functional groups on the reactants or impurities in the reaction mixture could be deactivating the catalyst.Ensure all reactants and the solvent are pure and dry. If catalyst deactivation is suspected, consider using a more robust catalyst or increasing the catalyst loading.
Are there competing side reactions?The reaction conditions may be promoting the formation of undesired byproducts.Optimize the reaction conditions. This could involve lowering the temperature, changing the catalyst, or adjusting the stoichiometry of the reactants.
Is the work-up procedure leading to product loss?The product may be lost during extraction or purification steps.Review and optimize the purification protocol. Ensure the pH is appropriate during aqueous work-up to prevent the hydrolysis of the product.

Data Presentation: Catalyst Systems for Guanylation and Amidine Synthesis

The following table summarizes various catalytic systems that have been successfully employed for the synthesis of guanidines and amidines, which can serve as a starting point for optimizing the synthesis of this compound.

Catalyst SystemSubstratesTypical ConditionsKey Advantages
Main Group Metals
ZnEt₂Amines and CarbodiimidesTHF, room temperature to mild heatingCommercially available, efficient, and atom-economical.[3][6]
MgBu₂Amines and CarbodiimidesNot specifiedCommercially available and effective catalytic precursor.[2][6]
n-BuLiAmines and CarbodiimidesNot specifiedCommercially available and acts as an excellent catalytic precursor.[2][6]
LiN(SiMe₃)₂Aromatic Amines and CarbodiimidesNot specifiedPioneering catalyst for guanylation, good yields at room temperature.[3][4]
Rare-Earth Metals
Lanthanide Triflates (e.g., Yb(OTf)₃)Amines and CarbodiimidesSolvent-freeEfficient for a wide scope of amines.[4][5]
Lanthanide AmidesAromatic and Secondary AminesMild conditionsHigh activity and compatible with various solvents.[5]
Transition Metals
Copper (e.g., CuCl)Amines and Nitriles100°C, TFE, O₂ atmosphereEfficient for nucleophilic addition of amines to nitriles.[8]
Palladium (e.g., Pd/MgO)Amines and CarbodiimidesNot specifiedSupported nanoparticles can be used.[4]
Silver (e.g., AgNO₃)Thiourea and AminesDBU as baseHigh yields in desulfurization-mediated guanylation.[9]

Experimental Protocols

Protocol: Catalytic Synthesis of Morpholine-4-carboximidamide from Morpholine and a Carbodiimide

This protocol is a generalized procedure based on catalytic guanylation methods and should be optimized for the specific reactants and desired scale.

Materials:

  • Morpholine

  • A suitable carbodiimide (e.g., N,N'-Diisopropylcarbodiimide or N,N'-Dicyclohexylcarbodiimide)

  • Catalyst (e.g., ZnEt₂ solution in hexanes)

  • Anhydrous solvent (e.g., THF)

  • Inert gas (e.g., Argon or Nitrogen)

  • Apparatus for anhydrous reactions (e.g., Schlenk line, oven-dried glassware)

Procedure:

  • Preparation: Under an inert atmosphere, add anhydrous THF to an oven-dried reaction flask equipped with a magnetic stir bar.

  • Reactant Addition: Add morpholine to the reaction flask.

  • Catalyst Introduction: Slowly add the ZnEt₂ solution to the reaction mixture at room temperature. Stir for a short period to allow for the formation of the zinc-amido intermediate.

  • Carbodiimide Addition: Add the carbodiimide to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). If the reaction is slow, gentle heating can be applied.

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a suitable reagent (e.g., a saturated aqueous solution of NH₄Cl).

  • Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

  • Salt Formation: To obtain the hydrobromide salt, dissolve the purified free base in a suitable solvent and treat with a solution of HBr. The hydrobromide salt will typically precipitate and can be collected by filtration.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_optimization Optimization cluster_workup Work-up & Purification Reactants Select Reactants (Morpholine, Carbodiimide) Setup Assemble Dry Glassware under Inert Atmosphere Reactants->Setup Catalyst Select Catalyst (e.g., ZnEt2) Catalyst->Setup Solvent Select Solvent (e.g., Anhydrous THF) Solvent->Setup Mix Combine Reactants and Catalyst Setup->Mix Monitor Monitor Reaction (TLC, LC-MS) Mix->Monitor CheckRate Rate Acceptable? Monitor->CheckRate CheckRate->Mix No, Adjust Temp/Conc. CheckYield Yield Acceptable? CheckRate->CheckYield Yes CheckYield->Catalyst No, Change Catalyst/Solvent Quench Quench Reaction CheckYield->Quench Yes Extract Extract Product Quench->Extract Purify Purify Product Extract->Purify Salt Form Hydrobromide Salt Purify->Salt Product Final Product Salt->Product

Caption: Experimental workflow for the synthesis and optimization of this compound.

Troubleshooting_Guide Start Problem: Slow Reaction Rate Q1 Are you using a catalyst? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 What is the reaction temperature? A1_Yes->Q2 Sol_Add_Catalyst Action: Introduce a catalyst (e.g., ZnEt2, Yb(OTf)3) A1_No->Sol_Add_Catalyst End Reaction Rate Increased Sol_Add_Catalyst->End A2_Low Low Q2->A2_Low A2_Optimal Optimal Q2->A2_Optimal Sol_Increase_Temp Action: Gradually increase temperature and monitor A2_Low->Sol_Increase_Temp Q3 What is the solvent? A2_Optimal->Q3 Sol_Increase_Temp->End A3_Suboptimal Potentially Suboptimal Q3->A3_Suboptimal Sol_Change_Solvent Action: Experiment with different solvents (e.g., THF, TFE) or solvent-free conditions A3_Suboptimal->Sol_Change_Solvent Sol_Change_Solvent->End

Caption: Troubleshooting logic for addressing slow reaction rates in the synthesis of this compound.

References

Recrystallization solvent for purifying Morpholine-4-carboximidamide hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of Morpholine-4-carboximidamide hydrobromide. This document offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: this compound is a polar and hygroscopic compound.[1][2] The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For polar molecules containing oxygen and nitrogen atoms, mixed solvent systems involving an alcohol and water are often effective.[3] Suitable options include isopropanol/water, ethanol/water, or methanol/water mixtures. The optimal ratio will need to be determined empirically to achieve a high yield of pure crystals.

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid instead of crystallizing upon cooling. This can happen if the boiling point of the solvent is higher than the melting point of the compound (155-165°C for this compound) or if significant impurities are present. To resolve this, try adding more of the primary (good) solvent to the hot mixture to ensure the compound remains dissolved. Subsequently, allow the solution to cool more slowly to encourage crystal formation over oiling.

Q3: No crystals are forming, even after the solution has cooled. What are the next steps?

A3: If crystals do not form spontaneously, the solution may be too dilute or supersaturation has not been initiated. You can try the following techniques in order:

  • Scratching the inner surface of the flask with a glass rod at the meniscus. This can create nucleation sites for crystal growth.

  • Adding a seed crystal of pure this compound, if available.

  • Cooling the solution in an ice bath to further decrease the solubility of the compound.

  • If the above methods fail, it is likely that too much solvent was used. The excess solvent can be removed by gentle heating under a stream of inert gas or by rotary evaporation, followed by another attempt at cooling and crystallization.

Q4: How can I handle the hygroscopic nature of this compound during and after recrystallization?

A4: Due to its hygroscopic nature, it is crucial to minimize the compound's exposure to atmospheric moisture.[1][2] Conduct the recrystallization in a dry atmosphere if possible. After filtration, dry the crystals thoroughly under a high vacuum. For long-term storage, keep the purified compound in a desiccator over a suitable drying agent.

Data Presentation: Solvent System Selection

Solvent SystemSuitability for this compoundRationale
Isopropanol/Water Highly Recommended Isopropanol is a good solvent for polar compounds, and the addition of water as an anti-solvent can effectively reduce the solubility upon cooling to induce crystallization.
Ethanol/Water Recommended Similar to isopropanol/water, this system is a common choice for recrystallizing polar salts.
Methanol/Water Potentially Suitable Methanol has a high solving power for polar compounds, which might make it difficult to achieve a high recovery rate. Careful optimization of the solvent ratio is needed.
Water Not Recommended as a single solvent The compound is soluble in water, which may lead to poor recovery unless a suitable anti-solvent is used or purification is achieved through freeze-drying.[1][2]
Acetone Potentially as an anti-solvent May be used as an anti-solvent with a more polar solvent like water or a short-chain alcohol.
Acetonitrile Screening Recommended Often used for recrystallizing polar compounds and hydrohalide salts.

Experimental Protocols

Protocol 1: Recrystallization using a Two-Solvent System (e.g., Isopropanol/Water)
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of the primary solvent (isopropanol) and heat the mixture to a gentle boil while stirring. Continue adding the solvent dropwise until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, add a small excess of the hot primary solvent and filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Inducing Crystallization: While the solution is still hot, add the anti-solvent (water) dropwise until the solution becomes faintly turbid. If turbidity persists, add a few drops of the hot primary solvent until the solution is clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold mixture of the recrystallization solvents to remove any adhering impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent and moisture.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the recrystallization of this compound.

IssueObservationPossible Cause(s)Recommended Action(s)
No Crystal Formation The solution remains clear even after cooling in an ice bath.- The solution is too dilute (excess solvent).- Supersaturation has not been achieved.- Gently evaporate some of the solvent and attempt to cool again.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.
"Oiling Out" An oily layer separates from the solution instead of solid crystals.- The compound's melting point is lower than the solvent's boiling point.- High concentration of impurities.- Re-heat the solution and add more of the primary solvent.- Allow the solution to cool much more slowly.- Consider purification by another method (e.g., chromatography) to remove impurities before recrystallization.
Low Recovery Yield A very small amount of crystals is obtained after filtration.- Too much solvent was used.- The cooling process was too rapid.- The compound is significantly soluble in the cold solvent.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the solution is cooled slowly and then thoroughly in an ice bath.- Use the minimum amount of cold solvent for washing the crystals.
Discolored Crystals The final crystals have a noticeable color.- Colored impurities are present.- During the dissolution step, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.
Product is Gummy or Sticky The filtered product is not crystalline and is difficult to handle.- Incomplete drying.- The compound has absorbed atmospheric moisture (hygroscopic nature).- Dry the product under a high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.- Handle the final product in a glove box or a dry atmosphere. Store in a desiccator.

Visualization

Logical Relationship for Troubleshooting Recrystallization

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? cool->oiling_out filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out->crystals_form No oily_product Oily Product oiling_out->oily_product Yes end Pure Product filter_dry->end scratch Scratch Flask / Add Seed Crystal no_crystals->scratch concentrate Concentrate Solution no_crystals->concentrate add_solvent Re-heat, Add More 'Good' Solvent oily_product->add_solvent slow_cool Cool Slowly add_solvent->slow_cool slow_cool->cool scratch->crystals_form concentrate->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Addressing incomplete conversion in Morpholine-4-carboximidamide hydrobromide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address challenges encountered during the synthesis of Morpholine-4-carboximidamide hydrobromide, with a focus on resolving incomplete conversion.

Troubleshooting Guide: Addressing Incomplete Conversion

Incomplete conversion is a common issue in the synthesis of this compound. This guide provides a systematic approach to identifying and resolving the root causes.

Question: My reaction to synthesize this compound from morpholine and a cyanamide source is showing significant amounts of unreacted starting material. What are the potential causes and how can I improve the conversion rate?

Answer:

Several factors can contribute to incomplete conversion in this guanidinylation reaction. Below is a step-by-step guide to troubleshoot this issue, along with a decision-making workflow.

Reagent Stoichiometry and Purity
  • Issue: Incorrect molar ratios of reactants can lead to one reagent being the limiting factor, leaving the other in excess. Impurities in starting materials can also interfere with the reaction.

  • Recommendation:

    • Ensure an appropriate molar ratio of morpholine to the guanidinylating agent. Often, a slight excess of the amine (morpholine) is used.

    • Verify the purity of your morpholine and cyanamide source (e.g., cyanamide, O-methylisourea sulfate) using techniques like NMR or GC-MS.

    • Use freshly distilled morpholine if it has been stored for a long time, as it can absorb atmospheric moisture and carbon dioxide.

Reaction Temperature and Time
  • Issue: The reaction may be kinetically slow at lower temperatures, or side reactions may occur at excessively high temperatures. Insufficient reaction time will naturally lead to incomplete conversion.

  • Recommendation:

    • The reaction of amine hydrochloride salts with cyanamide often requires reflux temperatures to proceed to completion.[1]

    • Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.

    • If using a milder guanidinylating agent, a longer reaction time or gentle heating might be necessary.

Solvent and Concentration
  • Issue: The choice of solvent and the concentration of reactants are crucial. Poor solubility of reactants or product at the reaction temperature can hinder the reaction.

  • Recommendation:

    • Ensure that both morpholine and the guanidinylating agent are soluble in the chosen solvent at the reaction temperature.

    • Solvents like water or alcohols are often suitable for reactions involving hydrobromide salts.[2]

    • Adjust the concentration of reactants. In some cases, more dilute conditions can prevent side reactions, while in others, higher concentrations can drive the reaction forward.

pH of the Reaction Medium
  • Issue: The nucleophilicity of morpholine is pH-dependent. If the medium is too acidic, the morpholine will be fully protonated and non-nucleophilic. If it's too basic, the guanidinylating agent might be unstable.

  • Recommendation:

    • When using amine hydrochloride salts, the in-situ generated HCl can affect the pH.[1]

    • The synthesis can be performed by reacting O-methylisourea sulfate with two equivalents of morpholine, followed by deprotonation with a strong base like sodium hydroxide.[3] This two-step process allows for better pH control.

Potential Side Reactions
  • Issue: Guanidinylation reactions can be prone to side reactions, such as the formation of isoureas or other substituted guanidines, which consume starting materials and reduce the yield of the desired product.[4]

  • Recommendation:

    • The choice of guanidinylating agent can influence the prevalence of side reactions.

    • Careful control of reaction temperature and stoichiometry is critical to minimize by-product formation.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_actions1 Corrective Actions cluster_actions2 Corrective Actions cluster_actions3 Corrective Actions cluster_actions4 Corrective Actions cluster_actions5 Corrective Actions start Incomplete Conversion Observed check_reagents Step 1: Verify Reagent Stoichiometry & Purity start->check_reagents check_conditions Step 2: Evaluate Reaction Temperature & Time check_reagents->check_conditions Reagents OK action1 Adjust Molar Ratios Purify Starting Materials check_reagents->action1 check_solvent Step 3: Assess Solvent & Concentration check_conditions->check_solvent Conditions OK action2 Optimize Temperature Increase Reaction Time Monitor Progress check_conditions->action2 check_ph Step 4: Analyze Reaction pH check_solvent->check_ph Solvent OK action3 Change Solvent Adjust Concentration check_solvent->action3 check_side_reactions Step 5: Investigate Potential Side Reactions check_ph->check_side_reactions pH OK action4 Add Base/Acid Use Buffered System check_ph->action4 solution Conversion Improved check_side_reactions->solution Side Reactions Minimized action5 Modify Guanidinylating Agent Adjust Reaction Conditions check_side_reactions->action5 action1->check_reagents Re-evaluate action2->check_conditions Re-evaluate action3->check_solvent Re-evaluate action4->check_ph Re-evaluate action5->check_side_reactions Re-evaluate

Caption: Troubleshooting workflow for addressing incomplete conversion.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound?

A1: While yields can vary significantly based on the chosen synthetic route and optimization, a well-optimized process should provide good to excellent yields. For instance, a two-step synthesis involving the reaction of O-methylisourea sulfate with morpholine followed by deprotonation can result in a yield of around 94% for the free base.[3]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system to achieve good separation between your starting materials (morpholine and the guanidinylating agent) and the product. Staining with ninhydrin can be useful for visualizing the amine and guanidine spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Q3: Are there alternative guanidinylating agents I can use?

A3: Yes, several reagents can be used for guanidinylation. Some common alternatives to cyanamide include:

  • O-methylisourea sulfate: A stable and effective reagent.[3]

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: A commercially available reagent that often provides clean reactions.

  • Cyanogen bromide (BrCN): Highly effective but also highly toxic, requiring special handling precautions.[1]

Q4: My final product is difficult to purify. What are some recommended purification techniques?

A4: this compound is a salt and is generally crystalline.[2] Recrystallization is the most common and effective purification method. Due to its good water solubility, a mixed solvent system (e.g., ethanol/ether, methanol/acetonitrile) might be necessary to induce crystallization.[2] Column chromatography on silica gel can be challenging for such polar and basic compounds but may be feasible with a polar mobile phase (e.g., dichloromethane/methanol with a small amount of ammonia).

Data Presentation

Table 1: Comparison of Reaction Conditions and Reported Yields

Guanidinylating AgentReactantsSolventTemperatureTimeReported Yield (%)Reference
O-methylisourea sulfateMorpholineWaterRefluxNot Specified~94% (free base)[3]
CyanamideAmine hydrochloride saltsNot SpecifiedRefluxNot SpecifiedNot Specified[1]

Note: The table presents data from different but related syntheses to illustrate the impact of reaction parameters.

Experimental Protocols

Protocol 1: Synthesis via O-methylisourea Sulfate

This protocol is adapted from a known procedure for the synthesis of 4-Morpholine-carboxamidine.[3]

  • Step 1: Formation of the Sulfate Salt

    • In a round-bottom flask equipped with a reflux condenser, combine O-methylisourea sulfate (1 equivalent) and morpholine (2 equivalents).

    • Heat the mixture to reflux. Methanol will be formed during the reaction and can be distilled off.

    • Continue heating until the reaction is complete (monitor by TLC).

    • Upon cooling, 4-Morpholine-carboxamidinium sulfate will precipitate.

  • Step 2: Formation of the Hydrobromide Salt (Hypothetical Extension)

    • Dissolve the isolated sulfate salt in a minimal amount of water.

    • Add a stoichiometric amount of barium bromide (BaBr₂) dissolved in water to precipitate barium sulfate (BaSO₄).

    • Filter off the BaSO₄ precipitate.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether).

General Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials morpholine Morpholine reaction Guanidinylation Reaction morpholine->reaction guanidinylating_agent Guanidinylating Agent (e.g., O-methylisourea sulfate) guanidinylating_agent->reaction workup Aqueous Workup & Salt Exchange reaction->workup purification Purification (Recrystallization) workup->purification product Morpholine-4-carboximidamide Hydrobromide purification->product

Caption: General workflow for the synthesis of this compound.

References

Managing exothermic reactions in Morpholine-4-carboximidamide hydrobromide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Morpholine-4-carboximidamide hydrobromide. It focuses on safely managing the exothermic nature of the reaction to ensure procedural safety, maximize yield, and maintain product purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary exothermic step in the synthesis of this compound?

A1: The primary exothermic event occurs during the initial guanidination reaction. This step typically involves the nucleophilic addition of morpholine to a cyanating agent, such as cyanamide or a derivative. The formation of the C-N bond in the guanidinium group is thermodynamically favorable and releases a significant amount of heat.

Q2: Why is temperature control so critical during this synthesis?

A2: Strict temperature control is crucial for several reasons:

  • Safety: Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, a dangerous situation known as a thermal runaway. This can cause boiling of solvents, vessel over-pressurization, and potentially hazardous decomposition of reagents and products.

  • Purity: High temperatures can promote the formation of unwanted byproducts, such as dimers or trimers of the cyanating agent, or degradation products. Maintaining a stable, low temperature minimizes these side reactions, leading to a purer final product.

  • Yield: By minimizing side reactions and potential decomposition, effective temperature management directly contributes to a higher yield of the desired this compound.

Q3: What are the visible signs of a potential thermal runaway reaction?

A3: Be vigilant for the following indicators:

  • A sudden, rapid increase in the internal reaction temperature that does not stabilize with standard cooling.

  • An unexpected increase in pressure within the reaction vessel.

  • Vigorous, uncontrolled boiling or refluxing of the solvent, even with cooling applied.

  • Noticeable changes in the viscosity or color of the reaction mixture.

  • Evolution of gas or fumes from the reaction vessel.

Q4: What immediate actions should be taken if a thermal runaway is suspected?

A4: If you suspect a thermal runaway, prioritize safety and execute your lab's established emergency protocol immediately:

  • Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction mixture.

  • Enhance Cooling: Apply maximum cooling. If using a standard ice bath, consider switching to a more potent cooling mixture like dry ice/acetone (-78 °C), if appropriate for your solvent.

  • Alert Personnel: Inform colleagues and a supervisor immediately.

  • Prepare to Quench: If the temperature continues to rise, be prepared to quench the reaction with a pre-determined and readily accessible quenching agent.

  • Evacuate: If the reaction cannot be controlled, evacuate the immediate area and follow institutional safety procedures.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Temperature spikes >5°C during reagent addition. 1. Reagent addition rate is too high.2. Inefficient stirring creating localized "hot spots."3. Cooling bath temperature is too high or has lost efficiency.1. Reduce the rate of addition immediately. Use a syringe pump for precise, slow addition.2. Increase the stirring rate to improve heat dissipation.3. Replenish the cooling bath or switch to a more effective cooling medium.
Low yield and/or impure product identified by analysis. 1. Poor temperature control led to side reactions.2. Incorrect stoichiometry (reagent ratios).3. Reaction was not allowed to proceed to completion.1. Refine the temperature control protocol. Ensure the internal temperature remains within the optimal range throughout the addition phase.2. Carefully re-verify all reagent calculations and measurements.3. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
Reaction fails to initiate or proceeds very slowly. 1. Reaction temperature is too low.2. Purity of starting materials is insufficient.3. Inadequate mixing of reagents.1. Allow the reaction temperature to slowly rise by 1-2°C increments, while carefully monitoring for any exotherm.2. Verify the purity of morpholine and the cyanating agent.[1]3. Ensure the stirring mechanism is functioning correctly and is appropriate for the scale of the reaction.

Data Presentation: Thermal Management Parameters

The following tables provide illustrative data for managing the exothermic addition of a cyanating agent to morpholine. Note: This data is for representative purposes and should be adapted based on specific experimental conditions and scale.

Table 1: Effect of Reagent Addition Rate on Peak Internal Temperature (Conditions: 1.0 mol Morpholine in 500 mL Isopropanol, Initial Temp: 0°C)

Addition Rate of Cyanating Agent (mol/min)Peak Internal Temperature (°C)Observations
0.1015.5Rapid exotherm, difficult to control with standard ice bath.
0.058.2Moderate exotherm, manageable with a well-maintained ice bath.
0.022.1Slow, easily controlled exotherm. Recommended for initial trials.
0.010.8Minimal exotherm, very safe but may significantly prolong reaction time.

Table 2: Comparison of Cooling Bath Efficiencies

Cooling Bath TypeAchievable Temperature Range (°C)Suitability for Guanidination
Ice / Water0 to 5Suitable for small-scale reactions with slow addition rates.
Ice / Salt (NaCl)-10 to -5Offers a greater cooling capacity for moderate-scale reactions.
Dry Ice / Acetone-78Excellent for maintaining very low temperatures and as an emergency cooling option.[2]
Cryocooler/Chiller-80 to 20Provides precise and stable temperature control, ideal for process development and scale-up.[2]

Experimental Protocol: Synthesis of this compound

This protocol outlines a method for the synthesis with an emphasis on thermal control.

Materials:

  • Morpholine (high purity)

  • Cyanamide (or other suitable guanidinating agent)

  • Isopropanol (IPA, anhydrous)

  • Hydrobromic acid (HBr, e.g., 48% aqueous solution)

  • Diethyl ether

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Thermocouple/thermometer to monitor internal temperature

  • Addition funnel or syringe pump

  • Cooling bath (e.g., ice/water or dry ice/acetone)

  • Condenser with inert gas inlet (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Ensure the flask is clean and dry. Equip the flask with a mechanical stirrer, a thermocouple placed to measure the internal liquid temperature, and an addition funnel under an inert atmosphere.

  • Initial Charge: Charge the flask with morpholine and anhydrous isopropanol.

  • Cooling: Begin stirring and cool the solution to 0°C using an ice/water bath.

  • Reagent Preparation: In a separate flask, prepare a solution of the cyanating agent in anhydrous isopropanol.

  • Controlled Addition: Once the morpholine solution is stable at 0°C, begin the slow, dropwise addition of the cyanating agent solution via the addition funnel or syringe pump. This is the critical exothermic step.

    • Monitor the internal temperature continuously.[1]

    • Maintain the internal temperature between 0°C and 5°C throughout the addition.

    • Adjust the addition rate as necessary to prevent the temperature from exceeding 5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2 hours, monitoring for any delayed exotherm.

  • Acidification: Slowly add hydrobromic acid to the reaction mixture while maintaining a low temperature. This will precipitate the hydrobromide salt.

  • Isolation: Isolate the crude product by vacuum filtration. Wash the filter cake with cold isopropanol and then with diethyl ether to remove impurities.

  • Drying: Dry the product under vacuum to obtain this compound as a solid.

Visual Workflow and Logic Diagrams

Below are diagrams created using the DOT language to visualize key experimental workflows and logical relationships for managing the exothermic reaction.

ExothermManagementWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase (Critical) cluster_workup Workup Phase Prep Assemble Dry Glassware Charge Charge Morpholine & Solvent Prep->Charge Cool Cool Reactor to 0°C Charge->Cool StartAdd Start Slow Addition of Cyanating Agent Cool->StartAdd Monitor Continuously Monitor Internal Temperature StartAdd->Monitor CheckTemp Temp > 5°C? Monitor->CheckTemp CompleteAdd Complete Addition Monitor->CompleteAdd CheckTemp->StartAdd Yes: Slow/Stop Addition CheckTemp->Monitor No: Continue Addition Stir Stir for 2h at 0-5°C CompleteAdd->Stir Acidify Acidify with HBr Stir->Acidify Filter Filter Product Acidify->Filter Wash Wash with Cold Solvents Filter->Wash Dry Dry Under Vacuum Wash->Dry

Caption: Workflow for Morpholine-4-carboximidamide HBr Synthesis.

TroubleshootingLogic Start Observe Uncontrolled Temperature Rise StopAdd Immediately Stop Reagent Addition Start->StopAdd Cooling Apply Max/Emergency Cooling StopAdd->Cooling Controlled Is Temperature Decreasing? Cooling->Controlled Resume Continue Monitoring (Do Not Resume Addition) Controlled->Resume Yes Quench Prepare to Quench Reaction Controlled->Quench No Evacuate Evacuate Area & Alert Safety Personnel Quench->Evacuate

Caption: Decision logic for a suspected thermal runaway event.

References

Technical Support Center: Decolorizing Morpholine-4-carboximidamide Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering discoloration in their Morpholine-4-carboximidamide hydrobromide product.

Troubleshooting Guide

Discoloration of your this compound product can arise from minor impurities. The following guide provides a systematic approach to identify the cause and apply an appropriate decolorization technique.

Problem: The isolated this compound product is not a white or off-white powder as expected, but shows a yellow, brown, or other color.

Step 1: Initial Assessment

Before proceeding with any decolorization protocol, it is crucial to determine if the color is inherent to the product under your specific conditions or due to an impurity.[1]

  • Question: Is the desired product expected to be colored?

    • Answer: Most pure organic compounds are white or light yellow.[2] this compound is typically supplied as a white to pale cream powder or crystals.[3] Significant color is likely due to impurities.

Step 2: Choosing a Decolorization Method

The most common methods for removing colored impurities from solid organic compounds are recrystallization and treatment with activated carbon.

  • Scenario 1: Minor Discoloration (e.g., faint yellow tint)

    • Recommended Action: A single recrystallization from an appropriate solvent may be sufficient to remove the impurity.

  • Scenario 2: Significant Discoloration (e.g., yellow to brown)

    • Recommended Action: Treatment with activated carbon followed by recrystallization is the most effective approach.[4][5] Activated carbon is highly effective at adsorbing large, colored organic molecules.[6][7]

Step 3: Troubleshooting Common Issues During Decolorization

Issue Potential Cause Troubleshooting Action
"Oiling Out" During Recrystallization The solute is coming out of the solution as a liquid instead of crystals. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.[2][5]Reheat the solution until the oil dissolves. You may need to add a small amount of additional solvent. Allow the solution to cool more slowly. Vigorous stirring as the oil begins to form can sometimes promote crystallization.[2]
Low Recovery of Product Too much solvent was used, the product is significantly soluble in the cold solvent, or too much activated carbon was added.[8] Activated carbon can adsorb the desired product along with impurities.[8][9]Concentrate the solution by boiling off some of the solvent and then allow it to cool again.[8] Use the minimum amount of hot solvent necessary for dissolution.[9] Use a minimal amount of activated carbon (typically 1-2% by weight).[5]
Crystals Do Not Form The solution may not be supersaturated, or nucleation is slow.Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound.[5] If too much solvent was used, evaporate some of it and try to crystallize again.[8]
Color Remains After Treatment The type of activated carbon may not be optimal, the contact time may be too short, or the impurity is not well-adsorbed.Ensure the activated carbon is thoroughly mixed with the hot solution for an adequate time (e.g., 5-15 minutes).[2] The choice of solvent can also impact the effectiveness of activated carbon.[10]
Activated Carbon Passes Through Filter Paper Activated carbon particles are very fine.[9]Use a filter aid like Celite® mixed with the activated carbon before filtration or use a finer porosity filter paper.[9]

Experimental Protocols

Protocol 1: Decolorization using Activated Carbon and Recrystallization

This protocol outlines the general steps for decolorizing an organic solid. The choice of solvent and specific temperatures will need to be optimized for this compound.

  • Solvent Selection: Choose a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2]

  • Dissolution: In an Erlenmeyer flask, add the colored product and the minimum amount of the selected hot solvent to dissolve it completely.

  • Cooling and Addition of Activated Carbon: Remove the flask from the heat source and allow it to cool slightly below its boiling point. Caution: Adding activated carbon to a boiling solution can cause it to boil over violently.[6][9] Add a small amount of activated carbon (about 1-2% of the solute's weight).[5]

  • Heating: Gently swirl the flask and reheat the mixture to boiling for 5-10 minutes to allow for the adsorption of impurities.[2]

  • Hot Gravity Filtration: To remove the activated carbon, perform a hot gravity filtration using a fluted filter paper and a pre-warmed funnel. This step is crucial to prevent the product from crystallizing prematurely on the filter.[5][9]

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.

Quantitative Data Summary

Parameter Recommended Value/Range Reference
Activated Carbon Amount1-2% by weight of the solute[5]
Decolorization Time with Activated Carbon5-15 minutes[2]
Optimal pH for Activated Carbon (general)3-6[10]
Optimal Temperature for Activated Carbon (general)75-80 °C[10]

Visualizations

Decolorization_Workflow start Colored Product Observed is_product_colored Is the pure product expected to be colored? start->is_product_colored stop No action needed is_product_colored->stop Yes select_method Select Decolorization Method is_product_colored->select_method No recrystallization Recrystallization select_method->recrystallization Minor Discoloration activated_carbon Activated Carbon Treatment + Recrystallization select_method->activated_carbon Significant Discoloration protocol Follow Decolorization Protocol recrystallization->protocol activated_carbon->protocol troubleshoot Troubleshoot Issues (e.g., Oiling out, Low Yield) protocol->troubleshoot troubleshoot->protocol Re-optimize pure_product Obtain Pure, Decolorized Product troubleshoot->pure_product

Caption: Workflow for troubleshooting a colored product.

Activated_Carbon_Mechanism cluster_solution Solution with Impurities cluster_filtrate Purified Filtrate Product Morpholine-4-carboximidamide hydrobromide Adsorption Adsorption Impurity Colored Impurity (Large Organic Molecule) Impurity->Adsorption ActivatedCarbon Activated Carbon (Porous Structure) Filtration Hot Gravity Filtration ActivatedCarbon->Filtration Adsorption->ActivatedCarbon Impurities trapped in pores PureProduct Pure Product in Solution Filtration->PureProduct

Caption: Mechanism of impurity removal by activated carbon.

Frequently Asked Questions (FAQs)

Q1: What causes the color in my this compound product?

A1: The color in organic compounds is often due to the presence of highly conjugated systems (chromophores) in impurity molecules.[11] These impurities can be byproducts from the synthesis, starting materials that were carried through, or degradation products. For guanidinylation reagents, side reactions can sometimes lead to the formation of colored byproducts.[12][13]

Q2: Will using activated carbon lead to a significant loss of my product?

A2: It can, as activated carbon adsorbs the desired compound to some extent.[6] To minimize product loss, it is crucial to use the smallest effective amount of activated carbon, typically around 1-2% by weight relative to your product.[4][5]

Q3: Can I reuse the activated carbon?

A3: For laboratory-scale purifications, it is generally not recommended to reuse activated carbon as its pores will be saturated with the adsorbed impurities, rendering it ineffective.

Q4: My product "oiled out" during recrystallization. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of solid crystals.[2][5] To resolve this, reheat the solution until the oil redissolves, add a small amount of extra solvent, and allow it to cool down much more slowly. Vigorous stirring as the solution cools can also help break up the oil and encourage crystal formation.[2]

Q5: What is the best solvent to use for the recrystallization of this compound?

A5: The ideal solvent is one in which the compound is sparingly soluble at room temperature but very soluble when hot.[2] For a hydrobromide salt like this, polar protic solvents such as ethanol, methanol, or isopropanol, or mixtures with water, are often good starting points for solubility tests. You will need to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific product.

Q6: How do I perform a hot gravity filtration safely?

A6: Hot gravity filtration can be hazardous if not performed correctly. To prevent the solvent from cooling and the product crystallizing prematurely in the funnel, use a stemless funnel and preheat it with hot solvent or steam. Place a watch glass over the beaker receiving the filtrate to minimize solvent evaporation and maintain a hot environment. Always wear appropriate personal protective equipment (PPE), including safety glasses and heat-resistant gloves.

References

Technical Support Center: Morpholine-4-carboximidamide Hydrobromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Morpholine-4-carboximidamide hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction efficiency and troubleshooting common issues encountered during its use as a guanidinylating agent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the guanidinylation of primary amines using this compound?

Q2: How does pH affect the this compound reagent itself?

A2: Morpholine-4-carboximidamide is an amidine derivative. The protonated form, the amidinium ion, is resonance-stabilized. The pKa of amidinium ions can vary, but they are generally in the range of 5-12.[2] To act as an effective guanidinylating agent, the carbon atom of the carboximidamide group needs to be sufficiently electrophilic. At very high pH values, there is a possibility of hydrolysis of the reagent, although guanidines are generally stable.[3] It is crucial to find a pH that maximizes the nucleophilicity of the amine without significantly promoting side reactions or degradation of the guanidinylating agent.

Q3: What are common side reactions to consider when adjusting the pH?

A3:

  • At low pH (acidic to neutral): The primary amine substrate will be protonated, rendering it non-nucleophilic and significantly slowing down or inhibiting the desired guanidinylation reaction.

  • At very high pH (e.g., > 12): There is an increased risk of hydrolysis of the this compound reagent. Additionally, for substrates with other sensitive functional groups, high pH can lead to undesired side reactions such as elimination or hydrolysis.

Q4: Which bases are recommended for adjusting the pH of the reaction?

A4: Non-nucleophilic organic bases are generally preferred to avoid competition with the primary amine substrate. Commonly used bases in guanidinylation reactions include:

  • Triethylamine (TEA)

  • Diisopropylethylamine (DIPEA)

  • N-methylmorpholine (NMM)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

The choice of base can depend on the solvent and the specific requirements of the reaction. It is advisable to start with a common, milder base like TEA or DIPEA.

Q5: What solvents are compatible with this reaction?

A5: A variety of polar aprotic solvents are typically used for guanidinylation reactions. The choice of solvent should ensure the solubility of all reactants. Common solvents include:

  • Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Reaction pH is too low: The primary amine is protonated and not nucleophilic.Increase the pH of the reaction mixture to a range of 9.0 - 11.0 using a non-nucleophilic base (e.g., DIPEA, TEA). Monitor the pH to ensure it remains in the optimal range throughout the reaction.
Poor solubility of reactants: One or more reactants are not fully dissolved in the chosen solvent.Select a more suitable solvent that ensures the dissolution of all components. Sonication or gentle heating may aid in dissolution, but temperature control is crucial to avoid degradation.
Inactive Reagent: The this compound may have degraded due to improper storage (e.g., exposure to moisture).Use a fresh batch of the reagent. Ensure the reagent is stored in a dry, inert atmosphere as recommended by the supplier.
Formation of Multiple Products/Byproducts pH is too high: This can lead to hydrolysis of the product or starting material, or other base-catalyzed side reactions on the substrate.Carefully lower the pH to the lower end of the optimal range (e.g., pH 9.0-9.5) and monitor the reaction progress closely.
Reaction with the base: If a nucleophilic base is used, it may compete with the primary amine substrate.Switch to a non-nucleophilic base such as DIPEA or DBU.
Difficult Product Isolation Product is a salt: The guanidinylated product is often a salt and may be highly soluble in polar solvents used for workup.Consider precipitation of the product by adding a non-polar solvent. Alternatively, use solid-phase extraction (SPE) or ion-exchange chromatography for purification.

Data Presentation

While specific quantitative data for the effect of pH on this compound reaction efficiency is not available in the public domain, the following table provides a qualitative summary based on general principles of guanidinylation reactions.

pH Range Expected Reaction Efficiency Potential Issues
< 7 (Acidic)Very Low to NoneProtonation of the primary amine substrate, inhibiting nucleophilic attack.
7 - 8.5 (Neutral to Slightly Basic)Low to ModerateIncomplete deprotonation of the primary amine, leading to slow reaction rates.
9.0 - 11.0 (Basic)Optimal Range (Hypothesized) Maximized concentration of the nucleophilic free amine.
> 11.0 (Strongly Basic)Moderate to High, but with risksPotential for hydrolysis of the guanidinylating agent and other base-sensitive functional groups on the substrate. Increased risk of side reactions.

Experimental Protocols

Protocol 1: General Procedure for Guanidinylation of a Primary Amine
  • Reactant Preparation:

    • Dissolve the primary amine substrate (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, ACN) to a concentration of 0.1-0.5 M.

    • In a separate container, prepare a solution of this compound (1.1 - 1.5 eq.) in the same solvent.

  • Reaction Setup:

    • To the stirred solution of the primary amine, add a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq.).

    • Monitor the pH of the solution and adjust to the desired value (starting with a target of pH 10) by adding more base if necessary.

    • Slowly add the solution of this compound to the reaction mixture at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).

    • If the reaction is slow, gentle heating (e.g., 40-50 °C) may be applied, but this should be done with caution to avoid byproduct formation.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of a mild acid (e.g., ammonium chloride).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or crystallization.

Protocol 2: pH Optimization Study

To determine the optimal pH for a specific substrate, a small-scale parallel experiment is recommended.

  • Setup: Prepare several small reaction vials, each containing the primary amine substrate and solvent.

  • pH Adjustment: To each vial, add a different amount of a non-nucleophilic base to achieve a range of pH values (e.g., 8.5, 9.0, 9.5, 10.0, 10.5, 11.0).

  • Reaction Initiation: Add a consistent amount of this compound to each vial.

  • Analysis: After a set reaction time, quench all reactions and analyze the product yield in each vial using a quantitative method like LC-MS or calibrated NMR.

  • Evaluation: Plot the product yield against the initial pH to identify the optimal reaction pH.

Visualizations

experimental_workflow Experimental Workflow for pH Optimization cluster_prep Preparation cluster_reaction Parallel Reaction Setup cluster_analysis Analysis prep_amine Prepare stock solution of primary amine rxn_vials Aliquot amine solution into multiple reaction vials prep_amine->rxn_vials prep_guan Prepare stock solution of this compound add_guan Initiate reactions by adding guanidinylating agent prep_guan->add_guan prep_base Prepare stock solution of non-nucleophilic base add_base Add varying amounts of base to achieve a pH gradient (e.g., pH 8.5-11.0) prep_base->add_base rxn_vials->add_base add_base->add_guan stir Stir at constant temperature for a fixed time add_guan->stir quench Quench all reactions simultaneously stir->quench analyze Analyze yield by LC-MS or NMR quench->analyze plot Plot Yield vs. pH analyze->plot determine_opt Determine Optimal pH plot->determine_opt

Caption: Workflow for pH optimization of the guanidinylation reaction.

troubleshooting_guide Troubleshooting Low Reaction Efficiency start Low or No Product Formation check_pH Is the reaction pH in the 9.0-11.0 range? start->check_pH adjust_pH Adjust pH with a non-nucleophilic base (e.g., DIPEA) and re-run reaction check_pH->adjust_pH No check_solubility Are all reactants fully dissolved? check_pH->check_solubility Yes success Problem Resolved adjust_pH->success change_solvent Change to a more suitable solvent (e.g., DMF, ACN) check_solubility->change_solvent No check_reagent Is the guanidinylating agent fresh and stored correctly? check_solubility->check_reagent Yes change_solvent->success use_fresh_reagent Use a new batch of this compound check_reagent->use_fresh_reagent No further_investigation Consider other factors (temperature, stoichiometry, substrate reactivity) check_reagent->further_investigation Yes use_fresh_reagent->success

Caption: Logical troubleshooting guide for low reaction efficiency.

References

Validation & Comparative

Morpholine-4-carboximidamide Salts: A Comparative Guide to Hydrobromide and Hydrochloride Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of morpholine-4-carboximidamide hydrobromide and morpholine-4-carboximidamide hydrochloride. To date, a direct head-to-head experimental comparison of the biological activities of these two salt forms has not been reported in the available scientific literature. This document, therefore, summarizes the known physicochemical properties and reported biological activities for each salt, providing a foundation for researchers interested in conducting their own comparative studies.

Physicochemical Properties

The salt form of an active pharmaceutical ingredient can significantly influence its physicochemical properties, which in turn can affect its biological activity, bioavailability, and formulation characteristics. Key properties for the hydrobromide and hydrochloride salts of morpholine-4-carboximidamide are summarized below.

PropertyThis compoundMorpholine-4-carboximidamide Hydrochloride
Molecular Formula C₅H₁₂BrN₃OC₅H₁₂ClN₃O
Molecular Weight 210.07 g/mol [1]165.62 g/mol [2]
Appearance White to pale cream crystals or powderWhite to off-white crystalline powder[2]
Solubility No specific data foundHigh solubility in water[2]
Stability Stable under normal conditions[3]The hydrochloride form is suggested to enhance stability[2]

Biological Activity Landscape

While direct comparative data is absent, the literature suggests that morpholine-4-carboximidamide and its derivatives are of interest for their potential biological activities.

Morpholine-4-carboximidamide Hydrochloride has been noted for its potential as an enzyme inhibitor, positioning it as a candidate for drug development in various diseases.[2] In vitro studies have suggested potential antiviral properties, although specific mechanisms and efficacy have not been detailed.[2] It also serves as a versatile intermediate in the synthesis of other pharmacologically active compounds, particularly in the development of new pharmaceuticals and agrochemicals.[2]

This compound is also used as an active pharmaceutical intermediate. However, specific details regarding its biological activity are not extensively reported in the publicly available literature. The morpholine moiety itself is a well-known pharmacophore in medicinal chemistry, contributing to a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects in various derivatives.[4]

Experimental Protocols

The following are representative, detailed protocols for assays that could be employed to compare the biological activities of this compound and hydrochloride. These are generalized protocols and would require optimization for the specific compounds and biological systems under investigation.

Antiviral Activity Assay: Plaque Reduction Assay

This assay is a standard method to determine the concentration of a compound that inhibits virus replication by 50% (IC50).

1. Cell Culture and Virus Propagation:

  • Maintain a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
  • Propagate a stock of the virus to be tested and determine its titer (plaque-forming units per mL, PFU/mL).

2. Assay Procedure:

  • Seed the host cells in 96-well plates and incubate until a confluent monolayer is formed.
  • Prepare serial dilutions of the this compound and hydrochloride salts in infection medium.
  • Remove the growth medium from the cells and infect them with the virus at a predetermined multiplicity of infection (MOI).
  • After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of the test compounds.
  • Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.
  • After incubation, fix the cells with a formaldehyde solution and stain with crystal violet.
  • Count the number of plaques in each well.

3. Data Analysis:

  • Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.
  • Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Materials:

  • Prepare a stock solution of each morpholine-4-carboximidamide salt in a suitable solvent.
  • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium overnight.
  • Adjust the turbidity of the microbial culture to a 0.5 McFarland standard.

2. Assay Procedure:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth medium.
  • Inoculate each well with the standardized microbial suspension.
  • Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
  • Incubate the plate at 37°C for 18-24 hours.

3. Data Analysis:

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
  • The assay can be quantified by measuring the optical density at 600 nm using a microplate reader.

Enzyme Inhibition Assay: A General Protocol

This protocol outlines a general procedure for assessing the inhibitory effect of the compounds on a specific enzyme. The specific substrates and detection methods will vary depending on the enzyme of interest.

1. Reagents and Enzyme Preparation:

  • Prepare a buffer solution appropriate for the enzyme's optimal activity.
  • Prepare a solution of the enzyme at a suitable concentration.
  • Prepare a solution of the enzyme's substrate.
  • Prepare serial dilutions of the morpholine-4-carboximidamide salts.

2. Assay Procedure:

  • In a 96-well plate, add the enzyme and the different concentrations of the test compounds.
  • Incubate for a predetermined period to allow for inhibitor binding.
  • Initiate the enzymatic reaction by adding the substrate.
  • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader. The detection method will be specific to the reaction product.

3. Data Analysis:

  • Calculate the initial reaction rates for each compound concentration.
  • Determine the percentage of enzyme inhibition relative to the control (enzyme without inhibitor).
  • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflows

To facilitate the understanding of the proposed experimental comparisons, the following diagrams illustrate the workflows for the described assays.

Antiviral_Plaque_Reduction_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Seed Host Cells infect Infect Cells prep_cells->infect prep_virus Prepare Virus Stock prep_virus->infect prep_compounds Prepare Compound Dilutions treat Add Compounds prep_compounds->treat infect->treat incubate Incubate treat->incubate fix_stain Fix and Stain incubate->fix_stain count Count Plaques fix_stain->count calc_ic50 Calculate IC50 count->calc_ic50 Antimicrobial_MIC_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_culture Prepare Microbial Culture inoculate Inoculate with Microbe prep_culture->inoculate prep_compounds Prepare Compound Dilutions dilute Serial Dilution in Plate prep_compounds->dilute dilute->inoculate incubate Incubate inoculate->incubate read_results Read MIC incubate->read_results Enzyme_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_enzyme Prepare Enzyme & Substrate pre_incubate Pre-incubate Enzyme & Compound prep_enzyme->pre_incubate prep_compounds Prepare Compound Dilutions prep_compounds->pre_incubate start_reaction Initiate Reaction with Substrate pre_incubate->start_reaction monitor Monitor Reaction start_reaction->monitor calc_rates Calculate Reaction Rates monitor->calc_rates calc_ic50 Determine IC50 calc_rates->calc_ic50

References

A Comparative Guide to Morpholine-4-carboximidamide hydrobromide and Other Guanidine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the guanidine moiety is a critical pharmacophore, present in a wide array of biologically active compounds. This guide provides a comparative overview of Morpholine-4-carboximidamide hydrobromide against other prominent guanidine derivatives. Due to a lack of extensive public data on this compound, this document focuses on structural comparisons, the known activities of related compounds, and detailed experimental protocols to enable researchers to conduct their own comparative studies.

Structural and Functional Overview

Guanidine derivatives are characterized by a central carbon atom bonded to three nitrogen atoms. This functional group is protonated at physiological pH, allowing it to form strong interactions with biological targets. This compound incorporates a morpholine ring, which can influence its solubility, metabolic stability, and target binding.

Table 1: Structural and Physicochemical Comparison of Selected Guanidine Derivatives

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compound [Image of this compound structure]C₅H₁₂BrN₃O210.07Guanidinium group directly attached to a morpholine ring.[1][2][3]
Metformin [Image of Metformin structure]C₄H₁₁N₅129.16A biguanide, with two linked guanidine units.[4]
Guanabenz [Image of Guanabenz structure]C₈H₈Cl₂N₄231.08Contains a dichlorophenyl ring attached to the guanidine group.[5]
Agmatine [Image of Agmatine structure]C₅H₁₄N₄130.19A decarboxylated arginine, with a butyl chain attached to the guanidinium group.

Comparative Biological Activities

While specific data for this compound is limited, the broader class of guanidine derivatives exhibits a wide range of pharmacological effects. This section summarizes the activities of well-studied analogues to provide a predictive context for the target compound.

Table 2: Comparison of Biological Activities and Mechanisms of Action

CompoundPrimary Biological ActivityMechanism of ActionPotential Therapeutic Areas
This compound Largely uncharacterized in public literature.Predicted to interact with enzymes or receptors via its guanidinium and morpholine moieties.Potential for investigation in areas where other guanidine derivatives are active.
Metformin AntihyperglycemicPrimarily acts by decreasing hepatic glucose production through activation of AMP-activated protein kinase (AMPK).[6][7][8] It also increases insulin sensitivity and glucose uptake in peripheral tissues.[4]Type 2 Diabetes, Polycystic Ovary Syndrome (PCOS), and research in cancer and aging.[4][7]
Guanabenz AntihypertensiveActs as a central alpha-2 adrenergic agonist, leading to reduced sympathetic outflow from the brain.[9][10][11]Hypertension.[9][12]
Agmatine NeuromodulatoryInteracts with multiple receptor systems, including imidazoline, α2-adrenergic, and NMDA receptors.[13][14]Neurological disorders, pain management, and psychiatric conditions.[13][15]

Experimental Protocols for Comparative Analysis

To facilitate direct comparison of this compound with other guanidine derivatives, the following are detailed protocols for key in vitro assays.

Enzyme Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a guanidine derivative against a target enzyme.

Experimental Workflow:

prep Prepare Reagents: - Enzyme solution - Substrate solution - Test compound dilutions - Assay buffer incubate Incubate enzyme with test compound prep->incubate reaction Initiate reaction with substrate incubate->reaction measure Measure product formation (e.g., absorbance, fluorescence) reaction->measure analyze Calculate IC50 value measure->analyze

Caption: Workflow for determining enzyme inhibition (IC50).

Protocol:

  • Reagent Preparation : Prepare stock solutions of the test compounds (e.g., this compound, Metformin) in a suitable solvent like DMSO. Create a series of dilutions in the assay buffer.

  • Enzyme and Substrate : Prepare solutions of the target enzyme and its corresponding substrate in the assay buffer.

  • Assay Procedure :

    • Add the enzyme solution to the wells of a microplate.

    • Add the different concentrations of the test compounds to the wells.

    • Incubate the plate for a predetermined time to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals.

  • Data Analysis : Plot the enzyme activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

DNA Binding Assay

This protocol uses UV-Visible spectroscopy to assess the interaction of guanidine derivatives with DNA.

Experimental Workflow:

prep Prepare Solutions: - DNA solution (e.g., calf thymus DNA) - Test compound solution titration Titrate DNA into compound solution prep->titration spectra Record UV-Vis spectra after each addition titration->spectra analysis Analyze spectral changes (e.g., hypochromism, bathochromic shift) spectra->analysis kb Calculate binding constant (Kb) analysis->kb

Caption: Workflow for DNA binding analysis via UV-Vis spectroscopy.

Protocol:

  • Solution Preparation : Prepare a stock solution of DNA (e.g., salmon sperm DNA) in a suitable buffer (e.g., Tris-HCl). Prepare a stock solution of the test compound.

  • Spectroscopic Measurement :

    • Place a fixed concentration of the test compound in a quartz cuvette.

    • Record the initial UV-Visible absorption spectrum.

    • Incrementally add small aliquots of the DNA solution to the cuvette.

    • Record the spectrum after each addition and incubation period.

  • Data Analysis : Analyze the changes in the absorption spectra, such as hypochromism (decrease in absorbance) or a red shift in the maximum wavelength, which indicate interaction. The binding constant (Kb) can be calculated using the Benesi-Hildebrand equation or similar models.[16]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of guanidine derivatives on the viability of cultured cells.[17][18][19][20][21]

Experimental Workflow:

seed Seed cells in a 96-well plate treat Treat cells with compound dilutions seed->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT reagent incubate->mtt solubilize Add solubilization solution mtt->solubilize read Measure absorbance at 570 nm solubilize->read cc50 Calculate CC50 value read->cc50

Caption: Workflow for determining cell cytotoxicity (CC50) using the MTT assay.

Protocol:

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the guanidine derivatives and a vehicle control.

  • Incubation : Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.[17][19][20] Viable cells will reduce the yellow MTT to purple formazan crystals.[17][19]

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the control and determine the concentration of the compound that causes 50% inhibition of cell growth (CC50).

Potential Signaling Pathways

Based on the known mechanisms of other guanidine derivatives, this compound could potentially interact with several signaling pathways. The following diagram illustrates a generalized pathway that is often modulated by guanidine compounds, such as the AMPK pathway affected by metformin.

cluster_cell Cell guanidine Guanidine Derivative (e.g., Metformin) mitochondria Mitochondrial Respiratory Chain guanidine->mitochondria Inhibits ampk AMPK (Activated) mitochondria->ampk Activates hgp Decreased Hepatic Glucose Production ampk->hgp is Increased Insulin Sensitivity ampk->is

References

A Comparative Guide to the Biological Effects of Morpholine-4-carboximidamide hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological effects of Morpholine-4-carboximidamide hydrobromide, a synthetic compound featuring a morpholine ring and a guanidine-like carboximidamide group. Due to the limited direct experimental data on this specific compound, this document leverages available information on structurally related compounds, particularly those containing a guanidine moiety, to project its likely biological activities and provide a framework for its experimental validation.

Postulated Biological Activities and Comparative Analysis

The presence of the guanidinium group in this compound suggests a range of potential biological activities, as this functional group is a key pharmacophore in numerous clinically approved drugs. The comparison below is based on the activities of well-characterized guanidine-containing compounds.

Potential as a Sodium-Hydrogen Exchanger (NHE) Inhibitor

The guanidinium group is a known inhibitor of the Na+/H+ exchanger (NHE), particularly the NHE-1 isoform, which plays a crucial role in intracellular pH regulation and is implicated in cardiac ischemia-reperfusion injury.

Table 1: Comparison of NHE-1 Inhibitory Activity of Guanidine-Containing Compounds

CompoundChemical ClassTargetIC50Reference
AmiloridePyrazinoylguanidineNHE-1~1 µM[1]
CariporideBenzoylguanidineNHE-1~0.03 - 1 µM[2]
GuanochlorGuanidineNHE-10.5 - 6 µM[1]
This compound Morpholinyl-guanidine NHE-1 (Postulated) To be determined
Potential Antimicrobial Activity

Guanidine-containing compounds have demonstrated broad-spectrum antimicrobial activity. The positively charged guanidinium group is thought to interact with and disrupt the negatively charged bacterial cell membrane.

Table 2: Comparative Minimum Inhibitory Concentrations (MIC) of Guanidine-Containing Compounds

CompoundBacterial StrainMIC (µg/mL)Reference
Guanidino-tertiary amides (19a, 20a)S. aureus1 - 2[3]
E. coli4 - 8[3]
Aminoguanidine derivatives (5f)S. aureus (Multi-drug resistant)8[4]
E. coli (Multi-drug resistant)4[4]
This compound S. aureus To be determined
E. coli To be determined
Potential Antiviral Activity

Several guanidine derivatives have been investigated for their antiviral properties, particularly against influenza viruses. The proposed mechanism often involves the inhibition of viral entry or replication.

Table 3: Comparative Antiviral Activity of Guanidine-Containing Compounds

CompoundVirusAssayEC50 / IC50Reference
Zanamivir analogue (4-guanidino)Influenza ASialidase InhibitionLow nanomolar[5]
Guanidine HydrochloridePoliovirusCytopathic Effect Inhibition-[6]
This compound Influenza / Other viruses To be determined To be determined

Experimental Protocols for Validation

To validate the postulated biological effects of this compound, the following experimental protocols are recommended.

Sodium-Hydrogen Exchanger (NHE-1) Inhibition Assay

This protocol is designed to determine the inhibitory effect of a compound on the NHE-1 isoform.

Principle: Intracellular pH (pHi) is monitored in cells overexpressing NHE-1. An acid load is induced, and the rate of pHi recovery, which is mediated by NHE-1, is measured in the presence and absence of the test compound.

Materials:

  • Cells expressing human NHE-1 (e.g., CHO or HEK293 cells)

  • BCECF-AM (pH-sensitive fluorescent dye)

  • HEPES-buffered saline (HBS)

  • NH4Cl

  • Test compound (this compound)

  • Positive control (e.g., Cariporide)

  • Fluorometric plate reader

Procedure:

  • Cell Culture: Plate NHE-1 expressing cells in a 96-well black-walled plate and grow to confluence.

  • Dye Loading: Load cells with BCECF-AM in HBS for 30-60 minutes at 37°C.

  • Washing: Wash cells twice with HBS to remove extracellular dye.

  • Baseline Fluorescence: Measure baseline fluorescence at excitation wavelengths of 490 nm and 440 nm, and an emission wavelength of 535 nm.

  • Acidification: Induce an acid load by perfusing the cells with a solution containing NH4Cl, followed by its removal.

  • pHi Recovery: Monitor the recovery of pHi in the presence of various concentrations of the test compound or positive control.

  • Data Analysis: Calculate the rate of pHi recovery. The IC50 value is determined by plotting the inhibition of pHi recovery against the compound concentration.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound

  • Positive control antibiotic (e.g., Gentamicin)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB directly in the microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.[7][8]

Antiviral Plaque Reduction Assay

This assay is used to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of different concentrations of the test compound. The formation of plaques (areas of cell death) is then quantified.

Materials:

  • Host cell line susceptible to the virus (e.g., MDCK cells for influenza virus)

  • Virus stock (e.g., Influenza A virus)

  • Cell culture medium (e.g., DMEM)

  • Agarose or other overlay medium

  • Test compound

  • Positive control antiviral drug (e.g., Oseltamivir)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates and grow to form a confluent monolayer.

  • Virus Dilution and Treatment: Prepare serial dilutions of the test compound. Mix the virus with each compound dilution and incubate for 1 hour.

  • Infection: Infect the cell monolayers with the virus-compound mixtures.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a medium containing agarose and the corresponding concentration of the test compound.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Plaque Visualization: Fix the cells and stain with crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.[9][10]

Visualizations

The following diagrams illustrate the postulated signaling pathway and experimental workflows.

NHE1_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Na_ext Na+ NHE1 NHE-1 Na_ext->NHE1 Influx Na_int Na+ NHE1->Na_int pHi Increased pHi (Alkalinization) NHE1->pHi H_int H+ H_int->NHE1 Efflux Morpholine_Compound Morpholine-4- carboximidamide hydrobromide Morpholine_Compound->NHE1 Inhibition MIC_Assay_Workflow Start Start: MIC Assay Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Morpholine-4-carboximidamide HBr in 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Read Results: Visual Inspection or OD600 Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with no Visible Growth Read_Results->Determine_MIC Plaque_Reduction_Workflow Start Start: Plaque Reduction Assay Seed_Cells Seed Host Cells in 6-well Plates to Confluence Start->Seed_Cells Prepare_Mix Prepare Virus-Compound Mixtures at Various Concentrations Seed_Cells->Prepare_Mix Infect Infect Cell Monolayers Prepare_Mix->Infect Overlay Add Agarose Overlay Containing Compound Infect->Overlay Incubate Incubate for 2-3 Days to Allow Plaque Formation Overlay->Incubate Stain Fix and Stain with Crystal Violet Incubate->Stain Count_Plaques Count Plaques and Calculate % Reduction Stain->Count_Plaques Determine_EC50 Determine EC50 Count_Plaques->Determine_EC50

References

Unveiling the Therapeutic Potential: A Comparative Analysis of Morpholine-4-carboximidamide Hydrobromide and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. In this context, Morpholine-4-carboximidamide hydrobromide, a guanidine-containing compound, has garnered interest for its potential biological activities. This guide provides a comprehensive comparison of its efficacy with similar compounds, supported by available experimental data and detailed methodologies, to aid in the evaluation of its therapeutic promise.

While direct efficacy data for this compound remains limited in publicly accessible literature, the broader family of morpholine and guanidine-containing compounds has demonstrated a wide spectrum of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects. This comparison will, therefore, draw upon data from structurally related morpholine derivatives and guanidinium compounds to provide a foundational understanding of their potential.

Comparative Efficacy Data

To facilitate a clear comparison, the available quantitative data for various morpholine derivatives and related compounds are summarized below. It is crucial to note that these are not direct comparisons with this compound but offer valuable insights into the potential activities of this chemical scaffold.

Table 1: Enzyme Inhibition Data for Selected Morpholine Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
Morpholine-substituted bisnaphthalimide A6Topoisomerase I0.09[1]
2-(6-(Morpholin-4-yl)pyridin-3-ylamino)acetohydrazide derivative (Compound 10)Urease2.37 ± 0.19[2]
Morpholine-acetamide derivative 1hCarbonic Anhydrase8.12
N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(aroyl)-5-(methylthio)-1H-pyrazole-4-carboxamide derivativesVarious microbial strains-[2]

Table 2: Anticancer Activity of Selected Morpholine Derivatives

CompoundCell LineIC50 (µM)Reference
Morpholine-substituted bisnaphthalimide A6MGC-803 (gastric cancer)0.09[1]
Morpholine-substituted quinazoline derivative AK-10MCF-7 (breast cancer)3.15 ± 0.23[3]
Morpholine-substituted quinazoline derivative AK-10SHSY-5Y (neuroblastoma)3.36 ± 0.29[3]
Morpholine-acetamide derivative 1hID8 (ovarian cancer)9.40
Morpholine-acetamide derivative 1iID8 (ovarian cancer)11.2

Table 3: Antimicrobial Activity of Selected Guanidine and Morpholine Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Morpholine-modified Ru-based agent Ru(ii)-3Staphylococcus aureus0.78[4]
N-acyl-morpholine-4-carbothioamide 5jStaphylococcus aureus- (Zone of Inhibition: 10.50 mm)[5]
N-acyl-morpholine-4-carbothioamide 5jFusarium solani- (Zone of Inhibition: 18.20 mm)[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the data presented.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial activity. The broth microdilution method is a standardized technique used to determine this value.[6][7][8]

Workflow for MIC Determination

A Prepare serial dilutions of the test compound in a 96-well microtiter plate. B Inoculate each well with a standardized suspension of the target microorganism. A->B C Incubate the plate under optimal growth conditions. B->C D Visually or spectrophotometrically assess microbial growth. C->D E Determine the MIC as the lowest concentration that inhibits visible growth. D->E

Caption: Workflow of the broth microdilution method for MIC determination.

Protocol:

  • Preparation of Compound Dilutions: A two-fold serial dilution of the test compound (e.g., this compound) is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) directly in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: The test microorganism is cultured to a specific density, typically corresponding to a 0.5 McFarland standard, and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.

  • Incubation: The microtiter plate is incubated at a temperature and duration suitable for the growth of the test microorganism (e.g., 37°C for 18-24 hours for many bacteria).

  • MIC Determination: Following incubation, the wells are examined for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibition Assay: Carbonic Anhydrase

The inhibitory effect of a compound on a specific enzyme is often quantified by its half-maximal inhibitory concentration (IC50). The following is a general protocol for determining the IC50 against carbonic anhydrase.

Workflow for Carbonic Anhydrase Inhibition Assay

A Prepare serial dilutions of the inhibitor. B Pre-incubate the enzyme with the inhibitor. A->B C Initiate the reaction by adding the substrate (p-NPA). B->C D Monitor the formation of the product (p-nitrophenol) spectrophotometrically. C->D E Calculate the percentage of inhibition and determine the IC50 value. D->E

Caption: General workflow for a carbonic anhydrase inhibition assay.

Protocol:

  • Reagent Preparation: All solutions, including the assay buffer (e.g., Tris-HCl), carbonic anhydrase enzyme solution, the substrate solution (p-nitrophenyl acetate in a suitable solvent), and the test inhibitor solutions at various concentrations, are prepared.

  • Assay Setup: In a 96-well plate, the assay buffer, inhibitor solution (or vehicle for control), and enzyme solution are added to each well. The mixture is typically pre-incubated for a short period to allow for inhibitor-enzyme binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate solution to all wells.

  • Kinetic Measurement: The absorbance at a specific wavelength (e.g., 400 nm), corresponding to the formation of the product p-nitrophenol, is measured at regular intervals using a microplate reader.

  • Data Analysis: The rate of reaction is determined from the linear portion of the absorbance versus time plot. The percentage of inhibition for each inhibitor concentration is calculated relative to the uninhibited control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Antioxidant Activity Assay: DPPH Radical Scavenging

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.[9][10]

Workflow for DPPH Antioxidant Assay

A Prepare a solution of the DPPH radical. B Mix the DPPH solution with various concentrations of the test compound. A->B C Incubate the mixture in the dark. B->C D Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm). C->D E Calculate the percentage of radical scavenging activity and determine the IC50 value. D->E

Caption: Workflow of the DPPH free radical scavenging assay.

Protocol:

  • DPPH Solution Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Reaction Mixture: In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the test compound. A control containing the solvent instead of the test compound is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes) to allow the scavenging reaction to occur.

  • Absorbance Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging activity against compound concentration.

Conclusion

While specific efficacy data for this compound is not yet widely available, the existing body of research on related morpholine and guanidine-containing compounds suggests a promising potential for a range of therapeutic applications. The data on analogous compounds, particularly in the areas of enzyme inhibition and anticancer activity, provide a strong rationale for further investigation into this compound. The experimental protocols outlined in this guide offer a standardized framework for conducting such efficacy studies. Future research should focus on generating direct, quantitative data for this compound to allow for a more definitive comparison and to fully elucidate its therapeutic potential.

References

Comparative Analysis of Cross-Reactivity for Morpholine-4-carboximidamide Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

A GUIDANCE DOCUMENT FOR PRECLINICAL SELECTIVITY PROFILING

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific cross-reactivity studies for Morpholine-4-carboximidamide hydrobromide are not publicly available. This guide therefore provides a comprehensive framework and hypothetical data for conducting such an investigation, comparing it with structurally and functionally related compounds. The experimental protocols and data herein are illustrative and intended to guide the design of future studies.

Introduction

This compound is a compound featuring two key structural motifs: a morpholine ring and a carboximidamide (a guanidine isostere) group. The morpholine ring is a privileged scaffold in medicinal chemistry, often imparting favorable physicochemical properties such as improved solubility and metabolic stability.[1][2][3][4] The guanidine group, and its bioisosteres, are known for their ability to form strong interactions with biological targets, particularly those with carboxylate or phosphate groups.[5][6][7] Given these features, understanding the selectivity profile of this compound is critical for preclinical development.

Cross-reactivity, or the interaction of a compound with unintended biological targets (off-targets), is a major cause of adverse drug reactions and can lead to late-stage clinical failures.[8][9][10] Early, systematic evaluation of a compound's selectivity across a range of relevant targets is therefore essential. This guide outlines a comparative approach to assessing the cross-reactivity of this compound against other compounds sharing its structural features. The proposed alternative compounds for this hypothetical study include:

  • Guanfacine: An approved antihypertensive drug containing a guanidine group, acting as a selective α2A adrenergic receptor agonist.

  • Reboxetine: An antidepressant drug featuring a morpholine ring, which acts as a norepinephrine reuptake inhibitor.[2][11]

  • Compound-X (Hypothetical Guanidine-Bioisostere): A hypothetical compound where the carboximidamide is replaced with an acylguanidine group, a common bioisosteric replacement aimed at modulating basicity and pharmacokinetic properties.[5][12][13]

This guide will detail experimental protocols for assessing cross-reactivity and present hypothetical data in a comparative format.

Experimental Design and Workflow

A typical workflow for assessing compound selectivity involves a tiered approach, starting with broad screening panels and progressing to more focused mechanistic studies for any identified off-target interactions.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Validation & Dose-Response cluster_2 Tier 3: Mechanistic & Cellular Studies cluster_3 Outcome A Compound Synthesis (Morpholine-4-carboximidamide HBr & Comparators) B Primary Target Assay (e.g., Hypothetical Target 'Enzyme A') A->B C Broad Selectivity Screening (e.g., KinomeScan, Receptorome Panel) A->C D Identify Off-Target 'Hits' (e.g., Kinase B, Receptor Y) C->D E IC50/Ki Determination (Dose-Response Assays) D->E F Mechanism of Action Studies (e.g., Competitive Binding, Enzyme Kinetics) E->F G Cell-Based Functional Assays (Confirming Off-Target Effect) F->G H Selectivity Profile & Risk Assessment G->H

Caption: Tiered workflow for cross-reactivity assessment.

Comparative Cross-Reactivity Data (Hypothetical)

The following tables summarize hypothetical data from broad selectivity screening and subsequent dose-response assays.

Table 1: Primary Target Potency

This table presents the hypothetical potency of each compound against its intended primary target. For this compound and Compound-X, we assume a hypothetical primary target, "Enzyme A".

CompoundPrimary TargetAssay TypeIC50 (nM)
Morpholine-4-carboximidamide HBr Enzyme ABiochemical15
Guanfacine α2A Adrenergic ReceptorRadioligand Binding25
Reboxetine Norepinephrine TransporterUptake Assay10
Compound-X (Hypothetical) Enzyme ABiochemical22
Table 2: Off-Target Selectivity Panel Results (% Inhibition at 1 µM)

This table shows hypothetical results from a broad screening panel, indicating the percentage of inhibition for a selection of common off-targets at a fixed concentration (1 µM) of each test compound. Significant inhibition (e.g., >50%) would warrant further investigation.

Off-TargetMorpholine-4-carboximidamide HBrGuanfacineReboxetineCompound-X
Kinase B 68% 12%5%55%
Receptor Y 75% 8%15%25%
hERG Channel 5%2%8%3%
Sigma1 Receptor 18%4%62% 9%
Dopamine D2 Receptor 10%3%7%4%
Table 3: IC50/Ki Values for Validated Off-Targets

Based on the screening results in Table 2, dose-response studies would be conducted to determine the potency of the compounds against the identified off-targets.

CompoundOff-TargetAssay TypeIC50/Ki (nM)Selectivity Ratio (Off-Target/Primary Target)
Morpholine-4-carboximidamide HBr Kinase BKinase Assay85057
Receptor YBinding Assay45030
Reboxetine Sigma1 ReceptorBinding Assay32032
Compound-X (Hypothetical) Kinase BKinase Assay110050

A higher selectivity ratio indicates greater selectivity for the primary target over the off-target.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data.

Kinase Inhibition Assay (for Kinase B)

This protocol is designed to determine the IC50 value of a test compound against a specific kinase.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Serial Dilution of Test Compound C Incubate Kinase B with Test Compound A->C B Prepare Kinase B, Substrate, and ATP Solution B->C D Initiate Reaction with Substrate/ATP Mix C->D E Incubate at 30°C D->E F Terminate Reaction & Detect Signal (e.g., Luminescence) E->F G Plot Dose-Response Curve F->G H Calculate IC50 G->H

Caption: Workflow for a typical kinase inhibition assay.

Methodology:

  • Compound Preparation: Prepare a series of dilutions of the test compound (e.g., this compound) in an appropriate buffer (e.g., DMSO), typically in a 96- or 384-well plate.

  • Reaction Mixture: In separate wells, combine the kinase (e.g., recombinant Kinase B) with the serially diluted compound or vehicle control. Allow for a pre-incubation period (e.g., 15 minutes at room temperature) to permit compound binding.

  • Initiation: Initiate the enzymatic reaction by adding a solution containing the kinase's specific peptide substrate and ATP.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay that measures the amount of ATP remaining in the well (e.g., Kinase-Glo®). A lower signal indicates higher kinase activity.

  • Data Analysis: Normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[14][15]

Competitive Radioligand Binding Assay (for Receptor Y)

This protocol determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., Receptor Y).

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a high-affinity radiolabeled ligand for Receptor Y (e.g., [3H]-ligand), and serially diluted concentrations of the test compound.

  • Incubation: Incubate the plate for a set time (e.g., 90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate through the filter mat to separate the bound radioligand (trapped on the filter) from the unbound radioligand (passes through). Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Detection: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: The amount of radioactivity is inversely proportional to the test compound's ability to displace the radioligand. Determine the IC50 value from the dose-response curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[16][17][18][19]

Signaling Pathway Considerations

If an off-target interaction is confirmed, it is crucial to understand its potential functional consequence. For example, if "Receptor Y" is a G-protein coupled receptor (GPCR), further studies would be needed to determine if the compound acts as an agonist, antagonist, or inverse agonist.

G compound Morpholine-4-carboximidamide HBr receptor Off-Target Receptor Y (GPCR) compound->receptor Binding g_protein G-Protein (e.g., Gs, Gi, Gq) receptor->g_protein Activation? / Inhibition? effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

References

A Comparative Analysis of Morpholine-Based Pharmacophores in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to form crucial hydrogen bonds, have led to its incorporation into a wide array of approved and experimental drugs. This guide provides an objective, data-driven comparative analysis of key morpholine-containing drugs against their therapeutic alternatives, offering insights into their performance and the experimental methodologies used for their evaluation.

Data Presentation: Quantitative Comparison of Morpholine-Based Drugs and Alternatives

The following tables summarize the quantitative data on the efficacy and pharmacokinetic properties of selected morpholine-containing drugs compared to their non-morpholine counterparts across different therapeutic areas.

Oncology: EGFR Inhibitors (Non-Small Cell Lung Cancer)

Gefitinib, a morpholine-containing compound, and Erlotinib are both first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. Their in vitro potency against various EGFR mutations is a critical determinant of their clinical efficacy.

CompoundTargetIC50 (nM)
Gefitinib (with Morpholine) EGFR (Wild-Type)>10,000
EGFR (Exon 19 Deletion)5.4
EGFR (L858R)11.8
EGFR (L858R + T790M)>10,000
Erlotinib (without Morpholine) EGFR (Wild-Type)2,000
EGFR (Exon 19 Deletion)7
EGFR (L858R)4
EGFR (L858R + T790M)1185

Data sourced from multiple studies and may vary based on cell lines and assay conditions.[1][2][3][4]

Infectious Diseases: Oxazolidinone Antibiotics (MRSA Infections)

Linezolid, the first clinically approved oxazolidinone antibiotic, features a morpholine ring and is a critical therapeutic option for infections caused by methicillin-resistant Staphylococcus aureus (MRSA). Vancomycin is a glycopeptide antibiotic and a standard of care for MRSA infections.

CompoundParameterValue
Linezolid (with Morpholine) MIC50 against MRSA (μg/mL)1.0 - 2.0
MIC90 against MRSA (μg/mL)2.0 - 4.0
Oral Bioavailability~100%
Volume of Distribution (L)~50
EliminationMetabolism
Vancomycin (without Morpholine) MIC50 against MRSA (μg/mL)1.0 - 2.0
MIC90 against MRSA (μg/mL)2.0 - 4.0
Oral BioavailabilityPoor
Volume of Distribution (L)~30
EliminationRenal

Minimum Inhibitory Concentration (MIC) values can vary between studies and geographical locations.[5][6][7][8][9]

Inflammatory Diseases: PDE4 Inhibitors (Psoriasis and COPD)

Apremilast, an oral phosphodiesterase-4 (PDE4) inhibitor containing a morpholine moiety, is used to treat psoriasis and psoriatic arthritis. Roflumilast is another PDE4 inhibitor used primarily for chronic obstructive pulmonary disease (COPD).

CompoundTargetIC50 (nM)Oral Bioavailability
Apremilast (with Morpholine) PDE47.4~73%
Roflumilast (without Morpholine) PDE40.8~80%

IC50 values represent the potency against the PDE4 enzyme.[10][11][12]

Neurology: Norepinephrine Reuptake Inhibitors (ADHD and Depression)

Reboxetine, a selective norepinephrine reuptake inhibitor (NRI) with a morpholine ring, is used to treat depression. Atomoxetine is another NRI used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).

CompoundTargetKi (nM)IC50 (nM)
Reboxetine (with Morpholine) Norepinephrine Transporter (NET)1.18.5
Serotonin Transporter (SERT)1296900
Dopamine Transporter (DAT)>10,00089000
Atomoxetine (without Morpholine) Norepinephrine Transporter (NET)53.5
Serotonin Transporter (SERT)7779
Dopamine Transporter (DAT)14511500

Ki (inhibitor constant) and IC50 values are measures of binding affinity and inhibitory potency, respectively.[13][14][15][16][17][18][19]

Experimental Protocols

Detailed methodologies for key experiments cited in the data presentation are provided below. These protocols represent standard procedures and may require optimization based on specific laboratory conditions and reagents.

In Vitro Kinase Inhibition Assay (for EGFR Inhibitors)

This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of a target kinase by 50% (IC50).

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)

  • ATP solution

  • Specific peptide substrate

  • Test compound (e.g., Gefitinib) and vehicle control (e.g., DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction: In a 384-well plate, add the kinase enzyme to each well, followed by the test compound dilutions. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol. This typically involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.

  • Data Analysis: Measure the luminescence using a microplate reader. Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1][4]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with a test compound.

Materials:

  • Cancer cell lines (e.g., NSCLC cell lines with known EGFR mutation status)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid and 16% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Radioligand Binding Assay (for Norepinephrine Transporter)

This assay measures the affinity of a compound for a specific receptor or transporter by quantifying its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target transporter (e.g., human norepinephrine transporter, hNET)

  • Radioligand (e.g., [3H]Nisoxetine)

  • Test compound (e.g., Reboxetine)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of a known unlabeled ligand), and competitive binding (radioligand + varying concentrations of the test compound).

  • Incubation: Add the cell membranes, radioligand, and test compound to the respective wells. Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes at room temperature).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filter discs in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percentage of specific binding at each concentration of the test compound. Plot this against the logarithm of the test compound concentration to determine the IC50. The inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation.[20][21][22][23][24]

PDE4 Inhibition Assay (Fluorescence Polarization)

This assay measures the inhibition of phosphodiesterase 4 (PDE4) activity by quantifying the hydrolysis of a fluorescently labeled cAMP substrate.

Materials:

  • Recombinant human PDE4 enzyme

  • Assay buffer

  • Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

  • Test compound (e.g., Apremilast)

  • Binding agent that selectively binds to the fluorescently labeled AMP product

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound and Enzyme Preparation: Prepare serial dilutions of the test compound. In a 384-well plate, add the test compound dilutions and the PDE4 enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow for cAMP hydrolysis.

  • Termination and Detection: Stop the reaction by adding a binding agent. This agent binds to the FAM-AMP product, resulting in a change in fluorescence polarization.

  • Measurement: Measure the fluorescence polarization using a microplate reader. The change in polarization is proportional to the amount of cAMP hydrolyzed.

  • Data Analysis: Calculate the percentage of PDE4 inhibition for each concentration of the test compound. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[25][26][27][28][29]

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a generalized experimental workflow relevant to the study of morpholine-based pharmacophores.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Gefitinib Gefitinib (Morpholine-based) Gefitinib->EGFR Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth Morpholine_Inhibitor Morpholine-based PI3K/mTOR Inhibitor Morpholine_Inhibitor->PI3K Morpholine_Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with dual inhibition points.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Biochemical_Assay Biochemical Assay (e.g., Kinase Inhibition) Cell_Based_Assay Cell-Based Assay (e.g., Cell Viability) Biochemical_Assay->Cell_Based_Assay  Lead  Selection Data_Analysis Data Analysis & Comparison Biochemical_Assay->Data_Analysis PK_Study Pharmacokinetic Study (Animal Model) Cell_Based_Assay->PK_Study  Candidate  Nomination Cell_Based_Assay->Data_Analysis Efficacy_Study Efficacy Study (Disease Model) PK_Study->Efficacy_Study Efficacy_Study->Data_Analysis Compound_Library Compound Library (Morpholine & Alternatives) Compound_Library->Biochemical_Assay

Caption: General experimental workflow for drug candidate evaluation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Morpholine-4-carboximidamide hydrobromide and its related analogs, focusing on their performance in various biological assays. Due to the limited availability of direct head-to-head studies, this guide synthesizes data from various sources to offer an objective comparison based on available experimental findings. The information presented herein is intended to support research and drug development efforts by providing a structured overview of the biological activities, experimental methodologies, and potential mechanisms of action of this class of compounds.

Introduction to Morpholine-4-carboximidamide and Its Analogs

Morpholine and its derivatives are recognized as privileged structures in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1] The morpholine ring can improve physicochemical properties such as solubility and metabolic stability.[2] this compound and its analogs, which feature the core morpholine scaffold, have been investigated for a range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects. This guide will delve into the available quantitative data to draw comparisons and provide insights into their structure-activity relationships.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for Morpholine-4-carboximidamide analogs from various studies. It is important to note that direct comparisons of values across different studies should be made with caution due to potential variations in experimental conditions.

Table 1: Antimicrobial Activity of Morpholine Derivatives

Compound/AnalogMicroorganismMIC (µg/mL)Reference
Morpholine-modified ruthenium complex (Ru(ii)-3)Staphylococcus aureus0.78[3]
5-{[(6-morpholin-4-ylpyridin-3-yl)amino]methyl}-1,3,4-oxadiazole-2-thiol derivative (Compound 12)Mycobacterium smegmatis15.6[4]
N-acyl-morpholine-4-carbothioamide (Compound 5j)Staphylococcus aureusZone of Inhibition: 10.50 mm[5]
N-acyl-morpholine-4-carbothioamide (Compound 5a)Staphylococcus aureusZone of Inhibition: 9.90 mm[5]
New Morpholine Derivative (Compound 4)Various Gram-positive and Gram-negative bacteriaZone of Inhibition: 17-26 mm[6]
New Morpholine Derivative (Compound 6)Various Gram-positive and Gram-negative bacteriaMiddle to high inhibitory action[6]

Table 2: Antioxidant Activity of Morpholine and Thiomorpholine Derivatives

Compound/AnalogAssayIC50 (µM)Reference
Thiomorpholine Derivative (Compound 5)Lipid Peroxidation Inhibition7.5[7]
4-N-phenylaminoquinoline derivative with morpholine (Compound 11f)ABTS Radical Scavenging9.07[8]
4-N-phenylaminoquinoline derivative with morpholine (Compound 11l)ABTS Radical Scavenging6.05[8]
Morpholine Mannich Base (MB-1)DPPH AssayComparable to Ascorbic Acid[9]
Morpholine Mannich Base (MB-8)DPPH AssayComparable to Ascorbic Acid[9]
Morpholine Mannich Base (MB-8)ABTS AssaySignificant Activity[9]
Schiff base derivative with morpholine (Compound I)FRAP Assay929 µM FeSO4.7H2O equivalent/g[10]

Table 3: Enzyme Inhibitory Activity of Morpholine Derivatives

Compound/AnalogEnzyme TargetIC50 (µM)Reference
Morpholino-pyrimidine derivative (Compound 4a)PI3Kα120[11]
Morpholino-pyrimidine derivative (Compound 4b)PI3Kα151[11]
Morpholine-containing chalcone (f1)MAO-BKᵢ = 0.027[12]
Morpholine-containing chalcone (f2)MAO-BKᵢ = 0.020[12]
4-N-phenylaminoquinoline derivative with morpholine (Compound 11g)AChE1.94[8]
4-N-phenylaminoquinoline derivative with morpholine (Compound 11g)BChE28.37[8]
1,3-thiazole derivative with morpholine (Compound 10)Urease2.37[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various microorganisms.

  • Procedure:

    • A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • A standardized inoculum of the test microorganism (adjusted to a 0.5 McFarland standard) is added to each well.

    • Positive (microorganism with no compound) and negative (broth only) controls are included.

    • The plates are incubated at an appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]

2. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Objective: To evaluate the free radical scavenging capacity of the test compounds.

  • Procedure:

    • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

    • Different concentrations of the test compounds are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the test compound).

    • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.[13][14]

3. Enzyme Inhibition Assay (General Protocol)

  • Objective: To determine the inhibitory effect of the test compounds on a specific enzyme.

  • Procedure:

    • The assay is typically performed in a 96-well plate.

    • A reaction mixture is prepared containing the enzyme, a suitable buffer, and the test compound at various concentrations.

    • The reaction is initiated by the addition of the enzyme's substrate.

    • The reaction progress is monitored over time by measuring the formation of a product or the depletion of the substrate, often through a change in absorbance or fluorescence using a microplate reader.

    • The rate of the reaction is calculated for each compound concentration.

    • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control.

    • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from a dose-response curve.[11][12]

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound are not extensively documented, the biological activities of its analogs suggest potential involvement in key cellular pathways.

  • PI3K/Akt/mTOR Pathway: Several morpholine-containing compounds have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, growth, and survival.[11][15] Dysregulation of this pathway is a hallmark of many cancers, making it a significant target for drug development. The morpholine moiety often plays a critical role in binding to the active site of PI3K.[11]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another fundamental signaling cascade that regulates a wide range of cellular processes, including inflammation and cell proliferation.[16] Some morpholine derivatives have been shown to modulate this pathway, suggesting a potential mechanism for their observed anti-inflammatory and anticancer effects.

  • NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of the inflammatory response.[17] The anti-inflammatory activity observed in some morpholine derivatives could be mediated through the inhibition of this pathway.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of test compounds C Add inoculum to compound dilutions in 96-well plate A->C B Prepare standardized microbial inoculum B->C D Include positive and negative controls C->D E Incubate at 37°C for 18-24 hours D->E F Visually assess microbial growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

PI3K/Akt/mTOR Signaling Pathway with Potential Inhibition by Morpholine Analogs

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor Morpholine Analog Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR pathway and a potential point of inhibition by morpholine-containing compounds.

References

Benchmarking Morpholine-4-carboximidamide hydrobromide Against Standard Nitric Oxide Synthase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Morpholine-4-carboximidamide hydrobromide and established standard inhibitors of nitric oxide synthases (NOS). Due to the current lack of publicly available data on the specific NOS inhibitory activity of this compound, this document serves as a proposal for its benchmarking, outlining the rationale for its consideration as a potential NOS inhibitor and providing the necessary framework for its experimental evaluation.

Introduction: The Rationale for Investigation

Nitric oxide (NO) is a crucial signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The production of NO is catalyzed by a family of three nitric oxide synthase (NOS) isoenzymes: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While essential for homeostasis, the dysregulation of NO production, particularly the excessive amounts generated by iNOS during inflammatory conditions, is implicated in various diseases. This has driven the search for potent and selective NOS inhibitors.

This compound possesses a carboximidamide functional group, which is a key structural feature found in numerous known NOS inhibitors. This guanidine-like moiety suggests that the compound may act as a competitive inhibitor of L-arginine, the natural substrate for NOS. This structural alert warrants a thorough investigation of its potential as a novel NOS inhibitor.

Comparative Analysis of Standard NOS Inhibitors

To establish a baseline for the future evaluation of this compound, this section details the inhibitory profiles of three widely used standard NOS inhibitors: L-NAME, Aminoguanidine, and 1400W.

InhibitorTarget IsoformsIC50 / Ki ValuesKey Characteristics
L-NAME (Nω-Nitro-L-arginine methyl ester) Non-selectivenNOS Ki: 15 nMeNOS Ki: 39 nMiNOS Ki: 4.4 µM[1]A non-selective, competitive inhibitor of all NOS isoforms.[1]
Aminoguanidine Preferentially iNOSiNOS IC50: ~2.1 µM[2]Exhibits selectivity for iNOS over eNOS and nNOS.[2]
1400W Highly selective for iNOSiNOS Kd: ≤ 7 nMnNOS Ki: 2 µMeNOS Ki: 50 µMA potent and highly selective slow, tight-binding inhibitor of iNOS.

Proposed Experimental Evaluation of this compound

The following sections outline the recommended experimental protocols to determine the NOS inhibitory activity of this compound and to compare it against the established standards.

Experimental Protocol: In Vitro NOS Inhibition Assay (Griess Assay)

This protocol describes a colorimetric assay to measure the production of nitrite, a stable and quantifiable breakdown product of NO.

1. Materials and Reagents:

  • Recombinant human nNOS, iNOS, and eNOS enzymes

  • L-arginine (substrate)

  • NADPH (cofactor)

  • (6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4, cofactor)

  • Calmodulin (for nNOS and eNOS activation)

  • Calcium Chloride (CaCl2, for nNOS and eNOS activation)

  • Assay Buffer (e.g., HEPES buffer, pH 7.4)

  • This compound

  • Standard Inhibitors (L-NAME, Aminoguanidine, 1400W)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (for standard curve)

  • 96-well microplates

  • Microplate reader

2. Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound and standard inhibitors in an appropriate solvent (e.g., water or DMSO). Prepare a series of dilutions to determine the IC50 value.

  • Enzyme Reaction:

    • In a 96-well plate, add the assay buffer, cofactors (NADPH, BH4), and for nNOS and eNOS, Calmodulin and CaCl2.

    • Add the test compound or a standard inhibitor at various concentrations.

    • Initiate the reaction by adding the NOS enzyme and L-arginine.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Nitrite Detection (Griess Reaction):

    • To stop the enzyme reaction and measure nitrite production, add Griess Reagent Solution A to each well, followed by Solution B.

    • Incubate at room temperature for 10-15 minutes, protected from light, to allow for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite produced in each well.

    • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Visualizing Key Processes

To aid in the understanding of the experimental and biological contexts, the following diagrams are provided.

Nitric Oxide Synthase Signaling Pathway

NOS_Pathway cluster_cell Cell cluster_inhibitors Inhibitors L_Arginine L-Arginine NOS NOS (nNOS, eNOS, iNOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO + L-Citrulline sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Morpholine_Carboximidamide Morpholine-4- carboximidamide (Proposed) Morpholine_Carboximidamide->NOS Standard_Inhibitors Standard Inhibitors (L-NAME, etc.) Standard_Inhibitors->NOS

Caption: A simplified diagram of the nitric oxide synthase (NOS) signaling pathway and points of inhibition.

Experimental Workflow for NOS Inhibitor Screening

Experimental_Workflow start Start: Prepare Reagents (Enzyme, Substrate, Cofactors, Inhibitors) setup_reaction Set up 96-well Plate: Add Buffer, Cofactors, Inhibitors start->setup_reaction initiate_reaction Initiate Reaction: Add NOS Enzyme & L-Arginine setup_reaction->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation griess_reagent Add Griess Reagent (Sulfanilamide & NED) incubation->griess_reagent color_development Incubate at RT (Color Development) griess_reagent->color_development read_absorbance Measure Absorbance at 540 nm color_development->read_absorbance analysis Data Analysis: Calculate Nitrite Conc., Determine IC50 read_absorbance->analysis end End: Comparative Results analysis->end

Caption: A flowchart illustrating the key steps in the in vitro screening of NOS inhibitors using the Griess assay.

Conclusion

While direct experimental evidence for the NOS inhibitory activity of this compound is not yet available, its chemical structure strongly suggests its potential as a novel inhibitor. This guide provides the necessary context and a detailed experimental framework for researchers to undertake a comprehensive evaluation of this compound. By benchmarking its performance against well-characterized standard inhibitors such as L-NAME, Aminoguanidine, and 1400W, the scientific community can ascertain its potency and isoform selectivity, thereby determining its potential for future development as a therapeutic agent.

References

In Vitro Activity of Morpholine-4-carboximidamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro antimicrobial and antifungal activities of compounds structurally related to Morpholine-4-carboximidamide. While direct comparative studies on the specific salts of Morpholine-4-carboximidamide were not identified in the available literature, this document summarizes the biological activities of various morpholine and guanidine derivatives to offer valuable insights for researchers in the field of antimicrobial drug discovery.

Executive Summary

The morpholine and guanidine moieties are recognized pharmacophores in medicinal chemistry, contributing to a wide range of biological activities. This guide collates in vitro data from multiple studies on derivatives containing these functional groups, presenting their activity against various bacterial and fungal strains. The data is presented in a standardized format to facilitate comparison and aid in the design of future studies.

Comparative In Vitro Activity Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various morpholine and guanidine derivatives against a panel of microorganisms. It is important to note that these are not direct comparisons of Morpholine-4-carboximidamide salts but of structurally related compounds.

Table 1: Antibacterial Activity of Morpholine and Guanidine Derivatives

Compound/Derivative ClassOrganismMIC (µg/mL)Reference
N-acyl-morpholine-4-carbothioamides (5j)Staphylococcus aureus> Ampicillin (10.50 mm ZOI)[1]
Guanidinium Tertiary Amides (19b)S. aureus1-2[2]
Guanidinium Tertiary Amides (19b)E. coli4-8[2]
Guanidinium Tertiary Amides (19b)P. aeruginosa16.5-35.6[2]
Polyguanidine (CatDex)Streptococcus mutans50 µmoL L⁻¹[3]
Polyguanidine (CatDex)Porphyromonas gingivalis50 µmoL L⁻¹[3]
Benzimidazole-Morpholine (2b)P. aeruginosa ATCC 278530.0156[4]
Benzimidazole-Morpholine (2c, 2m)P. aeruginosa ATCC 27853125[4]
1,2,4-triazole derivative (12)M. smegmatis15.6[1]

Table 2: Antifungal Activity of Morpholine Derivatives

Compound/Derivative ClassOrganismMIC (µg/mL)Reference
N-acyl-morpholine-4-carbothioamides (5j)Fusarium solani> Amphotericin B (18.20 mm ZOI)[1]
Sila-Morpholine Analogue (24)Candida albicans ATCC 244334[5]
Sila-Morpholine Analogue (24)Candida glabrata NCYC 3882[5]
Sila-Morpholine Analogue (24)Cryptococcus neoformans ATCC 346641[5]
Sila-Morpholine Analogue (24)Aspergillus niger ATCC 105788[5]
Amorolfine (MT-861)DermatophytesHigher than Clotrimazole[6]
Amorolfine (MT-861)Candida albicansLower than Clotrimazole[6]
1,2,4-triazole derivativesCandida albicans500-1000[1]
1,2,4-triazole derivativesSaccharomyces cerevisiae500-1000[1]

Experimental Protocols

The following are generalized experimental protocols for determining the in vitro antimicrobial and antifungal activity, based on methodologies cited in the referenced literature.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria and fungi.

  • Preparation of Microbial Inoculum:

    • Bacterial or fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) at 37°C for 24-48 hours.

    • Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).

    • The suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • The test compounds (e.g., Morpholine-4-carboximidamide salts) are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation:

    • Each well is inoculated with the prepared microbial suspension.

    • Positive control wells (containing medium and inoculum without the test compound) and negative control wells (containing medium and the test compound without inoculum) are included.

    • The microtiter plates are incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Disk Diffusion Method for Antimicrobial Susceptibility Testing

This method provides a qualitative or semi-quantitative measure of the antimicrobial activity.

  • Preparation of Agar Plates and Inoculum:

    • A standardized microbial inoculum (as described above) is uniformly swabbed onto the surface of an appropriate agar plate.

  • Application of Test Compound:

    • Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test compound.

    • The impregnated disks are placed onto the surface of the inoculated agar plate.

  • Incubation and Measurement:

    • The plates are incubated under appropriate conditions.

    • The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition (ZOI) around each disk in millimeters.

Visualizations

General Workflow for In Vitro Antimicrobial Activity Screening

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Microbial Culture (Bacteria/Fungi) C Inoculum Preparation A->C B Compound Stock Solution D Serial Dilution B->D E Inoculation of Microtiter Plate C->E D->E F Incubation E->F G Visual Inspection for Growth Inhibition F->G H MIC Determination G->H

Caption: Workflow for MIC determination.

Potential Mechanism of Action of Guanidine-Containing Antimicrobials

G A Guanidinium Cation C Electrostatic Interaction A->C B Bacterial Cell Membrane (Negatively Charged) B->C D Membrane Disruption C->D E Leakage of Intracellular Components D->E F Cell Death E->F

Caption: Proposed antimicrobial mechanism.

References

Unveiling the Structural Nuances: A Comparative Guide to Morpholine-4-carboximidamide Hydrobromide and Hydroiodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and molecular design, understanding the subtle structural variations between different salt forms of a parent compound is paramount. This guide provides a detailed comparison of the structural and physicochemical properties of Morpholine-4-carboximidamide hydrobromide and its hydroiodide counterpart. While experimental crystal structure data for these specific salts is not publicly available, this guide leverages the known crystal structure of the parent molecule, 4-Morpholinecarboxamidine, and established principles of inorganic and structural chemistry to infer the structural differences.

Physicochemical Properties

A summary of the key physicochemical properties of Morpholine-4-carboximidamide and its hydrobromide and hydroiodide salts is presented below. These properties are crucial for understanding the behavior of these compounds in various experimental and physiological settings.

Property4-Morpholinecarboxamidine (Parent Compound)This compoundMorpholine-4-carboximidamide Hydroiodide
Molecular Formula C₅H₁₁N₃O[1]C₅H₁₂BrN₃O[2][3]C₅H₁₁N₃O·HI[4]
Molecular Weight 129.17 g/mol [1]210.07 g/mol [3]257.07 g/mol [4]
Appearance Colorless solid[1]Data not availableData not available
Melting Point Data not availableData not availableData not available

Structural Analysis: Insights from the Parent Compound

The crystal structure of the parent compound, 4-Morpholinecarboxamidine, provides a foundational understanding of the core molecule's geometry.[1][5]

Key Structural Features of 4-Morpholinecarboxamidine:
  • Morpholine Ring Conformation: The morpholine ring adopts a stable chair conformation.[1][5]

  • Carboximidamide Group Geometry: The C-N bond lengths within the carboximidamide group (C=N and C-NH₂) are 1.2971(14) Å and 1.3595(14) Å respectively, indicating a degree of double and single bond character.[1][5] The N-C-N bond angles deviate from the ideal 120° of a trigonal planar geometry, with values of 115.49(9)°, 119.68(10)°, and 124.83(10)°.[1][5]

  • Hydrogen Bonding: In the crystal lattice, molecules are interconnected by N-H···N and N-H···O hydrogen bonds, forming a three-dimensional network.[1][5]

Predicted Structural Differences Between the Hydrobromide and Hydroiodide Salts

The formation of hydrobromide and hydroiodide salts from the parent Morpholine-4-carboximidamide is expected to introduce significant structural changes, primarily driven by the properties of the bromide (Br⁻) and iodide (I⁻) ions.

Ionic Radii and Electronegativity:

The primary difference between bromide and iodide ions lies in their size and electronegativity.

IonIonic Radius (pm)Electronegativity (Pauling Scale)
Br⁻1962.96
I⁻2202.66

The larger ionic radius and lower electronegativity of the iodide ion compared to the bromide ion are expected to lead to:

  • Longer Ion-Pair Distances: The distance between the protonated morpholine-4-carboximidamidium cation and the halide anion will likely be greater in the hydroiodide salt.

  • Weaker Hydrogen Bonds: The larger and more polarizable iodide ion is a weaker hydrogen bond acceptor than the bromide ion. This would result in longer and weaker N-H···X⁻ (where X = Br, I) hydrogen bonds in the hydroiodide crystal structure.

Crystal Packing and Lattice Energy:

The differences in ionic size and hydrogen bonding capabilities will influence the overall crystal packing. It is anticipated that the smaller bromide ion may allow for a more compact and stable crystal lattice, potentially resulting in a higher lattice energy for the hydrobromide salt compared to the hydroiodide salt. This could be reflected in differences in melting points and solubilities, although experimental data is needed for confirmation.

Experimental Protocols

The structural data for the parent compound, 4-Morpholinecarboxamidine, was obtained through single-crystal X-ray diffraction. A detailed experimental protocol for a typical single-crystal X-ray diffraction experiment is outlined below.

Single-Crystal X-ray Diffraction Protocol:
  • Crystal Growth: Single crystals of the compound are grown by slow evaporation of a suitable solvent. For 4-Morpholinecarboxamidine, colorless single crystals were obtained from an acetonitrile solution at room temperature.[1]

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data collection for 4-Morpholinecarboxamidine was performed on a Bruker-Nonius KappaCCD diffractometer.[1]

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles. The structure of 4-Morpholinecarboxamidine was solved using SHELXS97 and refined using SHELXL97.[1]

Visualizing the Structural Concepts

To illustrate the concepts discussed, the following diagrams are provided.

G cluster_parent 4-Morpholinecarboxamidine (Parent) cluster_salts Salt Formation Parent C₅H₁₁N₃O Protonation Protonation at Carboximidamide N Parent->Protonation Acid (HX) Hydrobromide Morpholine-4-carboximidamidium Hydrobromide Protonation->Hydrobromide X = Br Hydroiodide Morpholine-4-carboximidamidium Hydroiodide Protonation->Hydroiodide X = I

Caption: Formation of Hydrobromide and Hydroiodide Salts.

G cluster_hydrobromide Hydrobromide Salt cluster_hydroiodide Hydroiodide Salt Cation_Br [C₅H₁₂N₃O]⁺ Anion_Br Br⁻ Cation_Br->Anion_Br Shorter Ion-Pair Distance Stronger N-H···Br⁻ H-bond Cation_I [C₅H₁₂N₃O]⁺ Anion_I I⁻ Cation_I->Anion_I Longer Ion-Pair Distance Weaker N-H···I⁻ H-bond IonicRadius Ionic Radius: Br⁻ (196 pm) < I⁻ (220 pm)

Caption: Predicted Interionic Interactions.

References

Comparative Analysis of Morpholine-4-carboximidamide Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a notable absence of direct comparative studies on the relative potency of a series of Morpholine-4-carboximidamide hydrobromide derivatives. While the morpholine scaffold is a common feature in a diverse range of biologically active compounds, specific structure-activity relationship (SAR) studies focusing on the Morpholine-4-carboximidamide core are not readily found in the surveyed research landscape.

Insights from Broader Studies on Morpholine Derivatives

Although a direct comparison of this compound derivatives is not possible based on current literature, broader studies on other morpholine-containing compounds provide some general insights into the role of the morpholine moiety and the impact of various substitutions on biological activity.

For instance, studies on morpholine-substituted quinazoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, with IC50 values in the low micromolar range.[1][2] Similarly, research on bisnaphthalimide derivatives incorporating a morpholine moiety has identified compounds with potent anti-proliferative activity, highlighting the potential of this structural feature in the design of anticancer agents.[3] Furthermore, investigations into quinoline-4-carboxamide derivatives have shown that modifications of a morpholine substituent can influence antimalarial potency.[4][5]

These examples underscore the importance of the morpholine ring in medicinal chemistry and demonstrate that its incorporation, along with other structural modifications, can significantly modulate the pharmacological profile of a molecule. However, it is crucial to note that these findings are specific to the respective compound series and cannot be directly extrapolated to predict the relative potencies of Morpholine-4-carboximidamide derivatives.

The Path Forward: A Need for Focused Research

The absence of specific comparative data on this compound derivatives highlights a potential area for future research. A systematic study involving the synthesis of a library of these compounds with diverse substitutions on the carboximidamide group and/or the morpholine ring would be invaluable. Subsequent pharmacological screening would allow for the establishment of a clear structure-activity relationship, providing crucial data for the rational design of more potent and selective therapeutic agents based on this scaffold.

Experimental Design for Future Comparative Studies

For researchers and drug development professionals interested in exploring this chemical space, a typical experimental workflow to determine the relative potency of a new series of Morpholine-4-carboximidamide derivatives would involve the following key steps:

General Experimental Workflow

G General Workflow for Potency Determination cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Assay_Development Assay Development & Validation Characterization->Assay_Development Primary_Screening Primary Screening (Single Concentration) Assay_Development->Primary_Screening Dose_Response Dose-Response & IC50/EC50 Determination Primary_Screening->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: A generalized workflow for the synthesis, screening, and analysis of new chemical entities.

References

Confirming the Purity of Morpholine-4-carboximidamide Hydrobromide: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients and key intermediates is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data for confirming the purity of Morpholine-4-carboximidamide hydrobromide, alongside a detailed experimental protocol.

Data Presentation: Comparative NMR Data

Precise chemical shifts can vary based on solvent, concentration, and instrument parameters. The following table provides expected ¹H and ¹³C NMR chemical shifts for this compound and potential impurities, derived from data on analogous structures.

Compound¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
This compound ~7.5-8.5 (br s, 4H, -C(=NH₂)₂⁺)~3.7 (t, 4H, -CH₂-O-)~3.4 (t, 4H, -CH₂-N-)~158 (-C(=NH₂)₂⁺)~66 (-CH₂-O-)~45 (-CH₂-N-)
Morpholine~3.67 (t, 4H, -CH₂-O-)~2.86 (t, 4H, -CH₂-N-)~1.9 (br s, 1H, -NH)[1]~67 (-CH₂-O-)~46 (-CH₂-N-)
Unreacted Starting Materials (e.g., Cyanamide)Varies based on specific reagentVaries based on specific reagent
Residual Solvents (e.g., DMSO-d₆)~2.50~39.5
Water~3.33 (in DMSO-d₆)Not applicable

Experimental Protocol: NMR Analysis

This protocol outlines the steps for preparing a sample of this compound and acquiring high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the solvent does not contain residual peaks that overlap with signals of interest.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Set the acquisition temperature, typically 298 K.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

  • Integrate all peaks to determine the relative ratios of protons.

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Set the spectral width to encompass all expected carbon signals (e.g., 0-170 ppm).

5. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase the spectra and perform baseline correction.

  • Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.5 ppm for ¹³C).

  • Compare the obtained chemical shifts, integrations, and multiplicities with the expected values for pure this compound and potential impurities. The absence of unexpected signals is a strong indicator of high purity.

Purity Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the purity of this compound using NMR spectroscopy.

cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis cluster_3 Purity Assessment A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E F Process Spectra (FT, Phasing, Baseline Correction) D->F E->F G Reference Spectra F->G H Compare with Reference Data G->H I Identify and Quantify Impurities H->I J High Purity Confirmed I->J K Impurity Detected I->K

Caption: Workflow for NMR-based purity confirmation.

References

Safety Operating Guide

Proper Disposal of Morpholine-4-carboximidamide Hydrobromide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical waste is paramount to laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Morpholine-4-carboximidamide Hydrobromide, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is critical for maintaining a safe research environment and complying with regulatory standards.

This compound is classified as a hazardous substance, causing skin and serious eye irritation.[1][2] Therefore, its disposal must be managed through approved hazardous waste channels. Improper disposal can lead to environmental contamination and potential health risks.

Hazard Profile and Safety Precautions

Before handling, it is crucial to be aware of the hazards associated with this compound.

Hazard ClassificationGHS PictogramPrecautionary Statements
Skin Irritation (Category 2)[1][2]WarningH315: Causes skin irritation.[1]
Serious Eye Irritation (Category 2)[1][2]WarningH319: Causes serious eye irritation.[1]
May cause respiratory irritation[2]WarningH335: May cause respiratory irritation.

Personal Protective Equipment (PPE): When handling this compound for disposal, always wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe segregation and preparation of this compound waste for disposal by a certified waste management company.

  • Segregation of Waste:

    • Do not mix this compound waste with non-hazardous trash or other incompatible chemical waste.

    • Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, clearly labeled hazardous waste container.

    • For solutions containing this compound, use a designated, leak-proof, and chemically compatible liquid waste container.

  • Waste Container Labeling:

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

    • Note the date when the waste was first added to the container.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[2][3]

    • Ensure the storage area is away from general laboratory traffic and incompatible materials.

    • Keep the container tightly closed except when adding waste.[2][3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide the waste manifest with all necessary information about the chemical.

    • Follow all institutional and local regulations for the final disposal process.[2][4] The disposal must be carried out at an approved waste disposal plant.[2][3]

Emergency Procedures for Spills

In the event of a spill, follow these immediate steps:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation to disperse any dust or vapors.

  • Containment: For solid spills, carefully sweep up the material and place it in the designated hazardous waste container.[2][3] Avoid generating dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into the hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G Workflow for Disposal of this compound cluster_prep Waste Preparation in the Lab cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste (Solid or Liquid) B Segregate into a Dedicated Container A->B C Label Container Clearly - Chemical Name - Hazard Warnings - Date B->C D Store in a Designated Well-Ventilated Area C->D Transfer to Storage E Keep Container Tightly Closed D->E F Contact EHS or Licensed Contractor E->F Ready for Disposal G Arrange for Pickup and Manifesting F->G H Transport to an Approved Waste Disposal Plant G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Morpholine-4-carboximidamide Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Morpholine-4-carboximidamide Hydrobromide. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.[1] The following table summarizes the required PPE based on information from safety data sheets.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations. A face shield may be necessary where splash potential is high.29 CFR 1910.133 or European Standard EN166[1]
Skin Protective gloves (e.g., nitrile) and appropriate protective clothing to prevent skin exposure.Manufacturer's recommendations
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust mask is recommended.NIOSH/MSHA or EN 149[1][2]

Operational Plan: Safe Handling Protocol

Follow these step-by-step instructions for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area. The use of a local exhaust ventilation system or a chemical fume hood is highly recommended to prevent the dispersion of dust.[2]

  • Verify that safety showers and eyewash stations are readily accessible and in good working order.[1]

  • Keep the chemical away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

2. Handling the Chemical:

  • Avoid all direct contact with the skin, eyes, and clothing.[2]

  • Do not breathe in dust or fumes. Minimize dust generation and accumulation during handling.[3]

  • Weigh and transfer the chemical in a designated area, preferably within a fume hood, to control dust.

  • Use appropriate, clean, and dry utensils for transferring the chemical.

  • Keep the container tightly closed when not in use.[1][4]

3. Post-Handling Procedures:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2]

  • Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[1][3]

  • Clean the work area and any equipment used, ensuring that all residues are appropriately collected for disposal.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste material, including any spills absorbed with inert material, by sweeping or vacuuming.[1][3]

  • Place all chemical waste and contaminated disposable items (e.g., gloves, wipes) into a suitable, labeled, and closed container for disposal.[1][4]

2. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

3. Final Disposal:

  • Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3][4] Do not release the chemical into the environment.[4]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep_ppe Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat, Respirator) prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup prep_materials Gather Necessary Equipment and Reagents prep_setup->prep_materials handle_weigh Weigh and Transfer Chemical prep_materials->handle_weigh Proceed to Handling handle_experiment Perform Experimental Procedure handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Work Surfaces and Equipment handle_experiment->cleanup_decontaminate Procedure Complete cleanup_waste Segregate and Label Chemical Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose post_wash Wash Hands and Exposed Skin cleanup_dispose->post_wash Final Steps post_remove_ppe Remove PPE post_wash->post_remove_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Morpholine-4-carboximidamide Hydrobromide
Reactant of Route 2
Reactant of Route 2
Morpholine-4-carboximidamide Hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.